Dimethyl ether-d6
Description
Properties
IUPAC Name |
trideuterio(trideuteriomethoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLNKUTAGEVQW-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425999 | |
| Record name | Dimethyl ether-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17222-37-6 | |
| Record name | Dimethyl ether-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl ether-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Chemical Properties of Dimethyl Ether-d6 for Spectroscopy
Introduction
Dimethyl ether-d6 ((CD₃)₂O), a deuterated isotopologue of dimethyl ether, serves as a crucial tool in various spectroscopic applications.[1] Its unique physical and chemical properties, stemming from the replacement of hydrogen with deuterium, make it an invaluable asset for researchers and scientists, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy. This guide provides a comprehensive overview of the chemical properties of this compound pertinent to these spectroscopic techniques, offering insights into its practical applications and the rationale behind its use.
This compound is a colorless gas at room temperature and pressure, characterized by a faint ethereal odor.[2] It is typically supplied as a liquefied gas under its own vapor pressure.[2] The high isotopic purity, commonly 99 atom % D or higher, is a critical requirement for its use in spectroscopy to minimize interference from protonated species.
Core Physical and Chemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in spectroscopic analysis. These properties dictate its behavior as a solvent, a reference standard, or a reagent in various experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | (CD₃)₂O | [3] |
| Molecular Weight | 52.11 g/mol | [1][3] |
| Melting Point | -141 °C | [4] |
| Boiling Point | -24.8 °C | [4] |
| Vapor Pressure | 7760 mmHg at 25 °C | [4] |
| Vapor Density | 1.62 (vs air) | [4] |
| Isotopic Purity | Typically ≥ 99 atom % D | |
| Chemical Purity | Typically ≥ 99% | [3] |
These properties underscore the volatile nature of this compound, necessitating careful handling in a well-ventilated area and storage as a compressed gas.[1] Its low boiling point makes it particularly suitable for low-temperature spectroscopic studies.
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, deuterated solvents are indispensable for dissolving analytes without introducing overwhelming solvent signals in ¹H NMR spectra. While not a common solvent for routine analysis due to its gaseous state at room temperature, this compound finds specialized applications, particularly in low-temperature experiments and as a reference standard.
Chemical Shifts and Coupling Constants
The deuterium nuclei have a much smaller magnetic moment than protons, resulting in their resonance signals appearing far outside the typical proton chemical shift range and being significantly broader. This effectively renders the solvent "transparent" in ¹H NMR. The residual protons in this compound will give rise to a small signal, the chemical shift of which can vary slightly depending on the solvent and temperature.
Due to its gaseous nature at standard conditions, obtaining a standard ¹H and ¹³C NMR spectrum in a common deuterated solvent is not a typical application. However, when used as a solvent at low temperatures, it is the residual proton and ¹³C signals of the analyte that are of interest. For referencing purposes, the chemical shifts of impurities or added standards like tetramethylsilane (TMS) are used.[5][6]
The primary utility of this compound in NMR is as a medium for experiments requiring very low temperatures, owing to its low freezing point of -141 °C.[4] This allows for the study of temperature-sensitive molecules and dynamic processes.
Experimental Protocol: Low-Temperature NMR Spectroscopy
A generalized workflow for utilizing this compound in a low-temperature NMR experiment is as follows:
-
Sample Preparation : The analyte is placed in a suitable NMR tube, typically one rated for low-temperature and pressure applications.
-
Solvent Condensation : The NMR tube is cooled in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry). A measured amount of this compound gas is then carefully condensed into the tube.
-
Sealing : The NMR tube is flame-sealed or capped with a pressure-rated cap to contain the solvent at low temperatures.
-
Spectrometer Setup : The NMR spectrometer is equipped with a variable temperature unit. The probe is pre-cooled to the desired experimental temperature.
-
Data Acquisition : The sample is inserted into the pre-cooled probe, and after temperature equilibration, the NMR spectra are acquired.
Caption: Workflow for Low-Temperature NMR using this compound.
Application in Mass Spectrometry
In mass spectrometry, this compound can be employed as a chemical ionization (CI) reagent gas.[7][8] The use of a deuterated reagent can provide valuable information about the analyte's structure and reactivity through hydrogen-deuterium exchange reactions.
Fragmentation Pattern and Ion-Molecule Reactions
Under electron ionization (EI), the mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 52.[1][3] The fragmentation pattern will be shifted by +6 mass units compared to its non-deuterated counterpart.
As a CI reagent, this compound can protonate (or deuterate) the analyte, leading to the formation of [M+D]⁺ ions. This "soft" ionization technique is particularly useful for determining the molecular weight of compounds that readily fragment under EI conditions. The potential for H/D exchange between the reagent gas and the analyte can also aid in determining the number of labile hydrogens in the analyte molecule.[7][8]
Application in Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium in this compound leads to significant shifts in the vibrational frequencies.
Characteristic Vibrational Modes
The heavier mass of deuterium compared to hydrogen results in a decrease in the vibrational frequencies of C-D bonds compared to C-H bonds. This isotopic shift is a powerful tool for assigning vibrational modes in complex molecules. Studies have been conducted on the vibrational Raman spectra of this compound, often at low temperatures, to develop and refine force field models for the molecule.[9][10] These studies provide detailed assignments of the various vibrational modes, including C-D stretching, bending, and rocking vibrations, as well as the C-O-C skeletal modes. The analysis of these spectra helps in understanding intramolecular potential functions and interactions between the methyl groups.[9][10]
Conclusion
This compound is a specialized yet highly valuable compound in the field of spectroscopy. Its unique chemical and physical properties, particularly its low boiling point and high isotopic purity, make it an excellent choice for low-temperature NMR studies. In mass spectrometry, it can serve as a deuterated chemical ionization reagent, providing insights into molecular weight and structure. Furthermore, its distinct vibrational spectrum in IR and Raman spectroscopy aids in the assignment of vibrational modes and the development of theoretical models. For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of this compound is essential for leveraging its full potential in their analytical workflows.
References
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Levin, I. W., Pearce, R. A. R., & Spiker, Jr., R. C. (1978). Vibrational Raman spectra and intramolecular potential function of solid solutions of dimethyl ether‐d and dimethyl ether‐d 6. The Journal of Chemical Physics, 68(8), 3538-3546. [Link][9][10]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][6]
-
Tabet, J. C., Tillequin, F., & Koch, M. (2000). Ion/molecule reactions with dimethyl ether and dimethyl-d6 ether: differentiation of four isomers contained in patchouli essential oil. Rapid communications in mass spectrometry, 14(10), 872–877. [Link][7][8]
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A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity Dimethyl ether-d6 for Advanced Research
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. This begins at the most fundamental level: the quality of the reagents used. Dimethyl ether-d6 ((CD₃)₂O), a deuterated isotopologue of dimethyl ether, serves as a crucial low-temperature solvent and reagent in specialized laboratory procedures, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its utility is defined by its high isotopic and chemical purity. This guide provides an in-depth, field-proven framework for sourcing, qualifying, and handling high-purity this compound to ensure the validity and reproducibility of your research outcomes.
Part 1: The Sourcing Workflow: Identifying and Qualifying a Supplier
The marketplace for specialty chemicals is vast, but not all suppliers adhere to the stringent quality controls necessary for high-stakes research. A systematic approach to supplier selection is not merely a procurement task; it is the first step in validating your experimental system.
Identifying Reputable Suppliers
The primary suppliers of high-purity deuterated solvents are companies that specialize in stable isotopes and NMR consumables. Key players in this market include:
-
MilliporeSigma (Sigma-Aldrich): A large, well-established supplier with a comprehensive portfolio of deuterated solvents, including this compound, often available in various grades and packaging.[3]
-
Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer specializing in stable isotope-labeled compounds, renowned for producing high-quality NMR solvents with exceptional isotopic enrichment and chemical purity.[4][5][6]
-
Eurisotop: A key European manufacturer and supplier of deuterated solvents, offering a broad range of products with a strong emphasis on quality control, including routine testing for purity before and after packaging.[7]
-
Alfa Chemistry & US Biological Life Sciences: These suppliers also offer this compound and other deuterated compounds, catering to a wide range of research and biochemical applications.[8]
The selection process should not end with identifying a name. It requires a diligent qualification process to ensure their product meets the specific demands of your application.
The Supplier Qualification Workflow
A robust qualification process ensures that the chosen supplier consistently meets your technical and quality requirements. This workflow can be visualized as a systematic progression from initial identification to final approval.
Caption: Workflow for qualifying a high-purity solvent supplier.
Part 2: Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document for verifying the quality of this compound. It provides quantitative data on the purity and identity of a specific batch. Understanding its key parameters is crucial.
-
Isotopic Purity (e.g., 99 atom % D): This value specifies the percentage of hydrogen atoms that have been replaced by deuterium. For ¹H NMR, higher isotopic enrichment is critical as it directly reduces the intensity of the residual protonated solvent signal, preventing it from obscuring analyte peaks.[7] An isotopic purity of 99.5 atom % D or higher is recommended for high-field NMR instruments.
-
Chemical Purity (e.g., 99% CP): This measures the percentage of the material that is the specified compound, excluding water and other chemical impurities.[8] Impurities can introduce extraneous signals into your NMR spectrum, leading to misinterpretation of data.[9]
-
Water Content: Deuterated solvents are often hygroscopic, readily absorbing moisture from the atmosphere.[7][10] The CoA should specify the water content, typically measured by Karl Fischer (KF) titration.[7] Excess water introduces a broad H₂O or HDO peak in the ¹H NMR spectrum, which can obscure important signals.
Part 3: Comparative Supplier Data
When selecting a supplier, it is useful to compare the typical specifications of their this compound products. While specific lot data will vary, the general product grades offer a baseline for comparison.
| Supplier | Product Name | Typical Isotopic Purity (Atom % D) | Typical Chemical Purity | Packaging Options |
| Sigma-Aldrich | Dimethyl ether-d₆ | 99% | 99% (CP) | 5g in Sure/Pac™ cylinder |
| Cambridge Isotope Labs (CIL) | Dimethyl ether-d₆ | ≥99% | High Purity Assured | Ampoules, Bottles (Inquire for specifics)[5][6] |
| Eurisotop | Dimethyl ether-d₆ | ≥99% | ≥99.9% | Ampoules, Vials (Inquire for specifics)[7] |
| Alfa Chemistry | Dimethyl ether-d₆ | 99% | 99% (CP) | 5g[8] |
Note: This table is a representative summary. Always request a lot-specific CoA for exact specifications.
Part 4: Field-Proven Protocol: Preparation of a High-Resolution NMR Sample
The causality behind this protocol is the mitigation of contamination, particularly from atmospheric water and protonated residues, which are the primary enemies of a clean NMR spectrum.
Objective: To prepare an analyte sample in this compound for ¹H NMR analysis while preserving the solvent's purity.
Methodology:
-
Glassware Preparation (The Causality of Dryness):
-
Place your NMR tube, pipette, and any other glassware in an oven at >120°C for at least 12 hours.[4][10]
-
Rationale: This step removes adsorbed water from the glass surfaces. Residual moisture is the most common contaminant and will exchange protons with the deuterated solvent, increasing the unwanted HDO signal.[10]
-
Immediately transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.[4]
-
-
Analyte Preparation:
-
Accurately weigh your analyte directly into the cooled, dry NMR tube. If the analyte is sensitive, this should be done in a glove box.
-
If the analyte was previously dissolved in a protonated solvent, perform co-evaporation. Add a small amount of the deuterated solvent, dissolve the sample, and then remove the solvent under a gentle stream of inert gas (e.g., nitrogen or argon) or high vacuum. Repeat three times.
-
Rationale: This azeotropically removes traces of protonated solvents and water, which would otherwise contaminate the final sample.[10]
-
-
Solvent Transfer (The Inert Atmosphere Imperative):
-
All deuterated solvents must be handled under a strict anhydrous and inert atmosphere (dry nitrogen or argon) to minimize moisture absorption.[7][11]
-
For this compound packaged as a liquefied gas in a cylinder (e.g., Sure/Pac™), carefully attach a regulator and a septum-sealed transfer line.
-
Chill the NMR tube containing the analyte in a dry ice/acetone bath. This will lower the vapor pressure inside the tube.
-
Carefully condense the required amount of this compound gas into the NMR tube.
-
Rationale: Chilling the tube allows the gaseous DME-d6 to condense directly into your sample with minimal loss and prevents pressure buildup. Handling under an inert atmosphere is non-negotiable to prevent contamination from ambient air.[7]
-
-
Sealing and Finalizing:
-
Once the desired volume of solvent is added, quickly and securely cap the NMR tube while still under an inert atmosphere if possible.
-
Use a vortex mixer to ensure the sample is fully dissolved. Avoid shaking, which can introduce contaminants from the cap.[10]
-
Allow the sample to warm to room temperature before inserting it into the NMR spectrometer.
-
Part 5: Best Practices for Handling and Storage
Purchasing a high-purity solvent is only half the battle. Maintaining that purity requires strict adherence to proper handling and storage protocols.
-
Storage: this compound is a gas at room temperature and is supplied in pressurized cylinders.[12] Store cylinders in a well-ventilated, cool, and dry area, away from sources of ignition, as it is highly flammable.[13] For other deuterated solvents, refrigeration is often recommended to minimize decomposition and evaporation of internal standards like TMS.[4][11]
-
Handling:
-
Single-Use Containers: Whenever possible, opt for single-use ampoules.[4][7][10] This is the most effective way to prevent the introduction of contaminants that occurs with repeated access to a larger bottle.
-
Inert Atmosphere: For multi-use containers, always use a syringe to withdraw the solvent through a septum cap while backfilling the container with an equal volume of dry nitrogen or argon.[4][11] This prevents moist lab air from entering and contaminating the remaining solvent.
-
Avoid Cross-Contamination: Never return unused solvent to the original container. Use clean, dry pipettes and NMR tubes for every sample.[10]
-
By implementing this comprehensive approach—from diligent supplier qualification to meticulous sample preparation—researchers can confidently leverage the power of high-purity this compound, ensuring that their experimental results are built on a foundation of analytical integrity.
References
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Eurisotop. NMR Solvents. [Link]
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Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]
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American Elements. This compound suppliers USA. [Link]
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Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]
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Isotope Science / Alfa Chemistry. NMR Solvents. [Link]
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Scientific Solutions. 25LB High Purity USA Dimethyl Ether – 99.5% Guaranteed. [Link]
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RCI Labscan Limited. Certificate of Analysis - Diethyl ether. [Link]
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Alfa Aesar. Certificate of analysis. [Link]
-
Grillo-Werke AG. Dimethyl ether (DME) "GRILLO One". [Link]
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Metoree. 25 Dimethyl Ether Manufacturers in 2025. [Link]
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Wikipedia. Dimethyl ether. [Link]
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PubChem, National Institutes of Health. This compound. [Link]
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Target Analysis. NMR Solvents – Stable Isotopes. [Link]
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Otto Chemie Pvt. Ltd. Diethylene glycol dimethyl ether, 99%, COA, Certificate of Analysis. [Link]
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Wikipedia. Deuterated DMSO. [Link]
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PubChem, National Institutes of Health. Dimethyl Ether. [Link]
-
Taylor & Francis Online. Dimethyl ether – Knowledge and References. [Link]
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A Senior Application Scientist's Guide to Determining the Isotopic Purity of Dimethyl Ether-d6
Abstract
Dimethyl ether-d6 (DME-d6), a deuterated isotopologue of dimethyl ether, serves as a critical component in various scientific fields, notably as a propellant in aerosol formulations for drug delivery and as a tracer in metabolic studies. Its efficacy and the validity of the data derived from its use are directly contingent upon its isotopic purity. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required to rigorously determine the isotopic purity of DME-d6. We will delve into the core principles, provide field-tested protocols, and discuss the rationale behind experimental choices for the primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, quality control analysts, and drug development professionals who require a robust framework for validating the isotopic integrity of this essential compound.
The Imperative of Isotopic Purity in DME-d6 Applications
This compound (Perdeuterodimethyl ether) is not merely a solvent or reagent; it is a precision tool. In pharmaceutical research, particularly in the development of metered-dose inhalers, DME is used as a propellant. The use of DME-d6 allows for sensitive and specific quantification in complex biological matrices, enabling critical pharmacokinetic and toxicokinetic studies. Furthermore, its use as a tracer in metabolic research relies on the assumption that the deuterium labels are stable and present at a known, high enrichment level.
An insufficient level of deuteration can have profound consequences:
-
Compromised Analytical Sensitivity: The presence of partially deuterated or non-deuterated isotopologues can interfere with mass spectrometry-based quantification, leading to inaccurate measurements of the active pharmaceutical ingredient (API) or its metabolites.
-
Altered Pharmacokinetic Profiles: The kinetic isotope effect can alter the metabolism rate of the compound. If the isotopic distribution is not what is claimed, the observed pharmacokinetic data may not be representative.
-
Invalidated Research Data: In tracer studies, the precision of the metabolic pathway analysis is directly tied to the known isotopic enrichment of the starting material.
Therefore, a multi-technique approach is not just recommended; it is essential for a comprehensive and trustworthy assessment of isotopic purity.
Core Methodology I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the level of residual, non-deuterated sites in a deuterated molecule. It provides a direct, quantitative measure of the hydrogen content. For DME-d6, both ¹H (Proton) and ²H (Deuterium) NMR are employed to paint a complete picture.
Principle of NMR for Isotopic Purity
The fundamental principle lies in quantifying the signals from the residual ¹H nuclei relative to a known internal standard. In a molecule of DME-d6 (CD₃OCD₃), the ¹H NMR spectrum should ideally be silent. However, trace amounts of partially deuterated species, such as CD₃OCD₂H, will produce a small but detectable signal. By integrating this signal against a certified reference standard of known concentration, we can precisely calculate the percentage of residual protons, which is a direct measure of isotopic purity.
Experimental Protocol: ¹H NMR Analysis
Objective: To quantify the residual protonated species in DME-d6.
Materials:
-
DME-d6 sample
-
High-purity NMR solvent (e.g., Chloroform-d, with a known, low level of residual CHCl₃)
-
Certified internal standard (e.g., 1,3,5-trichlorobenzene)
-
NMR tubes (5 mm, high precision)
-
Gas-tight syringe
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh a precise amount of the internal standard (e.g., 1,3,5-trichlorobenzene) and dissolve it in a known volume of the NMR solvent (e.g., Chloroform-d) in a volumetric flask to create a stock solution of known concentration.
-
Sample Preparation:
-
Add a precise volume (e.g., 600 µL) of the internal standard stock solution to a clean, dry NMR tube.
-
As DME is a gas at room temperature, the sample must be handled at low temperatures or under pressure. Cool the NMR tube and solvent in a dry ice/acetone bath.
-
Using a pre-chilled gas-tight syringe, carefully bubble a known mass of DME-d6 gas through the cold solvent in the NMR tube. The mass can be determined by the difference in the syringe weight before and after delivery.
-
Seal the NMR tube immediately while still cold to prevent the gas from escaping. Allow it to slowly warm to room temperature before analysis.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 * T₁) to ensure full relaxation of all nuclei for accurate integration, a calibrated 90° pulse, and a sufficient number of scans for a high signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signal from the residual DME isotopologue (e.g., the quintet for the -CD₂H group) and the signal from the internal standard.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (1 - (Moles of ¹H in DME / Total Moles of H sites in DME)) * 100
-
-
Visualization: NMR Workflow for Isotopic Purity
Caption: Workflow for quantitative NMR (qNMR) analysis of DME-d6.
Data Presentation: Typical DME-d6 Specifications
| Parameter | Specification | Method |
| Isotopic Purity (D atom %) | ≥ 99.5% | ¹H NMR |
| Residual ¹H Content | ≤ 0.5% | ¹H NMR |
| Chemical Purity | ≥ 99.9% | GC-FID |
Core Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)
While NMR excels at quantifying total residual proton content, GC-MS is unparalleled in its ability to separate and identify the distribution of different isotopologues (e.g., d5, d4, etc.). This provides a more granular view of the isotopic purity.
Principle of GC-MS for Isotopologue Distribution
The process begins with a gas chromatograph (GC), which separates the volatile DME-d6 from any other volatile chemical impurities. The separated components then enter the mass spectrometer (MS). Inside the MS, the molecules are ionized (typically via Electron Ionization - EI), causing them to fragment into charged ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).
For DME-d6 (molecular weight ~52.1 g/mol ), the molecular ion [CD₃OCD₃]⁺ will appear at m/z 52. The presence of a d5-isotopologue [CD₃OCD₂H]⁺ will result in a signal at m/z 51. By comparing the relative intensities of these ion signals, the distribution of isotopologues can be accurately determined.
Experimental Protocol: GC-MS Analysis
Objective: To determine the distribution of isotopologues in a DME-d6 sample.
Materials:
-
DME-d6 sample
-
Gas sampling bulb or gas-tight syringe
-
GC-MS system equipped with an Electron Ionization (EI) source
Step-by-Step Methodology:
-
System Preparation:
-
Install a suitable capillary column for separating light hydrocarbons/ethers (e.g., a PLOT column or a low-polarity phase like a 5% phenyl-methylpolysiloxane).
-
Condition the column according to the manufacturer's instructions to ensure a stable baseline.
-
-
GC Method Development:
-
Injector: Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector. Set the injector temperature high enough to ensure rapid vaporization (e.g., 150 °C).
-
Oven Program: Since DME is highly volatile, a sub-ambient starting temperature may be required for good peak shape. A typical program might be: hold at 35 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method Development:
-
Ion Source: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that covers the expected molecular ions and fragments (e.g., m/z 10 to 70).
-
Acquisition Mode: Use scan mode to obtain a full mass spectrum of the eluting peak.
-
-
Sample Analysis:
-
Using a gas-tight syringe, inject a small, precise volume (e.g., 100 µL) of the DME-d6 gas into the GC injector port.
-
Start the data acquisition.
-
-
Data Processing & Analysis:
-
Identify the chromatographic peak corresponding to DME.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion cluster around m/z 52.
-
Measure the peak intensity (abundance) for each isotopologue's molecular ion (e.g., m/z 52 for d6, m/z 51 for d5, m/z 50 for d4, etc.).
-
Calculate the relative percentage of each isotopologue.
-
Visualization: GC-MS Workflow for Isotopologue Analysis
Caption: Workflow for GC-MS analysis of DME-d6 isotopologue distribution.
Data Presentation: Expected Isotopologue Abundances
| Isotopologue | Chemical Formula | Expected m/z (Molecular Ion) | Typical Relative Abundance |
| This compound | CD₃OCD₃ | 52 | > 99.5% |
| Dimethyl ether-d5 | C₂D₅H | 51 | < 0.5% |
| Dimethyl ether-d4 | C₂D₄H₂ | 50 | < 0.05% |
Self-Validating Systems and Trustworthiness
A core tenet of robust analytical science is the creation of self-validating systems. The described protocols are designed with this in mind.
-
Orthogonal Techniques: The use of both NMR and GC-MS provides an orthogonal approach. NMR quantifies the total ¹H content, while GC-MS reveals the distribution of that ¹H content across different isotopologues. A sample that passes the NMR specification for total deuterium content should show a corresponding low abundance of d5 and lower isotopologues in the GC-MS analysis. Discrepancies between the two would immediately flag a potential issue with the sample or the analysis.
-
Internal Standardization (NMR): The use of a certified internal standard in the qNMR protocol is critical. It corrects for variations in sample volume, spectrometer performance, and other experimental parameters, making the measurement absolute and traceable.
-
System Suitability: Before analyzing any sample, a system suitability test must be performed. For GC-MS, this involves injecting a known standard to verify retention time, peak shape, and detector sensitivity. For NMR, it involves checking resolution and signal-to-noise on a standard sample. These checks ensure the instrumentation is performing as expected before critical data is acquired.
Conclusion for the Practicing Scientist
Determining the isotopic purity of this compound is a multi-faceted task that requires more than a single measurement. It demands a thoughtful combination of analytical techniques, each providing a unique and complementary piece of the puzzle.
-
¹H NMR serves as the definitive method for quantifying the overall level of deuteration by measuring the total residual proton signal.
-
GC-MS provides a detailed fingerprint of the isotopologue distribution, confirming that the high isotopic enrichment is not skewed by a mixture of higher and lower deuterated species.
By integrating these methodologies, adhering to rigorous, well-documented protocols, and understanding the causality behind each experimental step, researchers, drug development professionals, and quality control analysts can ensure the integrity of their materials. This foundational work is paramount for generating valid, reproducible, and trustworthy scientific data, ultimately upholding the quality and safety of the final product.
References
-
General Principles of Quantitative NMR (qNMR): U.S. Food and Drug Administration. (2020). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Isotopic Purity by Mass Spectrometry: National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
Gas Chromatography Principles: Restek Corporation. A Technical Guide for Static Headspace-GC. [Link]
A Comprehensive Technical Guide to Dimethyl Ether-d6 for Advanced Research Applications
This guide provides an in-depth exploration of Dimethyl ether-d6 (CAS No. 17222-37-6), a deuterated ether increasingly utilized by researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in practical application and scientific causality. We will delve into its fundamental properties, core applications, and the rigorous protocols necessary for its effective and safe implementation in the modern laboratory.
Core Characteristics of this compound
This compound, also known as hexadeuterodimethyl ether, is the isotopically substituted analog of dimethyl ether where all six hydrogen atoms have been replaced with deuterium. This substitution is key to its utility in various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Identity and Structure
The fundamental identity of this compound is rooted in its molecular structure. The replacement of protium (¹H) with deuterium (²H) imparts unique properties without significantly altering its chemical reactivity.
Below is a visualization of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of this compound are critical to its handling and application, particularly its gaseous state at room temperature.
| Property | Value | Source(s) |
| Appearance | Colorless gas | [4] |
| Melting Point | -141 °C (lit.) | [1][2][5] |
| Boiling Point | -24.8 °C (lit.) | [1][2][5] |
| Vapor Density | 1.62 (vs air) | [1][2][5] |
| Vapor Pressure | 7760 mmHg (25 °C) | [1][2][5] |
| Isotopic Purity | ≥99 atom % D | [1][5] |
| Autoignition Temp. | 662 °F | [1][2][5] |
Primary Application: NMR Spectroscopy
The primary utility of this compound lies in its application as a solvent for NMR spectroscopy.[3] Its low boiling point makes it particularly suitable for low-temperature experiments, allowing for the study of temperature-sensitive molecules and dynamic processes.
Causality of Application: Why this compound?
The choice of a deuterated solvent in NMR is to avoid large, interfering signals from the solvent's protons that would otherwise overwhelm the signals from the analyte. This compound offers several advantages:
-
Low-Temperature Range : Its very low freezing point (-141 °C) and boiling point (-24.8 °C) make it an excellent solvent for variable temperature NMR studies in the range of approximately -120 °C to -30 °C. This is crucial for slowing down dynamic exchange processes on the NMR timescale, allowing for the resolution of distinct signals for rapidly interconverting species.
-
Inertness : As an ether, it is relatively inert and unlikely to react with a wide range of analytes.
-
Signal Simplicity : The residual proton signal in incompletely deuterated this compound is a simple multiplet, which is less likely to interfere with analyte signals compared to more complex residual solvent peaks.
Experimental Protocol: Sample Preparation for Low-Temperature NMR
The gaseous nature of this compound at standard temperature and pressure necessitates a specialized sample preparation protocol. This procedure ensures the safe handling of the liquefied gas and the preparation of a homogeneous sample suitable for high-resolution NMR.
Materials:
-
Analyte of interest
-
High-precision 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)
-
Glass vial with a septum-sealed cap
-
Syringe and needle
-
Lecture bottle of this compound with a suitable regulator
-
Cold bath (e.g., dry ice/acetone or a cryocooler)
-
Vortex mixer
Step-by-Step Methodology:
-
Analyte Preparation : Accurately weigh the desired amount of the analyte (typically 5-20 mg for ¹H NMR) and place it into a clean, dry glass vial.
-
Initial Dissolution (Optional) : If the analyte is a solid, it can be beneficial to add a very small amount of a more volatile, deuterated co-solvent (e.g., CD₂Cl₂) to aid in the initial dissolution and transfer.
-
Cooling : Place the sealed vial containing the analyte and the NMR tube in a cold bath and allow them to cool to below the boiling point of this compound (e.g., -40 °C to -78 °C).
-
Gas Condensation : Carefully connect the lecture bottle of this compound to a needle via a regulator. With a very low flow rate, introduce the this compound gas into the cold vial. The gas will condense into a liquid. Add approximately 0.5-0.6 mL of the liquefied gas.
-
Homogenization : While keeping the vial cold, gently vortex the sample to ensure the complete dissolution of the analyte.
-
Sample Transfer : Using a pre-cooled syringe, carefully draw the solution from the vial and transfer it to the pre-cooled NMR tube.
-
Sealing : Securely cap the NMR tube while it is still in the cold bath to prevent the solvent from boiling off.
-
Spectrometer Insertion : Quickly and carefully insert the cold NMR tube into the NMR spectrometer, which has been pre-cooled to the desired experimental temperature.
The following diagram illustrates the workflow for preparing a low-temperature NMR sample with this compound.
Caption: Workflow for low-temperature NMR sample preparation.
Specialized Applications
Beyond its primary role in low-temperature NMR, this compound has found utility in other specialized analytical areas.
NMR Thermometer Calibration
Accurate temperature control is vital in many NMR experiments. The chemical shift difference between specific peaks in certain molecules is highly temperature-dependent, allowing them to be used as "NMR thermometers". While methanol and ethylene glycol are common standards, this compound can be used for calibration at low temperatures.[2] One of its reported uses is for the calibration and determination of shift differences in high-precision carbon-13 shift thermometers for the 100-300 K range.[2]
Chemical Ionization Mass Spectrometry
In the field of mass spectrometry, this compound can be employed as a selective chemical ionization reagent. A study has demonstrated its use in conjunction with its non-deuterated counterpart to differentiate between four sesquiterpene isomers via ion/molecule reactions. The deuterium labeling provides a means to elucidate fragmentation mechanisms and confirm the composition of adduct ions.
Safety and Handling
As a highly flammable, liquefied gas, this compound requires stringent safety protocols.
-
Flammability : It is an extremely flammable gas and should be handled in a well-ventilated area, away from any sources of ignition.[3]
-
Pressure Hazard : It is supplied in cylinders as a gas under pressure and may explode if heated.[3]
-
Storage : Cylinders should be stored in an upright position in a well-ventilated, secure area, away from heat and combustible materials.
-
Handling : Use only with equipment rated for cylinder pressure. When handling the liquefied gas, appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, must be worn to prevent frostbite.
Conclusion
This compound is a valuable tool for researchers engaged in advanced chemical analysis. Its unique physical properties make it an indispensable solvent for low-temperature NMR spectroscopy, enabling the study of molecular dynamics and temperature-sensitive compounds. While its handling requires specialized procedures due to its gaseous nature, the insights it can provide make it a powerful asset in the modern research laboratory. Adherence to rigorous safety protocols is paramount to ensure its effective and safe utilization.
References
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Unknown. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6914126, this compound. Retrieved from [Link]
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University of Geneva. (n.d.). NMR sample preparation. Retrieved from [Link]
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European Union Reference Laboratory for New Psychoactive Substances. (n.d.). Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Substances. Retrieved from [Link]
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Air Liquide. (n.d.). Dimethylether Gas Encyclopedia. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Dimethyl ether (CAS 115-10-6). Retrieved from [Link]
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UCSD Skaggs School of Pharmacy and Pharmaceutical Sciences NMR Facility. (2020, February 4). Temperature calibration. Retrieved from [Link]
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ResearchGate. (n.d.). Variable-temperature ¹H-NMR spectra of DMA in DMSO-d6 and methyl acetate in acetone-d6. Retrieved from [Link]
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Bruker. (n.d.). NMR Thermometer Variable Temperature Control Using the 2H Lock System of AVANCE III HD Spectrometers. Retrieved from [Link]
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ResearchGate. (2014, September 30). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Dimethyl ether. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of dimethyl ether (blue) and dimethyl peroxide (red). Retrieved from [Link]
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MDPI. (2025, June 24). Experimental Investigations of Dimethyl Ether Production from Syngas in a Slurry Reactor. Retrieved from [Link]
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MDPI. (n.d.). Process Simulation and Optimization of Dimethyl Ether (DME) Synthesis Utilizing Highly Contaminated Natural Gas as Feedstock. Retrieved from [Link]
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ResearchGate. (2025, August 10). Synthesis of Liquefied Petroleum Gas via Methanol and/or Dimethyl Ether from Natural Gas (Part 1) Catalysts and Reaction Behaviors Associated with Methanol and/or Dimethyl Ether Conversion. Retrieved from [Link]
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A Technical Guide to the Solubility of Organic Compounds in Liquefied Dimethyl Ether-d6: Principles, Protocols, and Applications
Abstract
Dimethyl ether-d6 (DME-d6), a deuterated isotopologue of the simplest ether, presents a unique solvent environment for specialized chemical analysis. Gaseous at standard temperature and pressure, its utility is realized in its liquefied state, primarily for low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth exploration of the theoretical and practical aspects of using liquefied DME-d6 as a solvent. We delve into the physicochemical properties that govern solubility, offer predictive insights for various organic compound classes, and provide detailed, field-proven protocols for the safe handling and quantitative determination of solubility using ¹H NMR. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of DME-d6 for analyzing thermally sensitive, reactive, or poorly characterized analytes.
Part 1: The Unique Profile of this compound as a Specialized Solvent
This compound, (CD₃)₂O, is not a conventional laboratory solvent. Its boiling point of -24.8 °C means it exists as a gas under standard laboratory conditions, necessitating specialized handling as a liquefied gas.[1][2] This property, while posing a challenge, is also its key advantage, establishing DME-d6 as a valuable solvent for variable and low-temperature NMR studies, particularly in the analysis of reactive intermediates or conformations that are only stable at cryogenic temperatures.[2][3]
Physicochemical Properties of DME-d6:
| Property | Value | Source(s) |
| Molecular Formula | (CD₃)₂O | |
| Molecular Weight | 52.11 g/mol | [4] |
| Boiling Point | -24.8 °C | [1][2] |
| Melting Point | -141 °C | [1][2] |
| Physical Form | Gas at STP | [1] |
| Isotopic Purity | ≥99 atom % D | [1] |
The physical properties of DME-d6 are virtually identical to its non-deuterated counterpart, dimethyl ether. It is a polar aprotic solvent, but its polarity is significantly lower than other common polar aprotic solvents like DMSO or DMF. Its character is more akin to diethyl ether, making it an excellent solvent for a wide range of nonpolar to moderately polar organic compounds.[5][6] Crucially, the ether oxygen can act as a hydrogen bond acceptor, allowing it to dissolve molecules with hydrogen bond donor groups, such as alcohols, albeit to a lesser extent than more polar solvents.[7][8]
Part 2: Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility in any solvent, including liquefied DME-d6.[7] This can be broken down into the interplay of polarity, hydrogen bonding, and cohesive energy density.
-
Polarity: DME possesses a net dipole moment due to its bent C-O-C structure. This allows it to dissolve other polar molecules through dipole-dipole interactions. However, the bulk of the molecule consists of nonpolar methyl groups, giving it significant nonpolar character. This dual nature enables it to solvate nonpolar compounds like hydrocarbons as well as moderately polar species.[6]
-
Hydrogen Bonding: As a hydrogen bond acceptor, DME-d6 can interact favorably with solutes that are hydrogen bond donors (e.g., alcohols, primary/secondary amines, carboxylic acids). It cannot, however, act as a hydrogen bond donor, which limits its miscibility with highly networked hydrogen-bonding liquids like water.[5][7]
-
Cohesive Energy Density (Solubility Parameter): The Hildebrand solubility parameter (δ) provides a numerical estimate of the cohesive energy. Solvents with similar δ values are likely to be miscible. Dimethyl ether has a Hildebrand value (δ ≈ 7.3 cal¹/² cm⁻³/²) very similar to that of diethyl ether (δ ≈ 7.6 cal¹/² cm⁻³/²), reinforcing the use of diethyl ether as an excellent analogue for predicting solubility behavior.[9]
The following diagram illustrates the key molecular interactions that determine if a solute will dissolve in liquefied DME-d6.
Caption: Factors governing solute compatibility with liquefied DME-d6.
Part 3: Quantitative Solubility Determination: A Practical Guide
Determining solubility in liquefied DME-d6 is a non-trivial task that requires specialized equipment for low-temperature work and adherence to strict safety protocols. The method of choice is quantitative ¹H NMR (qNMR), which offers high precision with minimal sample consumption.[10]
Safety First: Handling Liquefied Dimethyl Ether
DME is an extremely flammable liquefied gas that can form explosive mixtures with air and cause frostbite upon contact with skin.[4][11] All operations must be conducted in a certified fume hood with explosion-proof equipment.
-
Personal Protective Equipment (PPE): Safety glasses with side shields or a full face shield, cryogenic or cold-insulating gloves, and a flame-retardant lab coat are mandatory.[12][13]
-
Ventilation: Ensure robust ventilation. Use gas detectors where appropriate.[14]
-
Ignition Sources: Exclude all potential ignition sources, including sparks from static discharge, open flames, and hot surfaces. Use non-sparking tools and ensure all equipment is properly grounded.[14][15]
-
Cylinder Handling: Gas cylinders must be secured firmly. Never tamper with pressure relief devices.[12]
Experimental Workflow for qNMR Solubility Measurement
The diagram below outlines the end-to-end process for determining the solubility of an organic compound in liquefied DME-d6.
Caption: Workflow for determining solubility in liquefied DME-d6 via qNMR.
Protocol 1: Preparation of a Saturated Solution in Liquefied DME-d6
Objective: To create a saturated solution of the analyte in DME-d6 at a controlled low temperature, in equilibrium with excess solid.
Materials:
-
Analyte of interest (solid)
-
DME-d6 lecture bottle[1]
-
Heavy-walled pressure vessel or thick-walled Schlenk tube rated for low temperature and moderate pressure
-
Condensation apparatus (e.g., cold finger or dry ice/acetone condenser)
-
Low-temperature bath (e.g., cryocooler or Dewar with cryogen)
-
Syringe filter (PTFE, 0.22 µm) pre-chilled
-
Gas-tight syringes, pre-chilled
Procedure:
-
Vessel Preparation: Place an excess amount of the solid analyte (e.g., 10-20 mg) into the pressure vessel. Ensure the vessel is clean, dry, and equipped with a magnetic stir bar.
-
System Cooling: Assemble the condensation apparatus onto the vessel. Cool the entire assembly to the desired temperature (e.g., -40 °C) using the low-temperature bath.
-
DME-d6 Condensation: Following all safety protocols for the lecture bottle, slowly introduce gaseous DME-d6 into the cooled system. The gas will condense into a liquid inside the vessel. Condense a target volume (e.g., 1-2 mL).
-
Sealing: Once the desired volume of liquid is collected, securely seal the vessel.
-
Equilibration: Place the sealed vessel in a temperature-controlled shaker or on a stir plate within a cold bath set to the target temperature. Agitate the mixture for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
Protocol 2: Quantitative ¹H NMR (qNMR) Analysis
Objective: To accurately measure the concentration of the dissolved analyte in the prepared saturated solution.
Materials:
-
Saturated DME-d6 solution of the analyte
-
High-purity qNMR internal standard (e.g., Hexamethyldisiloxane - HMDSO)
-
Pre-weighed NMR tubes (Class A glass is essential for variable temperature work)[3]
-
NMR spectrometer with a variable temperature probe
Procedure:
-
Prepare Internal Standard Stock: Prepare a stock solution of the internal standard in a compatible, volatile solvent if the standard itself is not a liquid. For a liquid standard like HMDSO, it can be added directly.
-
Sample Transfer (Cold): In a cold box or glove bag, unseal the equilibrated pressure vessel. Using a pre-chilled gas-tight syringe, draw a known volume of the supernatant (the clear liquid above the solid).
-
Filtration (Cold): Immediately pass the solution through a pre-chilled syringe filter into a pre-weighed, cold vial to remove any microscopic solid particles.
-
NMR Sample Preparation: Transfer a precise aliquot of the filtered, saturated solution into a pre-chilled NMR tube. Add a precisely known amount of the internal standard. Seal the NMR tube quickly.
-
NMR Acquisition: Cool the NMR probe to the target temperature. Once stable, insert the sample. Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1 ≥ 5 x T₁) for full signal relaxation of both the analyte and standard peaks.[16] A 90° pulse angle is recommended.[16]
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved peak for the analyte (Iₐ) and the peak for the internal standard (Iₛ).
-
The concentration of the analyte (Cₐ), which represents its solubility, is calculated using the following equation:
Cₐ = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (mₛ / MWₛ) * (1 / V)
Where:
-
Nₐ, Nₛ: Number of protons for the integrated analyte and standard signals, respectively.
-
mₛ: Mass of the internal standard.
-
MWₛ: Molecular weight of the internal standard.
-
V: Volume of the saturated solution added to the NMR tube.
-
-
Part 4: Predicted Solubility of Organic Compound Classes
While experimental data is sparse, we can predict the solubility of various organic compound classes in liquefied DME-d6 based on its physicochemical properties and analogy to diethyl ether.
| Compound Class | Predicted Solubility | Rationale |
| Alkanes, Alkenes, Alkynes | High | Nonpolar compounds readily dissolve in the nonpolar bulk of DME via van der Waals forces. |
| Aromatic Hydrocarbons | High | Similar to alkanes; nonpolar nature ensures high compatibility. |
| Halocarbons | High to Medium | Polarity varies. Generally soluble, especially less polar variants like CCl₄. Highly polar halocarbons may be less soluble. |
| Ethers, Esters, Ketones | High | "Like dissolves like." These are polar aprotic compounds and are expected to be fully miscible.[5] |
| Alcohols (short-chain) | Medium | The -OH group can hydrogen bond with the ether oxygen of DME, promoting solubility.[8] |
| Alcohols (long-chain) | Medium to Low | As the nonpolar alkyl chain length increases, the influence of the polar -OH group diminishes, reducing solubility. |
| Carboxylic Acids | Medium to Low | Can act as H-bond donors. However, strong self-association (dimerization) may compete with solvation by DME. |
| Amines (Primary, Secondary) | Medium | Can act as H-bond donors. Solubility is expected to be moderate. |
| Amides | Low | Highly polar with strong intermolecular hydrogen bonding. Unlikely to be well-solvated by the less polar DME. |
| Ionic Compounds (Salts) | Insoluble | DME lacks the high dielectric constant and strong solvating power needed to overcome the lattice energy of ionic solids. |
Part 5: Concluding Remarks and Future Outlook
This compound is a highly specialized solvent whose utility is intrinsically linked to its volatility. It is not a general-purpose replacement for common deuterated solvents like CDCl₃ or DMSO-d₆. Instead, its strength lies in enabling NMR analysis at low temperatures, a critical capability for studying chemical systems inaccessible at ambient conditions. For researchers in physical organic chemistry, organometallics, and polymer science, liquefied DME-d6 offers a unique window into reaction mechanisms and molecular dynamics. As the demand for understanding complex, temperature-sensitive systems grows, the application of specialized solvents like DME-d6, guided by the principles and protocols outlined in this guide, will undoubtedly become more prevalent.
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Praxair. (n.d.). Dimethyl Ether - SAFETY DATA SHEET. [Link]
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Chemistry Stack Exchange. (2019). Solubility of dimethyl ether in aliphatic hydrocarbons. [Link]
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Reddit. (2015). [Organic Chemistry - Solvents] Why does propanol dissolve in diethyl ether? Isn't one polar and the other is non-polar?[Link]
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BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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An In-depth Technical Guide to the Vapor Pressure and Handling of Gaseous Dimethyl Ether-d6
This guide is intended for researchers, scientists, and drug development professionals who utilize dimethyl ether-d6 (DME-d6) in its gaseous form. It provides a comprehensive overview of its vapor pressure characteristics and detailed protocols for its safe handling in a laboratory setting. The information herein is synthesized from authoritative sources and field-proven insights to ensure technical accuracy and promote a culture of safety and experimental reproducibility.
Introduction: The Utility of Deuterated Dimethyl Ether
This compound ((CD₃)₂O), a deuterated isotopologue of dimethyl ether, is a valuable compound in various scientific disciplines. Its primary application lies in nuclear magnetic resonance (NMR) spectroscopy, where it can be used as a tracer or a solvent for low-temperature experiments.[1] The deuterium labeling provides a distinct spectroscopic signature, allowing researchers to probe reaction mechanisms, molecular structures, and dynamic processes with high precision. Its gaseous nature at standard temperature and pressure necessitates specialized handling procedures to ensure the safety of laboratory personnel and the integrity of experimental results.
Section 1: Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of DME-d6 is paramount for its safe and effective use. While the isotopic substitution of hydrogen with deuterium has a minor effect on most physical properties, it is crucial to consider these parameters in experimental design.
Key Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₂D₆O | [2] |
| Molecular Weight | 52.11 g/mol | [3] |
| Boiling Point | -24.8 °C (lit.) | [2][3] |
| Melting Point | -141 °C (lit.) | [2][3] |
| Vapor Density | 1.62 (vs air) | [2][3] |
| Autoignition Temp. | 662 °F (350 °C) | [2][4] |
Vapor Pressure of Dimethyl Ether
Vapor Pressure of Dimethyl Ether at Various Temperatures:
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (bar) | Vapor Pressure (mmHg) |
| -60 | 213.15 | 16 | 0.16 | 120 |
| -40 | 233.15 | 54 | 0.54 | 405 |
| -24.8 | 248.35 | 101.3 | 1.013 | 760 |
| -20 | 253.15 | 126 | 1.26 | 945 |
| 0 | 273.15 | 267.3 | 2.673 | 2005 |
| 20 | 293.15 | 510 | 5.10 | 3825 |
| 25 | 298.15 | 592.8 | 5.928 | 4446 |
| 40 | 313.15 | 860 | 8.60 | 6450 |
| 50 | 323.15 | 1020 | 10.2 | 7651 |
Data synthesized from multiple sources.[3][4][5][6][7][8][9]
This data can be visualized to better understand the relationship between temperature and vapor pressure.
Caption: A generalized workflow for the safe handling of gaseous DME-d6.
Protocol for Preparing a Gas-Phase NMR Sample
The preparation of a high-quality gas-phase NMR sample requires careful attention to detail to ensure accurate and reproducible results.
Protocol:
-
NMR Tube Preparation:
-
Use a high-pressure NMR tube equipped with a resealable valve (e.g., a J. Young valve).
-
Thoroughly clean and dry the NMR tube.
-
-
Sample Introduction:
-
If a liquid-state internal standard or lock solvent is required, a sealed capillary containing the deuterated solvent can be placed inside the NMR tube. [1] * Connect the NMR tube to the Schlenk line and perform at least three evacuate-refill cycles.
-
-
DME-d6 Transfer:
-
Cool the bottom of the NMR tube in a liquid nitrogen bath.
-
Introduce a known amount of DME-d6 into the Schlenk line manifold.
-
Open the valve to the NMR tube to allow the DME-d6 to condense. The amount transferred can be determined by pressure-volume-temperature calculations or by gravimetric methods.
-
-
Sealing and Measurement:
-
Once the desired amount of DME-d6 has been transferred, close the valve on the NMR tube.
-
Allow the tube to warm to room temperature behind a blast shield in the fume hood.
-
The sample is now ready for NMR analysis.
-
Conclusion
This compound is a powerful tool for chemical research, but its gaseous nature and high flammability demand a respectful and cautious approach. By understanding its physicochemical properties, particularly its vapor pressure, and by adhering to stringent safety and handling protocols, researchers can safely and effectively harness the unique capabilities of this deuterated compound. The experimental workflows outlined in this guide provide a framework for the safe and reproducible handling of gaseous DME-d6 in a modern research laboratory.
References
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- Fedele, L., Bobbo, S., & De Stefani, V. (2006). Saturated Pressure Measurements of Dimethyl Ether at Temperatures from (219 to 361) K.
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molecular weight and formula of Dimethyl ether-d6
An In-depth Technical Guide to Dimethyl Ether-d6: Physicochemical Properties, Synthesis, and Research Applications
Introduction
This compound, the hexadeuterated isotopologue of dimethyl ether (DME), is a specialized chemical compound of significant interest to the scientific community. In this molecule, all six hydrogen atoms of the parent compound are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts unique properties that make it an invaluable tool in various research and development fields, particularly in nuclear magnetic resonance (NMR) spectroscopy, mechanistic studies of chemical reactions, and as a calibration standard. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into its core properties, synthesis, quality control, and key applications.
Section 1: Core Physicochemical Properties
The utility of this compound in a laboratory setting is fundamentally dictated by its physical and chemical properties. As a deuterated analog of the simplest ether, it is a colorless, flammable gas under standard conditions, a critical factor for its handling and storage.[1] Its low boiling and melting points make it particularly suitable for low-temperature applications.[2]
A summary of its essential physicochemical data is presented below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₂D₆O; (CD₃)₂O | [3] |
| Molecular Weight | 52.11 g/mol | |
| CAS Number | 17222-37-6 | [2] |
| Appearance | Colorless Gas | [4] |
| Boiling Point | -24.8 °C | [2] |
| Melting Point | -141 °C | [2] |
| Vapor Density | 1.62 (vs. air) | [2] |
| Isotopic Purity | Typically ≥99 atom % D | |
| Mass Shift | M+6 (compared to non-deuterated DME) |
Section 2: Synthesis and Quality Control
The production of high-purity this compound is a precise process, critical for ensuring its reliability in sensitive analytical applications. The synthesis must not only yield the correct chemical structure but also guarantee high isotopic enrichment.
Synthesis Methodology: The Williamson Ether Synthesis
A common and reliable method for preparing selectively deuterated ethers is the Williamson ether synthesis.[5] This pathway involves the reaction of a deuterated alkoxide with a deuterated alkyl halide. For this compound, this is typically achieved by reacting sodium methoxide-d3 with a methyl-d3 halide (e.g., iodomethane-d3).
The causality behind this choice of reaction is its high efficiency and specificity, which minimizes the formation of byproducts. The Sₙ2 reaction mechanism ensures a clean coupling of the two deuterated methyl groups through an ether linkage.
Conceptual Experimental Protocol:
-
Preparation of Sodium Methoxide-d3: In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), react methanol-d4 (CD₃OD) with a strong base such as sodium hydride (NaH). The hydride deprotonates the hydroxyl group to form sodium methoxide-d3 (NaOCD₃) and hydrogen gas.
-
Ether Formation: Introduce iodomethane-d3 (CD₃I) to the reaction mixture. The methoxide-d3 anion acts as a nucleophile, displacing the iodide ion from the iodomethane-d3 in an Sₙ2 reaction.
-
Product Isolation: As this compound is a gas at room temperature, it can be collected from the reaction headspace by condensation in a cold trap (e.g., cooled with liquid nitrogen).
-
Purification: The collected condensate can be purified by fractional distillation to remove any unreacted starting materials or solvent residues.
Caption: Causality of the Deuterium Isotope Effect in research.
Calibration Standard for Spectroscopy
In analytical chemistry, accuracy is paramount. This compound serves as a highly reliable calibration standard for high-precision carbon-13 shift thermometers used in spectroscopy over a temperature range of 100–300 K. [2][3]Its chemical stability and well-defined spectral properties ensure that instruments can be accurately calibrated, leading to trustworthy and reproducible experimental results.
Section 4: Handling and Safety
As a compressed, flammable gas, this compound requires careful handling to ensure laboratory safety. [1]
-
Storage: Cylinders should be stored in a well-ventilated, cool, and dry area, away from sources of ignition. They must be secured in an upright position.
-
Handling: Use only in a well-ventilated area or a fume hood. Ground all equipment to prevent static discharge. A regulator appropriate for corrosive gases may be necessary depending on the cylinder valve.
-
Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves should be worn. Due to its low boiling point, contact with the liquefied gas can cause frostbite. [4]
Conclusion
This compound is more than just a deuterated molecule; it is a precision tool that enables significant advancements in science. Its unique physicochemical properties allow for the exploration of chemical processes under conditions that are otherwise inaccessible. From its role as a specialized NMR solvent to its use in elucidating complex reaction mechanisms and ensuring instrumental accuracy, this compound provides researchers, particularly those in drug discovery and materials science, with a reliable and versatile compound for pushing the boundaries of scientific knowledge.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Dimethyl ether. NIST Chemistry WebBook. Retrieved from [Link]
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Shimada, S., Shiotani, M., & Lindgren, M. (1997). Deuterium Isotope Effects on Rotation of Methyl Hydrogens. A Study of the Dimethyl Ether Radical Cation by ESR Spectroscopy and ab Initio and Density Functional Theory. Journal of the American Chemical Society, 119(29), 6792–6800. Retrieved from [Link]
-
EPCM Holdings. (n.d.). Synthesis and Applications of Dimethyl Ether (DME). Retrieved from [Link]
-
Richard, C., et al. (2020). Torsional-rotational spectrum of doubly deuterated dimethyl ether (CH3OCHD2) - First ALMA detection in the interstellar medium. Astronomy & Astrophysics, 641, A14. Retrieved from [Link]
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Discovering Dimethyl Ether's Role in Green Industrial Chemistry. (2025). AZoCleantech. Retrieved from [Link]
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Sciencemadness Wiki. (2023). Dimethyl ether. Retrieved from [Link]
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Dar, D. (2022). Reactive Distillation for Synthesis of Dimethyl Ether from Biomethanol. Energy In A Flash. Retrieved from [Link]
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Semelsberger, T. A., & Borup, R. L. (2005). Direct production of dimethyl ether from synthesis gas utilizing bifunctional catalysts. Journal of Power Sources, 152, 244-250. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Increasing dimethyl ether production from biomass-derived syngas via sorption enhanced dimethyl ether synthesis. Sustainable Energy & Fuels. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dimethyl Ether. PubChem Compound Database. Retrieved from [Link]
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National Institutes of Health. (2021). Dimethyl Ether as the Next Generation Fuel to Control Nitrogen Oxides and Particulate Matter Emissions from Internal Combustion Engines: A Review. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Enhancement of the Direct Synthesis of Dimethyl Ether (DME) from Synthesis Gas by Macro- and Microstructuring of the Catalytic Bed. Retrieved from [Link]
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potential applications of Dimethyl ether-d6 in organic synthesis
An In-depth Technical Guide to the Potential Applications of Dimethyl Ether-d6 in Organic Synthesis
Abstract
This compound (DME-d6), the perdeuterated isotopologue of dimethyl ether, is a valuable tool in modern organic synthesis and analysis. While primarily recognized as a specialized solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, its potential extends into the realms of deuterium labeling and mechanistic studies. This technical guide provides an in-depth exploration of the core applications of DME-d6, grounded in its unique physicochemical properties. We will examine its utility as an NMR solvent for low-temperature experiments, explore its latent potential as a deuterium source for isotopic enrichment, and discuss its role in elucidating complex reaction mechanisms. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this deuterated compound in their work.
Introduction: The Physicochemical Landscape of this compound
This compound, with the chemical formula (CD₃)₂O, is a gas at standard temperature and pressure. Its physical properties are dictated by its low molecular weight and lack of hydrogen bonding, resulting in a low boiling point of -24.8 °C and a melting point of -141 °C.[1] These characteristics make it particularly suitable for applications requiring volatile, inert, and aprotic conditions, especially at sub-ambient temperatures.
From a chemical standpoint, the replacement of protium (¹H) with deuterium (²H or D) imparts significant changes. The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. This fundamental difference gives rise to the kinetic isotope effect (KIE), a powerful tool for probing reaction mechanisms, and also renders the molecule "silent" in ¹H NMR spectroscopy, a critical feature for its use as an NMR solvent.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | (CD₃)₂O | |
| Molecular Weight | 52.11 g/mol | [2] |
| CAS Number | 17222-37-6 | [2] |
| Boiling Point | -24.8 °C | [1] |
| Melting Point | -141 °C | [1] |
| Form | Gas | |
| Vapor Density | 1.62 (vs. air) | [1] |
| Isotopic Purity | Typically ≥99 atom % D | |
| Safety | Extremely flammable gas (H220), Contains gas under pressure (H280) | [2] |
Core Application: A Specialized Solvent for NMR Spectroscopy
The most established application of DME-d6 is as a solvent for NMR spectroscopy.[2] Its utility stems from a combination of its physical properties and the near-complete substitution of hydrogen with deuterium.
Advantages in NMR Analysis
-
Low-Temperature Studies: Its very low freezing point allows for the study of temperature-sensitive molecules and reaction intermediates that are unstable at room temperature.
-
Inert Nature: As a non-reactive ether, it provides a stable chemical environment for a wide range of analytes without the risk of solvent-analyte reactions.[3]
-
Signal Simplification: Because it is perdeuterated, DME-d6 produces only minor residual peaks in ¹H NMR spectra, preventing solvent signals from obscuring the signals of the compound being analyzed.[3] This is a defining characteristic of all deuterated NMR solvents.
-
Solubility: DME is a polar aprotic solvent capable of dissolving a variety of organic compounds.[4]
Experimental Protocol: Preparation of an NMR Sample with Gaseous DME-d6
Given that DME-d6 is a gas at room temperature, preparing an NMR sample requires a specialized condensation procedure. This protocol assumes the use of a high-pressure NMR tube (e.g., a J. Young tube) and a cylinder of DME-d6 (e.g., Sigma-Aldrich Sure/Pac™).
Materials:
-
Analyte (~5-10 mg)
-
High-pressure NMR tube with a resealable valve
-
DME-d6 gas cylinder with a regulator
-
Cold bath (e.g., dry ice/acetone or liquid nitrogen)
-
Schlenk line or vacuum manifold
Procedure:
-
Analyte Preparation: Add the solid analyte to the NMR tube. If the analyte is sensitive to air or moisture, perform this step in a glovebox.
-
System Purge: Attach the NMR tube to a Schlenk line. Evacuate the tube under high vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Gas Transfer Setup: Connect the DME-d6 cylinder to the NMR tube via flexible, non-reactive tubing. Ensure all connections are secure.
-
Condensation: Place the bottom of the NMR tube into the cold bath (-78 °C or colder). The tube should be immersed deep enough to cool the area where the solvent will collect.
-
Solvent Introduction: Slowly and carefully open the valve on the NMR tube and then the regulator on the DME-d6 cylinder. Allow the gas to flow into the cooled NMR tube, where it will condense into a liquid.
-
Volume Control: Condense approximately 0.5-0.6 mL of liquid DME-d6 into the tube. This can be estimated visually.
-
Sealing: Once the desired amount of solvent is collected, close the cylinder regulator first, then the valve on the NMR tube.
-
Equilibration: Remove the NMR tube from the cold bath and allow it to warm slowly to room temperature behind a blast shield. The internal pressure will increase as the DME-d6 returns to its gaseous state.
-
Analysis: Invert the tube several times to dissolve the analyte. The sample is now ready for NMR analysis.
Caption: Workflow for preparing an NMR sample using gaseous DME-d6.
Potential Application: A Deuterium Source in Organic Synthesis
While less documented than its role as a solvent, the potential of DME-d6 as a deuterium source in H/D exchange reactions presents an intriguing area for exploration. This application leverages the C-D bonds of the solvent as a reservoir of deuterium that can be transferred to a substrate molecule, typically under basic conditions.
Mechanistic Rationale and Parallels
The use of deuterated solvents as deuterium donors is well-established, particularly with dimethyl sulfoxide-d6 (DMSO-d6).[5][6] In the presence of a strong base like potassium tert-butoxide (KOt-Bu), DMSO-d6 can be deprotonated to form a dimsyl anion, which facilitates deuterium exchange with acidic C-H bonds on a substrate.[6]
A similar mechanism can be proposed for DME-d6. Although the C-D bonds in DME-d6 are less acidic than those in DMSO-d6, a sufficiently strong base could deprotonate at the carbon alpha to the ether oxygen. The resulting carbanion could then participate in an equilibrium that transfers deuterium to a suitable substrate. This approach would be most effective for substrates with relatively acidic protons.
Sources
An In-depth Technical Guide to the Stability and Storage of Dimethyl Ether-d6
Introduction
Dimethyl ether-d6 (CD₃OCD₃), a deuterated isotopologue of dimethyl ether, serves as a valuable compound in various scientific disciplines, notably as a low-temperature solvent in specialized laboratory procedures and as a precursor for synthesizing other deuterated reagents.[1] Its utility is intrinsically linked to its chemical purity and isotopic enrichment. The stability of such isotopically labeled compounds is paramount; degradation not only compromises experimental results but can also introduce unforeseen variables in sensitive analytical and drug development workflows.[2] This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines authoritative protocols for its optimal storage and handling to ensure its integrity over time.
Physicochemical Properties and Hazard Profile
A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and storage. As a gas at standard temperature and pressure, its containment and transfer require specialized equipment and protocols.
Table 1: Key Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| Chemical Formula | CD₃OCD₃ | [3] |
| Molecular Weight | 52.11 g/mol | [3][4] |
| Boiling Point | -24.8 °C (lit.) | |
| Melting Point | -141 °C (lit.) | |
| Vapor Pressure | 7760 mmHg at 25 °C | |
| Vapor Density | 1.62 (vs air) | |
| Autoignition Temp. | 662 °F (350 °C) | |
| GHS Hazard Codes | H220, H280 | [4] |
| Hazard Statements | Extremely flammable gas. Contains gas under pressure; may explode if heated. | [4][5] |
The primary hazards are its extreme flammability and the risks associated with a compressed gas.[4] Unlike many other ethers, dimethyl ether shows a notable resistance to autoxidation, which mitigates the risk of peroxide formation.[1] However, as a precautionary principle, prolonged exposure to air should still be avoided.[5]
Caption: Workflow for the safe handling of this compound gas cylinders.
Experimental Protocol: Quality Assessment
Periodic quality assessment is crucial, especially if the compound has been stored for an extended period or if contamination is suspected.
Objective: To verify the chemical purity and isotopic enrichment of this compound.
Methodology:
-
Sample Acquisition:
-
Following the safe handling workflow, connect the this compound cylinder to a gas-tight syringe or a pre-evacuated, dry sample container suitable for gas-phase analysis.
-
For NMR analysis, carefully bubble a small amount of the gas through a high-purity, anhydrous NMR solvent (e.g., Benzene-d6) in a dry NMR tube that has been previously flushed with inert gas. [6]
-
-
Chemical Purity Analysis (Gas Chromatography - GC):
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID).
-
Procedure:
-
Inject a known volume of the gas sample into the GC.
-
Run a temperature program suitable for separating volatile organic compounds.
-
Analyze the resulting chromatogram for the presence of impurities (e.g., protonated dimethyl ether, methane).
-
Quantify purity based on the relative peak area of the this compound.
-
-
-
Isotopic Enrichment Analysis (¹H NMR Spectroscopy):
-
Instrumentation: High-field NMR spectrometer.
-
Procedure:
-
Acquire a ¹H NMR spectrum of the prepared solution.
-
Integrate the residual proton signal corresponding to Dimethyl ether-d5 (CHD₂OCD₃) and compare it to the integral of a known internal standard or the residual solvent peak.
-
Check for the presence of a sharp singlet around 2.1 ppm, which indicates water (HDO) contamination. [7] 4. High isotopic enrichment will be characterized by a very small residual proton signal for the compound itself.
-
-
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Anomalous peaks in ¹H NMR (e.g., large HDO peak) | Moisture contamination during handling or from inadequately dried glassware. [7][6] | Handle the gas under a strictly dry, inert atmosphere (glove box or nitrogen blanket). [7]Thoroughly dry all glassware (e.g., NMR tubes, pipettes) in an oven at 150°C for 24 hours and cool in a desiccator prior to use. [6] |
| Loss of Isotopic Enrichment | H-D exchange with protic contaminants (water, alcohols). [8] | Ensure all solvents and reagents used with the compound are anhydrous and, where possible, deuterated. Store the cylinder with the valve tightly closed. |
| Inconsistent Flow or Pressure | Faulty or incorrect gas regulator; leak in the system. | Verify that the regulator is correct for the cylinder (CGA 170) and is functioning properly. Perform a leak test on all connections using an appropriate leak detection solution. |
Conclusion
The stability of this compound is robust under the proper conditions, characterized by a high resistance to autoxidation. The principal risk to its integrity is not chemical decomposition but isotopic dilution from atmospheric moisture. By implementing stringent storage protocols that emphasize a cool, dry, and inert environment, and by adhering to a systematic and cautious handling workflow, researchers can ensure the long-term chemical and isotopic purity of this valuable compound, thereby safeguarding the validity and reproducibility of their experimental outcomes.
References
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Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]
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D'Agostino, L. A., et al. (2015). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 6914126. Retrieved from [Link]
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News. (2023). Dimethyl Ether Storage And Transportation. Retrieved from [Link]
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Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]
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BOC. (2020). Safety Data Sheet Dimethylether. Retrieved from [Link]
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Air Liquide. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
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MESA Specialty Gases & Equipment. (2018). Dimethyl Ether - SAFETY DATA SHEET. Retrieved from [Link]
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Bayly, R. J., & Evans, E. A. (1966). Stability and storage of compounds labelled with radioisotopes. Semantic Scholar. Retrieved from [Link]
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Airgas. (2025). SAFETY DATA SHEET - Dimethyl Ether. Retrieved from [Link]
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-
ResearchGate. (2025). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link]
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Doubtnut. (2021). The decomposition of dimethyl ether leads to the formation of CH_(4),H_(2), and CO.... YouTube. Retrieved from [Link]
-
Physics Guru. (2022). The gas phase decomposition of dimethyl ether …. Retrieved from [Link]
-
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Methodological & Application
Application Note: Dimethyl Ether-d6 as a Versatile Low-Temperature NMR Solvent
Introduction: Unlocking Low-Temperature Phenomena with Dimethyl Ether-d6
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization, providing unparalleled insight into molecular structure and dynamics. However, many chemical processes, such as rapid conformational changes or the existence of transient reactive intermediates, occur on a timescale that is too fast to be resolved at ambient temperatures. Low-temperature NMR (LT-NMR) spectroscopy addresses this challenge by "freezing out" these dynamic processes, allowing for the direct observation and characterization of species that are otherwise fleeting. The choice of solvent is paramount in LT-NMR, as it must remain liquid and chemically inert at cryogenic temperatures while effectively dissolving the analyte.
This compound (DME-d6, (CD₃)₂O) has emerged as a solvent of choice for a wide range of low-temperature NMR studies. Its extremely low melting point and ability to dissolve a variety of organic and organometallic compounds make it an invaluable tool for researchers in organic chemistry, organometallic chemistry, and drug development. This application note provides a comprehensive guide to the effective use of DME-d6 as a low-temperature NMR solvent, covering its physicochemical properties, detailed protocols for sample preparation and data acquisition, critical safety considerations, and illustrative applications.
Physicochemical Properties of this compound
The utility of DME-d6 as a low-temperature NMR solvent is rooted in its unique physical properties. Its wide liquid range at cryogenic temperatures is a key advantage over many common deuterated solvents.
| Property | Value | Reference |
| Molecular Formula | C₂D₆O | |
| Molecular Weight | 52.11 g/mol | |
| Melting Point | -141 °C | |
| Boiling Point | -24.8 °C | |
| Isotopic Purity | ≥99 atom % D | |
| Form at STP | Gas |
This table summarizes the key physical properties of this compound.
Experimental Protocols
The successful use of DME-d6, a gas at room temperature, requires specialized sample preparation techniques to condense the solvent into an NMR tube. The following protocols are designed for researchers familiar with standard Schlenk line and vacuum techniques.
Safety First: Handling a Flammable Liquefied Gas
Dimethyl ether is a highly flammable gas and should be handled with extreme caution in a well-ventilated fume hood, away from any potential ignition sources such as open flames, hot plates, or electrical sparks.[1][2][3] Safety glasses and appropriate personal protective equipment (PPE) must be worn at all times. It is crucial to work in an area free of static electricity.[2]
Protocol 1: NMR Sample Preparation using a J. Young Tube
For air-sensitive samples or when precise control over the atmosphere is required, a J. Young NMR tube is the ideal choice.[4][5][6][7] These tubes are equipped with a high-vacuum Teflon valve that allows for easy connection to a Schlenk line.
Materials:
-
J. Young NMR tube (heavy-walled recommended for pressure changes)[5][7]
-
Schlenk line with vacuum and inert gas (N₂ or Ar) supply
-
Adapter for connecting the J. Young tube to the Schlenk line
-
Analyte (solid or oil)
-
This compound lecture bottle with a regulator
-
Low-temperature cooling bath (e.g., liquid nitrogen or dry ice/acetone)
-
Dewar flask
Step-by-Step Procedure:
-
Prepare the Analyte: Accurately weigh the desired amount of the solid analyte and place it at the bottom of the J. Young NMR tube. If the analyte is an oil, dissolve it in a small amount of a volatile solvent, transfer it to the tube, and carefully remove the solvent under vacuum.
-
Attach to Schlenk Line: Connect the J. Young NMR tube to the Schlenk line using the appropriate adapter.
-
Evacuate the Tube: Ensure the J. Young valve is open to the Schlenk line. Carefully evacuate the tube by switching the Schlenk line to the vacuum setting.
-
Backfill with Inert Gas: Switch the Schlenk line to the inert gas supply to backfill the NMR tube. Repeat this vacuum/backfill cycle at least three times to ensure an inert atmosphere.[4]
-
Cool the NMR Tube: Place the lower part of the NMR tube in a dewar containing a cooling bath (liquid nitrogen is commonly used). Allow the tube to cool for several minutes.
-
Condense DME-d6: With a slow, steady stream of inert gas flowing through the Schlenk line, connect the DME-d6 lecture bottle to a port on the line. With the J. Young valve open, slowly open the regulator on the DME-d6 cylinder to introduce the gas into the NMR tube. The gas will condense as a liquid in the cold tube.
-
Control the Amount of Solvent: Condense approximately 0.5-0.6 mL of DME-d6 into the tube. This can be estimated by observing the liquid level.
-
Seal the Tube: Once the desired amount of solvent is collected, close the J. Young valve securely.
-
Warm to Room Temperature: Remove the cooling bath and allow the NMR tube to slowly warm to room temperature behind a blast shield in the fume hood. The DME-d6 will be a liquid under its own vapor pressure.
-
Final Preparation: Before inserting into the NMR spectrometer, ensure the outside of the tube is clean and dry.
Diagram: Workflow for NMR Sample Preparation with DME-d6
Caption: Cooling in DME-d6 slows fast exchange, resolving distinct species.
Investigating Aggregation in Organometallic Compounds
The structure and reactivity of many organometallic compounds, such as organolithium reagents, are highly dependent on their aggregation state in solution. These aggregation equilibria are often temperature-dependent. LT-NMR in a solvent like DME-d6, which is compatible with these reactive species, enables the characterization of the different aggregates (monomers, dimers, tetramers, etc.) that coexist in solution. This information is crucial for understanding their reaction mechanisms.
Conclusion
This compound is a powerful and versatile solvent for low-temperature NMR spectroscopy. Its exceptional low-temperature properties provide a wide window for the study of fast chemical processes and reactive intermediates. While its gaseous nature at room temperature necessitates specialized sample preparation techniques, the use of J. Young NMR tubes and standard Schlenk line methods allows for the safe and efficient preparation of high-quality NMR samples. By following the protocols and safety guidelines outlined in this application note, researchers can confidently employ DME-d6 to unlock a wealth of chemical information that is inaccessible at ambient temperatures.
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Borys, A. (2023). Preparing NMR Samples on a Schlenk Line. LibreTexts Chemistry. [Link]
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Borys, A. (2024). 6: NMR Preparation. LibreTexts Chemistry. [Link]
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Wilmad-LabGlass. (n.d.). NMR-006: Valve Tubes and Air Sensitive Samples in NMR. Wilmad-LabGlass. [Link]
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Borys, A. (2023). An Illustrated Guide to Schlenk Line Techniques. ChemRxiv. [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra (DMSO-d6) showing the effect of reaction time on the... [Link]
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ResearchGate. (n.d.). ¹H-NMR of 6 and 8 in DMSO-d6. The residual solvent signals from DMSO... [Link]
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Supporting Information for "Binding orientation and reactivity of alkyl α,ω-dibromide in water soluble cavitands". [Link]
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ResearchGate. (n.d.). Solvent-dependent 1 H NMR spectra (Me2SO-d6 (top), CD3CN (middle), and... [Link]
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Fox, T., Hausmann, H., & Günther, H. (2004). NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran. Magnetic Resonance in Chemistry, 42(9), 788-794. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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University of Illinois. (2024). Flammable Liquids. Division of Research Safety. [Link]
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Günther, H. (1995). Selected topics from recent NMR studies of organolithium compounds. Journal of the Brazilian Chemical Society, 6(4). [Link]
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Borden, M. A., et al. (2021). Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes. Molecules, 26(8), 2265. [Link]
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Unlocking Molecular Dynamics: A Guide to Variable Temperature NMR Studies Using Dimethyl Ether-d6
For researchers, scientists, and professionals in drug development, understanding the dynamic nature of molecules is paramount. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to probe these dynamics, and the choice of solvent is critical to the success of such studies, especially at low temperatures. This guide provides an in-depth exploration of the applications of Dimethyl ether-d6 (DME-d6) in VT-NMR, offering both theoretical insights and practical protocols.
Introduction: Why this compound for Low-Temperature NMR?
This compound ((CD₃)₂O) is a deuterated isotopologue of dimethyl ether. While a gas at room temperature, its low boiling point of -24.8 °C and extremely low melting point of -141 °C make it an exceptional solvent for VT-NMR studies that require probing molecular behavior at temperatures inaccessible with more common deuterated solvents.[1][2] Its utility stems from a unique combination of physical properties that allow for the "freezing out" of dynamic processes on the NMR timescale, enabling the characterization of transient intermediates, the elucidation of reaction mechanisms, and the quantification of energy barriers in fluxional molecules.
The causality behind choosing DME-d6 lies in its ability to maintain a liquid state over a broad and very low-temperature range, offering a clear window for NMR analysis where other solvents would solidify. This is particularly crucial for studying molecules with low energy barriers to conformational changes or reactions, which require temperatures well below the freezing points of solvents like chloroform-d (-63.5 °C) or dichloromethane-d2 (-96.7 °C).
Table 1: Physical Properties of this compound and Common NMR Solvents
| Property | This compound ((CD₃)₂O) | Chloroform-d (CDCl₃) | Dichloromethane-d2 (CD₂Cl₂) | Acetone-d6 ((CD₃)₂CO) |
| Molecular Weight | 52.11 g/mol [1] | 120.38 g/mol | 86.95 g/mol | 64.12 g/mol |
| Melting Point | -141 °C[1][2] | -63.5 °C | -96.7 °C | -94.8 °C |
| Boiling Point | -24.8 °C[1][2] | 61.2 °C | 39.6 °C | 56.5 °C |
| ¹H Residual Peak (ppm) | ~3.24 | ~7.26 | ~5.32 | ~2.05 |
| ¹³C Residual Peak (ppm) | ~58.4 | ~77.16 | ~53.84 | ~29.84, ~206.26 |
Note: Chemical shifts can vary slightly depending on temperature and other solutes.
Core Applications of DME-d6 in VT-NMR
The unique properties of DME-d6 unlock several key applications in VT-NMR spectroscopy.
Elucidating Reaction Mechanisms and Characterizing Reactive Intermediates
Many chemical reactions proceed through short-lived, unstable intermediates that are difficult to detect at room temperature. By conducting the reaction at very low temperatures in DME-d6, the lifetime of these intermediates can be significantly extended, allowing for their direct observation and structural characterization by NMR.
For instance, the study of organometallic reaction mechanisms, such as those involving Grignard reagents or lithium salts, greatly benefits from the low-temperature capabilities of DME-d6.[3] At these temperatures, the equilibria between different species (e.g., monomers, dimers, and solvent-separated ion pairs) can be slowed down, enabling the identification of individual components of the Schlenk equilibrium.[4]
Probing Molecular Dynamics and Fluxional Processes
Fluxional molecules are chemical species that undergo rapid, reversible intramolecular rearrangements, leading to the interchange of their atoms between symmetrically equivalent positions.[5] VT-NMR is the primary tool for studying these dynamic processes.[6] As the temperature is lowered in a DME-d6 solution, a fluxional molecule's dynamic exchange can be slowed from the "fast-exchange regime" (where an averaged NMR signal is observed) to the "slow-exchange regime" (where distinct signals for the non-equivalent nuclei are resolved).[5]
From the analysis of the NMR lineshapes at different temperatures, particularly at the coalescence point where the distinct signals merge into a single broad peak, the rate constants (k) and the activation energy (ΔG‡) for the dynamic process can be calculated. This provides invaluable quantitative information about the energy landscape of the molecule.
Experimental Protocols
Working with a gaseous solvent like DME-d6 requires specialized techniques to ensure safety and sample integrity. The following protocols provide a step-by-step guide for preparing and running a VT-NMR experiment with DME-d6.
Safety First: Handling this compound
This compound is an extremely flammable gas and is supplied as a liquefied gas under pressure.[7][8]
-
Ventilation: Always handle DME-d6 in a well-ventilated fume hood.
-
Ignition Sources: Eliminate all potential ignition sources, including sparks, hot surfaces, and open flames.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, cryogenic gloves, and a lab coat.
-
Pressure Regulation: Use a proper gas regulator to safely dispense the gas from the cylinder.
-
Condensation: Be aware that the gas will condense into a liquid at low temperatures. Avoid direct contact with the liquid, as it can cause frostbite.[7]
Protocol for Preparing a VT-NMR Sample with DME-d6
This protocol is designed for air-sensitive samples and utilizes Schlenk line techniques. For non-air-sensitive samples, the procedure can be simplified.
Materials:
-
J. Young NMR tube
-
Schlenk line with vacuum and inert gas (N₂ or Ar) supply
-
Low-temperature bath (e.g., liquid nitrogen, dry ice/acetone)
-
DME-d6 gas cylinder with a regulator
-
Analyte (solid or liquid)
-
Syringe and needle (for liquid analytes) or solid addition tube
Workflow Diagram:
Caption: Workflow for preparing a VT-NMR sample with DME-d6.
Step-by-Step Procedure:
-
Prepare the NMR Tube: Thoroughly clean and dry a J. Young NMR tube. If your analyte is air-sensitive, dry the tube under vacuum while gently heating with a heat gun. Allow it to cool under an inert atmosphere.
-
Introduce the Analyte:
-
For solids: Under a positive flow of inert gas, quickly add the solid analyte to the NMR tube.
-
For liquids: Use a syringe to inject the liquid analyte into the NMR tube through a septum under a positive flow of inert gas.
-
-
Attach to Schlenk Line: Securely attach the J. Young NMR tube to the Schlenk line using an appropriate adapter.
-
Evacuate the Tube: Carefully evacuate the NMR tube to remove the inert gas.
-
Condense the Solvent:
-
Immerse the bottom of the NMR tube in a low-temperature bath (e.g., a liquid nitrogen dewar, being careful not to immerse too deeply to avoid condensing oxygen from the air).
-
Slowly open the DME-d6 gas cylinder and the needle valve on the regulator to introduce a gentle stream of DME-d6 gas into the NMR tube. The gas will condense into a liquid at the bottom of the tube.
-
Condense approximately 0.5-0.6 mL of DME-d6. This can be estimated by having a pre-calibrated mark on the NMR tube.
-
-
Seal the Tube: Once the desired amount of solvent is condensed, close the J. Young valve to seal the NMR tube.
-
Dissolution and Storage: The sample can be gently agitated at low temperature to aid dissolution. For transport to the NMR spectrometer, keep the sealed NMR tube in a dewar filled with liquid nitrogen or a dry ice/acetone slurry.
Protocol for a Typical VT-NMR Experiment
Instrumentation and Setup:
-
An NMR spectrometer equipped with a variable temperature unit capable of reaching and maintaining temperatures as low as -140 °C.
-
A pre-cooled NMR probe. It is essential to cool the probe gradually to the target temperature to avoid damage.
-
A dewar of liquid nitrogen connected to the VT unit.
Experimental Workflow Diagram:
Caption: General workflow for a VT-NMR experiment.
Step-by-Step Procedure:
-
Instrument Preparation: Set the desired starting temperature (e.g., -130 °C) on the NMR spectrometer's VT unit and allow the probe to cool down.
-
Sample Insertion: Carefully and quickly transfer the cold, sealed NMR tube from the storage dewar into the pre-cooled NMR spinner and insert it into the spectrometer.
-
Thermal Equilibration: Allow the sample to equilibrate at the set temperature for 5-10 minutes.
-
Spectrometer Setup: Lock the spectrometer on the deuterium signal from the DME-d6. Perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the NMR spectrum (e.g., ¹H, ¹³C, or other relevant nuclei).
-
Temperature Incrementation: Increase the temperature to the next desired setpoint. The size of the temperature increments will depend on the dynamic process being studied; smaller increments are needed near the coalescence temperature.
-
Repeat: Repeat steps 3-6 until the entire desired temperature range has been covered. It is often useful to acquire a final spectrum upon returning to the initial low temperature to check for any irreversible sample degradation.
-
Data Analysis: Process the series of spectra. Identify the coalescence temperature(s) and perform lineshape analysis to extract kinetic and thermodynamic parameters.
Conclusion and Future Outlook
This compound is an invaluable tool for researchers seeking to explore molecular dynamics and reactive intermediates at very low temperatures. Its unique physical properties provide access to a temperature regime that is inaccessible with more conventional NMR solvents. While handling this gaseous solvent requires specialized techniques and safety precautions, the insights gained from VT-NMR studies in DME-d6 can be profound, offering a deeper understanding of reaction mechanisms, conformational landscapes, and the fundamental principles governing molecular behavior. As NMR instrumentation continues to improve in sensitivity and temperature control, the applications of DME-d6 in cutting-edge research are poised to expand further, solidifying its role as a key enabler of discovery in chemistry and drug development.
References
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Reich, H. J. NMR Solvents. University of Wisconsin. [Link]
- Ashby, E. C., & Fran, R. (1973). Composition of Grignard compounds. X. NMR, ir, and molecular association studies of some methylmagnesium alkoxides in diethyl ether, tetrahydrofuran, and benzene. Journal of the American Chemical Society, 95(19), 6158-6163.
- Hoffmann, R. W. (2009). Low-Temperature NMR Techniques in Organometallic Chemistry. In Modern Organometallic Chemistry (pp. 1-33). Wiley-VCH Verlag GmbH & Co. KGaA.
-
MESA Specialty Gases & Equipment. Dimethyl Ether SAFETY DATA SHEET. [Link]
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Wikipedia. Fluxional molecule. [Link]
-
LibreTexts Chemistry. 6.2: Determination of Energetics of Fluxional Molecules by NMR. [Link]
-
Borys, A. Preparing NMR Samples on a Schlenk Line. [Link]
- Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.
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- Siehl, H. U. (2012). Low-Temperature NMR Spectroscopy in Mechanistic and Structural Studies of Carbenium Ions and Other Reactive Intermediates. Accounts of Chemical Research, 45(3), 385-395.
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Application Notes & Protocols: Dimethyl Ether-d6 for Advanced 2D NMR Spectroscopy
Introduction: Beyond Conventional Solvents
In the pursuit of molecular structure elucidation and dynamic process characterization, the choice of solvent is a foundational decision in Nuclear Magnetic Resonance (NMR) spectroscopy. While common deuterated solvents like chloroform-d and DMSO-d6 are workhorses for room-temperature studies, they are unsuitable for probing systems that are thermally sensitive, exhibit dynamic equilibria, or are gaseous at ambient temperatures.[1][2] This is the domain where specialized low-temperature solvents become indispensable.
Dimethyl ether-d6 (DME-d6, (CD₃)₂O) emerges as a superior solvent for low-temperature NMR applications. Its extremely low melting point and low viscosity, even at cryogenic temperatures, provide a wide analytical window for investigating otherwise intractable chemical systems. This guide provides an in-depth exploration of the unique advantages of DME-d6 and presents detailed protocols for its application in modern two-dimensional (2D) NMR techniques, designed for researchers and professionals in drug development and chemical sciences.
Physicochemical & Spectroscopic Properties of this compound
The utility of DME-d6 is rooted in its distinct physical properties, which dictate its application range. As a gas at standard temperature and pressure, its handling requires specialized procedures.[3][4] However, its low boiling and melting points define an expansive liquid-phase temperature range ideal for low-temperature NMR experiments.
| Property | Value | Source(s) |
| Linear Formula | (CD₃)₂O | [3] |
| Molecular Weight | 52.11 g/mol | [3][4] |
| Melting Point | -141 °C | [3] |
| Boiling Point | -24.8 °C | [3] |
| Physical Form | Gas (at 20°C / 101.3kPa) | [3][5] |
| Vapor Pressure | 7760 mmHg (at 25 °C) | [3] |
| Isotopic Purity | ≥99 atom % D | [3] |
| Residual ¹H NMR Signal | ~3.24 ppm (Varies with temp.) | [6] |
| ¹³C NMR Signal | ~58.6 ppm (Varies with temp.) | [6] |
Note: Chemical shifts can vary depending on temperature, concentration, and the specific reference standard used.
The primary function of using a deuterated solvent is to eliminate overwhelming signals from protonated solvent molecules and to provide a deuterium signal for the spectrometer's field-frequency lock system, which is crucial for maintaining spectral stability during long 2D experiments.[1][7]
Core Application: Low-Temperature 2D NMR Spectroscopy
The decision to perform NMR at low temperatures is driven by the need to slow down molecular processes on the NMR timescale. This allows for the detailed study of:
-
Reaction Intermediates: Trapping and characterizing transient species that are unstable at room temperature.
-
Dynamic Equilibria: Resolving distinct signals for conformers or rotamers that are rapidly interconverting at higher temperatures.
-
Thermally Unstable Analytes: Analyzing compounds that would decompose or react at ambient temperatures.
-
Gaseous Samples: Studying the structure and interactions of molecules that are gases at room temperature by dissolving them in a liquefied solvent.
DME-d6 is exceptionally well-suited for these applications due to its low viscosity at cryogenic temperatures. Unlike more viscous solvents that lead to significant line broadening and loss of resolution, DME-d6 maintains low viscosity, resulting in sharper signals and higher-quality spectra.
Strategic Application in Key 2D NMR Experiments
2D NMR experiments resolve complex spectra by spreading signals across two frequency dimensions, revealing correlations between nuclei.[8][9] DME-d6 serves as an excellent medium for conducting these experiments at low temperatures.
COSY (Correlation Spectroscopy)
-
Purpose: Identifies scalar (through-bond) couplings between protons (¹H-¹H). It reveals which protons are adjacent to each other in a spin system.[10][11]
-
Application with DME-d6: Essential for mapping the proton framework of a molecule at a fixed, low-temperature conformation. This is critical for distinguishing between isomers or establishing the constitution of a newly formed reaction intermediate.
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: Identifies correlations between protons that are close in space (through-space), regardless of whether they are connected by bonds.[10] This is a cornerstone technique for determining 3D structure and conformation.[12]
-
Application with DME-d6: By "freezing out" a specific conformation at low temperature, NOESY experiments in DME-d6 can provide unambiguous distance restraints. The low viscosity of DME-d6 helps in observing sharp cross-peaks, which is beneficial as the Nuclear Overhauser Effect is highly dependent on molecular tumbling rates.
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Correlates protons directly attached to a heteronucleus, most commonly ¹³C or ¹⁵N. Each peak in the 2D spectrum represents a one-bond C-H (or N-H) connection.[9][13]
-
Application with DME-d6: Provides a powerful method for assigning carbon signals based on their attached, and often better-resolved, proton signals. In low-temperature studies of complex molecules, HSQC is invaluable for resolving overlapping signals in both the ¹H and ¹³C dimensions.[14]
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Reveals long-range correlations between protons and heteronuclei, typically over two or three bonds (²J_CH, ³J_CH). This experiment is crucial for assembling molecular fragments and connecting different spin systems.[15]
-
Application with DME-d6: Used to piece together the complete carbon skeleton of an unknown compound or intermediate. The ability to perform this at low temperature allows for the structural elucidation of molecules that are too unstable for analysis under standard conditions.
Caption: Logical workflow for structural elucidation using 2D NMR techniques.
Experimental Protocols
WARNING: this compound is an extremely flammable gas supplied under pressure.[4][5] These procedures must be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses and cryogenic gloves.
Protocol for NMR Sample Preparation
This protocol describes the condensation of gaseous DME-d6 into a cooled NMR tube containing the analyte. The use of a J. Young NMR tube or a similar tube with a high-vacuum valve is strongly recommended for safety and sample integrity.
Materials:
-
Analyte (pre-weighed)
-
J. Young NMR tube (or standard tube for flame sealing)
-
DME-d6 lecture bottle with regulator[16]
-
Vacuum/Schlenk line
-
Dewar flasks
-
Liquid nitrogen (LN₂) or dry ice/acetone bath
-
Cryogenic gloves
Procedure:
-
Analyte Preparation: Directly weigh 5-20 mg of the solid analyte into the bottom of a clean, dry J. Young NMR tube. If the analyte is a liquid, transfer the appropriate volume via syringe.
-
System Assembly: Attach the NMR tube to the vacuum line via a flexible hose. Ensure all connections are secure.
-
Evacuation: Gently open the valve on the NMR tube and evacuate the tube and manifold for 5-10 minutes to remove air and moisture. Close the valve on the NMR tube.
-
Cooling: Place the lower part of the NMR tube into a Dewar filled with liquid nitrogen. Allow it to cool for several minutes. Exercise extreme caution when handling LN₂.
-
Gas Transfer: Connect the DME-d6 cylinder to the vacuum line. Purge the connection line by evacuating it briefly.
-
Condensation: With the NMR tube immersed in LN₂, slowly and carefully open the cylinder regulator and the valve to the NMR tube. The DME-d6 gas will condense as a white solid inside the tube.
-
Volume Control: Condense approximately 0.5-0.6 mL of DME-d6. This can be estimated visually. Once the desired amount is collected, close the cylinder valve first, then the NMR tube valve.
-
Thawing & Dissolution: Remove the tube from the LN₂ bath and carefully transfer it to a dry ice/acetone bath (~-78 °C). Allow the solid DME-d6 to melt and dissolve the analyte. Gentle agitation may be required.
-
Storage: Keep the sample at or below -78 °C until it is ready for insertion into the pre-cooled NMR spectrometer.
Caption: Workflow for preparing a low-temperature NMR sample using DME-d6.
Protocol for 2D NMR Data Acquisition
Prerequisites: The NMR spectrometer must be equipped with a variable temperature (VT) unit capable of reaching the desired low temperature (e.g., -80 °C).
Procedure:
-
Probe Cooling: Set the spectrometer's VT unit to the target temperature (e.g., 193 K / -80 °C) and allow the probe to fully equilibrate (this may take 30-60 minutes).
-
Sample Insertion: Carefully and quickly insert the cold NMR sample into the pre-cooled probe.
-
Locking & Shimming: Lock onto the deuterium signal of the DME-d6 solvent. Perform shimming on the lock signal to optimize the magnetic field homogeneity at the target temperature. Re-shimming may be necessary as the sample temperature stabilizes.
-
1D Spectrum Acquisition: Acquire a standard 1D ¹H spectrum to verify sample integrity, analyte concentration, and spectral resolution. Determine the spectral widths needed for both ¹H and ¹³C dimensions.
-
2D Experiment Setup:
-
Load the desired 2D pulse program (e.g., gHSQCEDETGPSI for an editing HSQC).
-
Set the spectral widths (sw in F2, sw1 in F1) based on the 1D spectra.
-
Set the number of increments in the indirect dimension (ni) and the number of scans (ns) per increment. For a moderately concentrated sample, ns=4 and ni=256 is a reasonable starting point for an HSQC. HMBC experiments may require more scans.
-
Ensure key delays (e.g., d1 relaxation delay, evolution delays for J-coupling) are appropriate for the molecule and temperature.
-
-
Acquisition & Processing: Start the acquisition. Once complete, process the data using the appropriate Fourier transform and phasing parameters for the specific experiment.
Conclusion
This compound is a powerful, albeit specialized, solvent that unlocks the ability to perform high-resolution 2D NMR spectroscopy at cryogenic temperatures. Its unique properties enable the detailed structural and dynamic analysis of systems that are inaccessible using conventional solvents. While its use as a compressed gas demands rigorous safety protocols and specialized handling techniques, the quality of the resulting data for thermally sensitive molecules, reactive intermediates, and gaseous analytes provides an unparalleled advantage in research and development. Adherence to the protocols outlined in this guide will ensure the safe and effective application of DME-d6 for acquiring high-quality 2D NMR data.
References
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-
Mandal, A. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net. [Link]
-
Chemistry Videos. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
JoVE. (2024, December 5). Two-Dimensional (2D) NMR: Overview [Video]. JoVE. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. [Link]
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University of Potsdam. (n.d.). NMR Sample Preparation. [Link]
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Air Liquide. (n.d.). Safety Data Sheet: Dimethyl Ether. [Link]
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MESA Specialty Gases & Equipment. (2018, November 26). Dimethyl Ether - SAFETY DATA SHEET. [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]
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University of Ottawa. (n.d.). InfoSheet: NMR sample preparation. [Link]
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
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Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]
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American Chemical Society Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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University of Notre Dame. (2020, June 5). NMR Sample Preparation. [Link]
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Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities. [Link]
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Bureau International des Poids et Mesures. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). [Link]
-
Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. [Link]
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Semantic Scholar. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ResearchGate. (n.d.). Proton NMR spectrum of DCM in (i) DMSO d6 and (ii) DMSO d6 + D2O. [Link]
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
-
Chemistry lover. (2019, January 7). NMR splitting of DMSO-d6 and Methanol-d4 [Video]. YouTube. [Link]
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University of Debrecen. (n.d.). 2D NMR A correlation map between two NMR parameters. [Link]
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ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
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Chemistry LibreTexts. (2023, February 11). Uses for 2-D NMR Spectroscopy. [Link]
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UC Irvine. (2011, December 1). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments [Video]. YouTube. [Link]
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Application Notes & Protocols: Probing Reaction Mechanisms with the Kinetic Isotope Effect Using Dimethyl Ether-d6
Audience: Researchers, scientists, and drug development professionals engaged in mechanistic studies, chemical kinetics, and catalyst development.
Abstract: The Kinetic Isotope Effect (KIE) is a cornerstone of physical organic chemistry, offering profound insights into reaction mechanisms, transition state geometries, and rate-determining steps.[1][2] This guide provides a detailed exploration of how dimethyl ether-d6 ((CD₃)₂O), a deuterated isotopologue of dimethyl ether (DME), serves as an invaluable probe in KIE studies. We will delve into the theoretical underpinnings of KIE, present detailed experimental protocols for its measurement using modern analytical techniques, and explain the interpretation of the resulting data. This document is designed to be a practical resource, blending established theory with field-proven methodologies.
The Principle: Why the Kinetic Isotope Effect is a Powerful Mechanistic Tool
The Kinetic Isotope Effect is the change in the rate of a chemical reaction upon substitution of an atom in a reactant with one of its heavier isotopes.[2] The effect arises from the mass difference between isotopes, which in turn affects the vibrational frequencies of chemical bonds.
According to the principles of quantum mechanics, a chemical bond is not static but vibrates at a specific frequency. The lowest possible vibrational energy state is known as the Zero-Point Energy (ZPE). A bond to a heavier isotope (like the Carbon-Deuterium bond in DME-d6) has a lower vibrational frequency and consequently a lower ZPE than the corresponding bond to a lighter isotope (the Carbon-Hydrogen bond in DME).
Because the C-D bond sits in a lower energy well, it requires more energy to be broken. If this bond cleavage occurs during the rate-determining step of a reaction, the reaction involving the deuterated compound will proceed more slowly than the reaction with the non-deuterated compound. The ratio of these rates (kH/kD) is the KIE.
-
Primary KIE: Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H vs C-D bonds, kH/kD values are typically in the range of 2-8.[2]
-
Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond breaking.[2] These effects are smaller (kH/kD ≈ 0.8–1.2) and provide information about changes in hybridization or steric environment at the labeled position during the transition state.
Figure 1: ZPE difference between C-H and C-D bonds. The higher activation energy for C-D bond cleavage leads to a slower reaction rate.
This compound: An Ideal Probe for Mechanistic Interrogation
Dimethyl ether (DME) is a simple, symmetric molecule that serves as an excellent model substrate for a variety of chemical transformations, including:
-
Atmospheric Chemistry: Studying reactions with atmospheric oxidants like the hydroxyl radical (OH).[3][4][5]
-
Combustion Science: Investigating fuel breakdown and oxidation pathways.[6]
-
Catalysis: Probing C-H activation mechanisms over zeolites and other catalysts.[7][8]
-
Enzymology: As a substrate analog to investigate enzyme mechanisms.[9][10]
This compound ((CD₃)₂O) is the deuterated isotopologue where all six hydrogen atoms are replaced by deuterium.[11] This complete deuteration makes it a powerful tool for KIE studies due to the large percentage mass change, which maximizes the observable kinetic effect when a C-H(D) bond is cleaved.
Experimental Design: Measuring the KIE
There are two primary methods for measuring the KIE: direct comparison and internal competition.
A. Direct Comparison Method: Two independent kinetic experiments are performed under identical conditions.
-
Reaction 1: Uses non-deuterated dimethyl ether (DME).
-
Reaction 2: Uses this compound (DME-d6). The rate constant for each reaction (kH and kD) is determined by monitoring the disappearance of the reactant or the appearance of a product over time. The KIE is the simple ratio: KIE = kH / kD .
B. Internal Competition Method: A single experiment is conducted with a mixture of DME and DME-d6. The reaction is allowed to proceed to a certain fractional conversion. The key is to measure the change in the isotopic ratio of the remaining starting material or the newly formed product. This method is often more accurate because it eliminates potential errors from slight variations in temperature, pressure, or concentrations between two separate runs.[10]
Figure 2: General workflow for a competitive KIE experiment.
Application Protocol 1: KIE of H-Abstraction by GC-MS (Competition)
This protocol details the measurement of the KIE for a hydrogen abstraction reaction from DME using a competitive method with GC-MS analysis.
Objective: To determine the primary KIE for the C-H bond cleavage in DME.
Materials:
-
Dimethyl ether (DME), high purity
-
This compound (DME-d6), ≥99 atom % D
-
Inert solvent (e.g., acetonitrile, CCl₄)
-
Reactant/Initiator (e.g., a source of radicals like AIBN or a catalyst)
-
Gas-tight syringes and reaction vials with septa
-
Thermostated reaction block or water bath
-
GC-MS system equipped with a suitable column for separating volatile compounds
Methodology:
-
Preparation of the t=0 Sample: a. Prepare a stock solution containing an approximately 1:1 molar ratio of DME and DME-d6 in the chosen inert solvent. The exact ratio is not critical, but it must be known precisely. b. Transfer an aliquot of this stock solution to a GC vial. This is your t=0 sample, representing the initial isotopic ratio.
-
Reaction Setup: a. In a temperature-controlled reaction vial, add the reactant/initiator solution. b. Seal the vial and allow it to equilibrate to the desired reaction temperature (e.g., 80 °C).
-
Reaction Initiation and Sampling: a. Using a gas-tight syringe, inject a precise volume of the DME/DME-d6 stock solution into the pre-heated reaction vial to start the reaction. b. Allow the reaction to proceed for a predetermined time to achieve a fractional conversion (f) ideally between 20% and 80%. High conversions (f > 0.95) can improve precision if the analytical method is sensitive enough.[1] c. After the desired time, quench the reaction. This can be done by rapidly cooling the vial in an ice bath or by injecting a chemical quencher. This is your t=x sample.
-
GC-MS Analysis: a. Analyze both the t=0 and t=x samples by GC-MS. b. Use an injection method suitable for volatile compounds (e.g., headspace or direct liquid injection). c. Set the mass spectrometer to monitor the molecular ions or characteristic fragment ions for DME (m/z 46, 45) and DME-d6 (m/z 52, 48).
-
Data Analysis and KIE Calculation: a. For each sample, integrate the peak areas for the selected ions of DME (AreaH) and DME-d6 (AreaD). b. Calculate the isotopic ratio (R) for each sample:
- R₀ = (AreaH / AreaD) for the t=0 sample.
- Rx = (AreaH / AreaD) for the t=x sample. c. Calculate the fractional conversion (f). This may require a separate analytical method (e.g., using an internal standard) to determine the total amount of DME remaining at t=x compared to t=0. d. Calculate the KIE using the following equation for competitive experiments: kH/kD = log(1-f) / log(1 - f * (Rx/R₀))
Application Protocol 2: KIE Measurement by ¹H NMR (Direct Comparison)
This protocol describes how to determine the KIE by running two separate reactions and monitoring the decay of the DME signal using quantitative ¹H NMR.
Objective: To determine the rate constants kH and kD for a reaction of DME and DME-d6, respectively.
Materials:
-
Dimethyl ether (DME)
-
This compound (DME-d6)
-
Deuterated NMR solvent compatible with the reaction (e.g., acetonitrile-d3)
-
Quantitative internal standard (e.g., 1,3,5-trimethoxybenzene, something with a sharp singlet in a clean region of the spectrum)
-
Reactant/Initiator
-
NMR tubes and spectrometer
Methodology:
-
Reaction Setup (Two Parallel Reactions): a. Reaction H: In an NMR tube, prepare a solution of DME and the internal standard in the deuterated solvent. b. Reaction D: In a separate NMR tube, prepare a solution of DME-d6 and the internal standard at the exact same concentration as Reaction H. c. Ensure both tubes are at the desired reaction temperature within the NMR spectrometer's probe.
-
Kinetic Monitoring: a. Acquire an initial ¹H NMR spectrum (t=0 ) for both tubes to establish the initial ratio of the DME peak integral to the internal standard integral. The DME signal is a sharp singlet around 3.2-3.4 ppm.[12] b. Initiate the reaction in both tubes simultaneously (e.g., by injecting the initiator). c. Acquire ¹H NMR spectra at regular time intervals for both reactions.
-
Data Analysis: a. For each spectrum in Reaction H , calculate the concentration of DME relative to the constant concentration of the internal standard. b. Plot ln([DME]) versus time. If the reaction is first-order in DME, this plot will be a straight line. c. The slope of this line is equal to -kH. d. Repeat steps 3a-3c for Reaction D . Since DME-d6 has no protons, you will monitor the disappearance of the protonated reactant it is reacting with. Alternatively, if monitoring the DME species is required, separate experiments using ¹H and ²H NMR would be necessary. For simplicity, this protocol assumes monitoring a common protonated reactant. A more direct comparison would involve monitoring the integral of the residual CHD₂ protons in the DME-d6 sample. e. The slope of the corresponding plot will be -kD.
-
KIE Calculation: a. Calculate the KIE as the ratio of the rate constants: KIE = kH / kD
Interpreting the Results
The magnitude of the calculated kH/kD value provides crucial mechanistic information.
| KIE Value (kH/kD) | Type | Interpretation |
| > 2 | Primary | C-H bond breaking is involved in the rate-determining step.[2] |
| 1.0 - 1.4 | Secondary | Change in hybridization from sp³ to sp² at a non-reacting center. |
| < 1.0 | Inverse Secondary | Change in hybridization from sp² to sp³ at a non-reacting center. |
| ≈ 1.0 | No Effect | C-H bond is not broken or disturbed in the rate-determining step. |
Table 1: General guidelines for interpreting KIE values for H/D substitution.
A study on the reaction of dimethyl ether with hydroxyl radicals found a significant KIE, experimentally confirming that the reaction proceeds via hydrogen abstraction as the key step.[3][4] Such experimental validation is critical for building accurate theoretical models of reaction pathways.[5]
References
-
Reaction of Dimethyl Ether with Hydroxyl Radicals: Kinetic Isotope Effect and Prereactive Complex Formation. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Reaction of dimethyl ether with hydroxyl radicals: kinetic isotope effect and prereactive complex formation. PubMed. [Link]
-
The Reaction of Dimethyl Ether with Hydroxyl Radicals - Kinetic Isotope Effect and Pre-reactive Complex Formation. ResearchGate. [Link]
-
Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. MDPI. [Link]
-
Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. ResearchGate. [Link]
-
Measuring Kinetic Isotope Effects of Carbon at Natural Abundance. University of Illinois Urbana-Champaign. [Link]
-
Kinetic Isotope Effects. Chemistry LibreTexts. [Link]
-
Catalytic chemistry of dimethyl ether (review). ResearchGate. [Link]
-
Mechanistic differences between methanol and dimethyl ether in zeolite-catalyzed hydrocarbon synthesis. PubMed. [Link]
-
This compound. PubChem. [Link]
-
Dimethyl Ether | Combustion. Lawrence Livermore National Laboratory. [Link]
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Topic: Advanced Protocols for Deuterium Labeling Utilizing Dimethyl-d6 Moieties
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Deuterium labeling is a cornerstone technique in modern chemical and biological research, offering profound insights into reaction mechanisms, metabolic pathways, and pharmacokinetics.[1][2] The introduction of deuterium can significantly alter a molecule's physicochemical properties due to the kinetic isotope effect (KIE), enhancing metabolic stability in drug candidates or providing a means for quantification as internal standards in mass spectrometry.[2] While the user's query specified dimethyl ether-d6, it is crucial to address the more prevalent and extensively documented "dimethyl labeling" techniques that are central to the fields of proteomics and small molecule analysis. This guide provides a comprehensive overview and detailed protocols for two primary, robust methods: Stable Isotope Dimethyl Labeling (SIDL) for peptides and proteins using deuterated formaldehyde, and base-mediated H/D exchange using dimethyl sulfoxide-d6 (DMSO-d6) for a wide range of organic molecules. We will also characterize the specified reagent, this compound, and discuss its properties and potential applications.
Introduction: The Principle and Power of Deuterium Labeling
The substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D) is a subtle yet powerful modification. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This fundamental difference is the origin of the kinetic isotope effect, where reactions involving the cleavage of a C-H bond proceed faster than the equivalent C-D bond cleavage.
Key Applications in Research & Drug Development:
-
Mechanistic Elucidation: Tracking the fate of deuterium atoms through a reaction sequence provides definitive evidence for proposed mechanisms.[1]
-
Pharmacokinetic Modification (Deuterated Drugs): Replacing hydrogen with deuterium at sites of metabolic oxidation can slow down drug metabolism, potentially improving a drug's half-life and safety profile.[3]
-
Quantitative Analysis: Deuterated molecules serve as ideal internal standards for mass spectrometry-based quantification, as they co-elute with the analyte but are distinguishable by their mass.[2]
-
NMR Spectroscopy: Deuterated solvents are essential for minimizing solvent signals in ¹H NMR, and the presence of deuterium can provide valuable structural information through isotope effects on chemical shifts.[4]
This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary for successful implementation in the laboratory.
Core Protocols for Deuterium Labeling with Dimethyl-d6 Moieties
We will focus on two field-proven methodologies that utilize deuterated dimethyl groups or their precursors.
Protocol I: Stable Isotope Dimethyl Labeling (SIDL) for Quantitative Proteomics
This is a cornerstone technique for relative and absolute quantification of proteins and peptides by mass spectrometry.[5][6] The method relies on the reductive amination of primary amines (peptide N-termini and lysine ε-amino groups) with deuterated formaldehyde (CD₂O). By using different isotopic forms of formaldehyde and the reducing agent, multiple samples can be multiplexed for comparative analysis.[7][8]
Causality and Scientific Rationale: Reductive amination is a mild, efficient, and highly specific reaction.[6] Formaldehyde reacts with the primary amine to form a Schiff base intermediate, which is then rapidly and irreversibly reduced by a gentle reducing agent like sodium cyanoborohydride (NaBH₃CN). The use of deuterated formaldehyde (CD₂O) and/or deuterated sodium cyanoborohydride (NaBD₃CN) results in a predictable mass shift for every labeled site, allowing for precise quantification. This method is cost-effective and applicable to virtually any protein sample after enzymatic digestion.[5]
Caption: Simplified mechanism of base-mediated H/D exchange using DMSO-d6.
This protocol is a general guideline for labeling a substrate like an arylmethyl amine.
[9]1. Materials and Setup:
- Substrate: 0.5 mmol of the organic molecule to be labeled.
- Deuterium Source: 2.0 mL of anhydrous DMSO-d6 (≥99.8% D).
- Base: Potassium tert-butoxide (KOtBu) or finely crushed potassium hydroxide (KOH).
- Reaction Vessel: An oven-dried vial or pressure tube with a magnetic stir bar, equipped for an inert atmosphere (e.g., Nitrogen or Argon).
2. Labeling Procedure: a. In the oven-dried reaction vessel, add the substrate (0.5 mmol) and the magnetic stir bar. b. Under an inert atmosphere, add the base. For moderately acidic protons, 20 mol% KOH may suffice. For less acidic protons, a stronger base like KOtBu (1.4 equivalents) may be necessary. [3][9] c. Add 2.0 mL of anhydrous DMSO-d6 via syringe. d. Seal the vessel and place it in a pre-heated oil bath. Reaction temperatures can range from room temperature to 120°C, depending on the substrate's reactivity. e. Stir the reaction mixture for 4-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR or LC-MS to check for deuterium incorporation.
3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (10 mL) and wash with water (3 x 15 mL) to remove the DMSO-d6 and the base. c. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. If necessary, purify the deuterated product by column chromatography.
| Substrate Type | Base | Temperature (°C) | Typical Time (h) | Reference |
| N-Heterocycles | KOH (20 mol%) | 120 | 0.25 - 18 | |
| Phenols/Thiols | KOH (0.5-1.0 eq) | 120 | 4 - 24 | |
| Arylmethyl Amines | KOtBu | Ambient - 120 | 12 - 24 |
Characterization of this compound ((CD₃)₂O)
While less common as a direct labeling agent in routine protocols, it is important to understand the properties of this compound.
Physical and Chemical Properties: this compound is the deuterated isotopologue of dimethyl ether. Its primary challenge for use as a laboratory reagent is its physical state.
| Property | Value | Significance for Labeling Reactions |
| Chemical Formula | (CD₃)₂O | Provides a source of deuterated methyl groups. |
| Molecular Weight | 52.11 g/mol | |
| Boiling Point | -24.8 °C | It is a gas at standard temperature and pressure, requiring specialized handling equipment (pressure cylinders, gas lines). |
| Vapor Pressure | ~7760 mmHg at 25°C | |
| Reactivity | Generally low | As an ether, it is relatively inert compared to DMSO or formaldehyde, lacking the functionality for the facile reactions described above. |
Potential Applications: Due to its gaseous nature and relative inertness, this compound is not a drop-in replacement for DMSO-d6 or formaldehyde in the protocols above. Its use would likely be confined to:
-
Gas-phase reactions under specific catalytic conditions.
-
As a precursor for the synthesis of other deuterated reagents, such as in the production of deuterated surface methoxy species on catalysts for mechanistic studies. *[10] Specialized syntheses requiring a deuterated methylating agent under forcing conditions, though more reactive reagents like iodomethane-d3 are typically preferred.
Summary and Comparative Analysis
| Feature | SIDL (Formaldehyde-d2) | H/D Exchange (DMSO-d6) | This compound |
| Primary Application | Quantitative Proteomics | Small Molecule Labeling | Specialized Synthesis |
| Substrate Scope | Peptides/Proteins (Primary Amines) | Molecules with acidic C-H bonds | Limited/Niche |
| Reaction Type | Reductive Amination | Base-Mediated H/D Exchange | (Requires activation) |
| Deuterium Source | CD₂O / NaBD₃CN | (CD₃)₂SO | (CD₃)₂O |
| Conditions | Mild (aq. buffer, RT) | Varies (RT to 120°C) | Requires gas handling |
| Key Advantage | High specificity, multiplexing | Low cost, broad applicability | High deuterium content per molecule |
| Key Limitation | Limited to primary amines | Can lack regioselectivity | Difficult to handle, low reactivity |
References
-
Patel, M., Saunthwal, R. K., & Verma, A. K. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Publications. [Link]
-
Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. SpringerLink. [Link]
-
A convenient synthesis of deuterium labeled amines and nitrogen heterocycles with KOt-Bu/DMSO-d6. ResearchGate. [Link]
-
Deuterium Labeling Reaction. Chem-Station Int. Ed. [Link]
-
Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J., & Mohammed, S. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols. [Link]
-
Hsu, J. L., Huang, S. Y., Chen, S. H. (2017). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A. [Link]
-
Wu, Y., et al. (2014). Five-plex isotope dimethyl labeling for quantitative proteomics. Chemical Communications. [Link]
-
Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. [Link]
-
Szabó, P., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules. [Link]
-
Lévesque, F., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]
-
Photochemical methods for deuterium labelling of organic molecules. RSC Publishing. [Link]
-
Mechanism study a A deuterium-labeling reaction indicate that the... ResearchGate. [Link]
-
NMR splitting of DMSO-d6 and Methanol-d4. YouTube. [Link]
-
Deuterium labeling experiment. ResearchGate. [Link]
-
Navarro, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. National Institutes of Health. [Link]
-
Synthesis and Applications of Dimethyl Ether (DME). EPCM Holdings. [Link]
-
Applications of deuteration and methods for H/D exchange a, Deuterated drug molecules. ResearchGate. [Link]
-
New deuteration protocol for preparing NMR solvents. UniSysCat. [Link]
-
Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. National Institutes of Health. [Link]
-
Role of Surface Methoxy Species in the Conversion of Methanol to Dimethyl Ether on Acidic Zeolites Investigated by in Situ Stopped-Flow MAS NMR Spectroscopy. ResearchGate. [Link]
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Application Notes and Protocols: Harnessing Dimethyl Ether-d6 for Novel Insights into One-Carbon Metabolism and Xenobiotic Detoxification Pathways
Abstract
Stable isotope tracers are indispensable tools in the elucidation of metabolic pathways, providing a dynamic view of cellular biochemistry. While deuterated molecules such as glucose and acetate have been pivotal in metabolic research, the potential of other deuterated compounds remains largely unexplored. This application note introduces Dimethyl ether-d6 (DME-d6), a novel tracer for investigating specific aspects of one-carbon metabolism and xenobiotic detoxification pathways. We provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical basis, experimental design, and analytical methodologies for employing DME-d6 as a metabolic tracer. Detailed, step-by-step protocols for cell culture and in vivo studies, sample preparation, and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are presented.
Introduction: The Case for this compound as a Metabolic Tracer
Metabolic flux analysis using stable isotopes offers a powerful means to quantify the rates of metabolic reactions within a biological system. The choice of tracer is critical and is dictated by the specific pathway under investigation. Deuterated compounds, in particular, offer unique advantages, including low natural abundance, which minimizes background signals, and the availability of a wide range of affordable 2H-enriched substrates.
Dimethyl ether (DME) is a simple, non-toxic organic compound. Its deuterated isotopologue, this compound ((CD3)2O), presents a unique opportunity to probe cellular metabolism. The metabolic fate of DME is presumed to involve enzymatic cleavage of its ether bond, a common reaction in the metabolism of xenobiotics. This process, catalyzed by enzymes such as cytochrome P450 monooxygenases, would release deuterated methanol (CD3OH), which can then enter one-carbon metabolism.
Key Advantages of DME-d6 as a Tracer:
-
Probing Xenobiotic Metabolism: As an exogenous compound, DME-d6 can serve as a probe for studying the capacity and kinetics of ether-cleaving enzymes, which are crucial for drug metabolism and detoxification.
-
Tracing One-Carbon Metabolism: The release of deuterated methanol provides a source of deuterated formaldehyde and formate, which can be incorporated into various downstream pathways, including nucleotide biosynthesis and folate metabolism.
-
Low Background: The natural abundance of deuterium is very low (approximately 0.015%), ensuring that the detected signals originate almost exclusively from the tracer and its metabolic products.
-
Complementary to Existing Tracers: DME-d6 provides a unique entry point into one-carbon metabolism, offering data that is complementary to that obtained with more traditional tracers like [U-¹³C]-glucose or [¹⁵N]-glutamine.
Hypothesized Metabolic Pathway of this compound
The central hypothesis for the utility of DME-d6 as a metabolic tracer lies in its enzymatic cleavage. We propose a two-step metabolic activation pathway:
-
Ether Cleavage: Cytochrome P450 enzymes, primarily in the liver, are known to catalyze the O-dealkylation of ethers. In the case of DME-d6, this would result in the formation of deuterated formaldehyde (CD2O) and deuterated methanol (CD3OH).
-
Entry into One-Carbon Metabolism: The resulting deuterated methanol is subsequently oxidized to deuterated formaldehyde by alcohol dehydrogenase. Deuterated formaldehyde can then enter the folate cycle, leading to the formation of deuterated formate and its subsequent incorporation into purines, thymidine, and other essential biomolecules.
The following diagram illustrates the proposed metabolic fate of DME-d6:
Caption: Proposed metabolic pathway of this compound.
Experimental Design and Protocols
The successful application of DME-d6 as a metabolic tracer requires careful experimental design and execution. We present protocols for both in vitro (cell culture) and in vivo (animal) studies.
In Vitro Studies: Cell Culture Protocol
This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.
Materials:
-
This compound (gas)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
-
Gas-tight syringes
-
Incubator (37°C, 5% CO₂)
-
Quenching solution (e.g., 80% methanol, -80°C)
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 70-80%).
-
Preparation of DME-d6 Infused Medium:
-
Warm the required volume of cell culture medium to 37°C.
-
In a sterile biosafety cabinet, use a gas-tight syringe to bubble a known volume of DME-d6 gas slowly through the medium for a specific duration to achieve the desired concentration. The solubility of DME in water is approximately 71 g/L.
-
Note: The concentration of DME-d6 in the medium should be optimized for the specific cell line and experimental goals. A concentration range of 1-10 mM is a reasonable starting point.
-
-
Labeling:
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the DME-d6 infused medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolic Quenching:
-
To halt metabolic activity, rapidly remove the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add ice-cold quenching solution to the culture vessel.
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for NMR or MS analysis.
-
In Vivo Studies: Animal Protocol
This protocol provides a general guideline for rodent studies. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
This compound (gas)
-
Animal inhalation chamber
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue harvesting tools
-
Liquid nitrogen
-
Homogenizer
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
DME-d6 Administration:
-
Place the animals in an inhalation chamber.
-
Introduce a controlled mixture of DME-d6 gas and air into the chamber. The concentration of DME-d6 should be carefully controlled and monitored.
-
Note: The duration of exposure will depend on the experimental objectives and should be determined in pilot studies.
-
-
Sample Collection:
-
Blood: Collect blood samples at various time points during and after DME-d6 exposure via tail vein or other appropriate methods.
-
Tissues: At the end of the experiment, euthanize the animals and rapidly harvest tissues of interest (e.g., liver, kidney, brain). Immediately freeze the tissues in liquid nitrogen.
-
-
Metabolite Extraction from Tissues:
-
Homogenize the frozen tissues in a suitable extraction solvent (e.g., methanol/water mixture).
-
Follow standard protocols for protein precipitation and extraction of polar metabolites.
-
-
Sample Preparation for Analysis:
-
Process blood plasma and tissue extracts as described in the in vitro protocol to prepare them for NMR or MS analysis.
-
The following diagram outlines the general experimental workflow:
Caption: General experimental workflow for DME-d6 tracer studies.
Analytical Methodologies
The detection and quantification of deuterated metabolites are critical for successful tracer studies. NMR spectroscopy and mass spectrometry are the two primary analytical techniques for this purpose.
NMR Spectroscopy
NMR is a powerful non-destructive technique that can provide detailed information about the position of the deuterium label within a molecule.
-
¹H NMR: The presence of deuterium will cause a splitting of adjacent proton signals, which can be used to quantify the extent of labeling.
-
²H NMR: Direct detection of the deuterium signal provides a clean spectrum with low background, allowing for the unambiguous identification of deuterated metabolites.
Sample Preparation for NMR:
-
Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O with a known concentration of a reference standard like DSS).
-
Transfer the sample to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ²H NMR spectra on a high-field NMR spectrometer.
-
For ²H NMR, a longer acquisition time may be necessary due to the lower gyromagnetic ratio of deuterium.
Mass Spectrometry
Mass spectrometry offers high sensitivity and is well-suited for detecting small changes in metabolite concentrations and isotopic enrichment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile deuterated compounds. Derivatization may be required for non-volatile metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for the analysis of a wide range of polar and non-polar metabolites.
Sample Preparation for MS:
-
Reconstitute the dried metabolite extract in a solvent compatible with the chosen chromatographic method.
-
Derivatize samples if necessary for GC-MS analysis.
Data Acquisition:
-
Develop a targeted method to look for the expected mass shift (M+n, where n is the number of deuterium atoms) in the metabolites of interest.
-
For example, methanol (CH₃OH) has a monoisotopic mass of 32.026215 Da, while methanol-d3 (CD₃OH) will have a mass of 35.045089 Da.
-
Tandem mass spectrometry (MS/MS) can be used to confirm the identity of labeled metabolites and, in some cases, the position of the label.
Data Analysis and Interpretation
The analysis of data from stable isotope tracing experiments involves calculating the isotopic enrichment of metabolites and using this information to infer metabolic fluxes.
Key Metrics:
-
Percent Enrichment: The percentage of a metabolite pool that is labeled with the tracer.
-
Mass Isotopologue Distribution (MID): The relative abundance of different isotopologues of a metabolite (M+0, M+1, M+2, etc.).
Data Interpretation:
-
The appearance of deuterated metabolites over time provides qualitative evidence of pathway activity.
-
Quantitative analysis of MIDs can be used in metabolic flux analysis (MFA) models to calculate the rates of metabolic reactions.
Potential Applications and Future Directions
The use of DME-d6 as a metabolic tracer opens up new avenues of research in several areas:
-
Pharmacology and Toxicology: Assessing the activity of drug-metabolizing enzymes and understanding the mechanisms of xenobiotic clearance.
-
Cancer Metabolism: Investigating alterations in one-carbon metabolism in cancer cells, which are often highly dependent on these pathways for proliferation.
-
Neurobiology: Studying one-carbon metabolism in the brain, which is crucial for neurotransmitter synthesis and epigenetic regulation.
-
Inborn Errors of Metabolism: Diagnosing and understanding metabolic disorders related to folate and one-carbon metabolism.
Future studies should focus on validating the proposed metabolic pathway of DME-d6 and exploring its utility in various disease models. The development of new analytical techniques and computational models will further enhance the power of DME-d6 as a tool for metabolic research.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no labeling detected | Inefficient delivery of DME-d6 to cells/tissues. | Optimize the concentration and duration of DME-d6 exposure. Ensure proper sealing of culture vessels or inhalation chamber. |
| Low activity of ether-cleaving enzymes. | Use a cell line or tissue known to have high cytochrome P450 activity (e.g., primary hepatocytes). | |
| High background signal | Contamination of samples. | Use high-purity solvents and reagents. Ensure clean handling procedures. |
| Poor chromatographic separation | Suboptimal LC or GC method. | Optimize the chromatographic gradient, column, and other parameters. |
| Difficulty in metabolite identification | Lack of authentic standards. | Use high-resolution mass spectrometry for accurate mass measurement and tandem MS for fragmentation analysis. |
Conclusion
This compound is a promising
Application Notes and Protocols for the Laboratory-Scale Synthesis of Dimethyl Ether-d6
Introduction
Dimethyl ether-d6 (DME-d6), a deuterated isotopologue of dimethyl ether, serves as a crucial tool in a variety of scientific disciplines. Its applications range from its use as a non-protic NMR solvent to a tracer in metabolic studies and mass spectrometry-based applications. The substitution of protium with deuterium atoms imparts unique properties that are leveraged in advanced analytical and research methodologies. This document provides detailed application notes and protocols for two common laboratory-scale synthesis methods for this compound: the Williamson ether synthesis and the catalytic dehydration of methanol-d4. These methods have been selected for their reliability and adaptability to standard laboratory settings.
Method 1: Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of DME-d6 synthesis, this involves the reaction of a deuterated methyl halide with a deuterated methoxide. This S_N2 reaction is highly efficient for primary halides and provides a clean route to the desired product.
Causality of Experimental Choices
The choice of a strong base, such as sodium hydride, is critical to ensure the complete deprotonation of methanol-d4 to form the highly nucleophilic sodium methoxide-d3. The use of an aprotic solvent like tetrahydrofuran (THF) is preferred as it readily dissolves the reactants and does not participate in the reaction. Methyl-d3 iodide is selected as the electrophile due to the excellent leaving group ability of iodide, which facilitates the S_N2 reaction. The reaction is conducted under an inert atmosphere to prevent the quenching of the strong base by atmospheric moisture.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis of this compound.
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Specification | Quantity |
| Methanol-d4 (CD3OD) | 99.5 atom % D | 1.0 g |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | 0.44 g |
| Methyl-d3 Iodide (CD3I) | 99.5 atom % D | 3.9 g |
| Anhydrous Tetrahydrofuran (THF) | Dripping from a still or from a solvent purification system | 50 mL |
| Deuterium Oxide (D2O) | 99.9 atom % D | 10 mL |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | As needed |
Procedure:
-
Reaction Setup: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Alkoxide Formation: Anhydrous THF (30 mL) is added to the flask, followed by the careful addition of sodium hydride (0.44 g). The suspension is stirred at room temperature.
-
Methanol-d4 (1.0 g) is dissolved in 10 mL of anhydrous THF and added dropwise to the stirred suspension via the dropping funnel over 20 minutes. The reaction mixture is then stirred for an additional 30 minutes at room temperature to ensure complete formation of sodium methoxide-d3.
-
Ether Formation: The reaction flask is cooled in an ice bath to 0°C. Methyl-d3 iodide (3.9 g) is dissolved in 10 mL of anhydrous THF and added dropwise to the cold reaction mixture over 30 minutes.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for at least 4 hours. The reaction can be monitored by GC-MS for the disappearance of the starting materials.
-
Work-up and Purification: The reaction is carefully quenched by the slow, dropwise addition of 10 mL of D2O. The resulting mixture is transferred to a separatory funnel.
-
The organic layer is separated, and the aqueous layer is extracted twice with 20 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The highly volatile this compound can be isolated by careful fractional distillation at low temperature. The receiving flask should be cooled in a dry ice/acetone bath.
Method 2: Catalytic Dehydration of Methanol-d4
The acid-catalyzed dehydration of methanol is a common industrial method for producing dimethyl ether. On a laboratory scale, this method can be adapted for the synthesis of DME-d6 using methanol-d4 and a suitable solid acid catalyst. This method offers the advantage of using a single deuterated starting material.
Causality of Experimental Choices
Gamma-alumina (γ-Al₂O₃) is a widely used catalyst for this reaction due to its high surface area, thermal stability, and appropriate acidity.[1] The reaction temperature is a critical parameter; it must be high enough to achieve a reasonable reaction rate but not so high as to cause catalyst deactivation or the formation of byproducts.[1] A continuous flow fixed-bed reactor is often employed in laboratory settings to allow for precise control over reaction conditions and easy separation of the gaseous product.
Experimental Workflow: Catalytic Dehydration
Caption: Workflow for the catalytic dehydration of Methanol-d4 to this compound.
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Specification |
| Methanol-d4 (CD3OD) | 99.5 atom % D |
| Gamma-Alumina (γ-Al₂O₃) | Catalyst grade, 1/8" pellets |
| Nitrogen (N₂) or Argon (Ar) | High purity |
Equipment:
-
Tube furnace with temperature controller
-
Quartz reactor tube (e.g., 25 mm OD, 50 cm length)
-
Syringe pump
-
Mass flow controller for carrier gas
-
Cold trap (Dewar with dry ice/acetone)
-
Gas-tight collection vessel
Procedure:
-
Catalyst Packing and Activation: The quartz reactor tube is packed with a known amount of γ-Al₂O₃ catalyst (e.g., 5 g), held in place with quartz wool plugs. The reactor is placed in the tube furnace.
-
The catalyst is activated by heating to 400°C under a flow of nitrogen (50 mL/min) for 2 hours to remove any adsorbed water. After activation, the reactor is cooled to the desired reaction temperature (e.g., 300°C).
-
Reaction: Methanol-d4 is delivered to a heated vaporization zone (e.g., packed with inert glass beads) at a constant flow rate using a syringe pump (e.g., 0.1 mL/min).
-
A stream of inert carrier gas (e.g., nitrogen at 30 mL/min) is passed through the vaporizer to carry the methanol-d4 vapor into the heated catalyst bed.
-
Product Collection: The effluent gas stream from the reactor, containing DME-d6, unreacted methanol-d4, and D₂O, is passed through a cold trap maintained at -78°C (dry ice/acetone bath). The condensable products (DME-d6, methanol-d4, and D₂O) are collected in the trap.
-
Purification: The collected condensate is carefully transferred to a fractional distillation apparatus. This compound, having a boiling point of -24 °C, is distilled away from the higher-boiling methanol-d4 and D₂O. The receiving flask for the DME-d6 should be cooled to at least -78°C.
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of the volatile DME-d6 and confirming its molecular weight.
-
Expected Molecular Ion: The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z = 52, corresponding to the molecular formula (CD₃)₂O.
-
Fragmentation Pattern: Common fragments include the loss of a methyl-d3 radical to give a peak at m/z = 34 ([M-CD₃]⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the isotopic enrichment and structure of the product.
-
¹H NMR: In a highly deuterated sample (e.g., >99.5 atom % D), the ¹H NMR spectrum should show only very small residual peaks. The absence of a significant singlet around 3.24 ppm (the chemical shift for the protons in non-deuterated dimethyl ether) confirms the high level of deuteration.
-
¹³C NMR: The ¹³C NMR spectrum of this compound will show a multiplet (typically a septet due to coupling with deuterium, ²J_CD) centered around 59 ppm.
Safety Precautions
Dimethyl ether is an extremely flammable gas.[2] All synthesis and handling procedures must be carried out in a well-ventilated fume hood, away from any potential ignition sources.[3][4]
-
Flammability: DME forms explosive mixtures with air. Ensure all equipment is properly grounded to prevent static discharge. Use non-sparking tools.[5]
-
Pressure: The synthesis can generate pressure. Ensure that the apparatus is appropriately vented or equipped with pressure relief devices.
-
Cryogenic Hazards: The use of cold traps with dry ice/acetone or liquid nitrogen requires appropriate personal protective equipment, including cryogenic gloves and safety glasses, to prevent cold burns.
-
Reagent Handling: Sodium hydride reacts violently with water. Handle with extreme care under an inert atmosphere. Methyl iodide is a toxic and volatile liquid; handle only in a fume hood with appropriate gloves.
References
- Praxair.
- Balchem Corporation.
- University of California.
- Zaera Research Group, University of California, Riverside.
- Sigma-Aldrich.
- ScienceOpen.
- Singh, B. Williamson Ether Synthesis. In Name Reactions in Organic Synthesis; 2019.
- The Royal Society of Chemistry.
- Jun, K.-W.; Lee, H. S.; Roh, H. S.; Park, S.-E. Catalytic Dehydration of Methanol to Dimethyl Ether (DME) over Solid-Acid Catalysts. Bull. Korean Chem. Soc.2002, 23 (6), 803–806.
- University of Wisconsin-Madison. Williamson Ether Synthesis.
- Susanto, H.; Pohan, R. D. A.; Rizkiana, J.; Laniwati, M. Dehydration of Methanol to Dimethyl Ether (DME): Performance of Three Types of Catalyst At Atmospheric Pressure.
- American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ChemicalBook. Dimethyl ether(115-10-6) 1H NMR spectrum.
- NMRS.io. 13C | dimethyl sulfoxide-d6 | NMR Chemical Shifts.
- ResearchGate.
- MATEC Web of Conferences.
- Jun, K. W.; Lee, H. S.; Roh, H. S.; Park, S. E. Catalytic dehydration of methanol to dimethyl ether (DME) over solid-acid catalysts. Bull. Korean Chem. Soc.2002, 23, 803-806.
- Olah, G. A.; Pelizza, F.; Kobayashi, S.; Olah, J. A. Dehydration of Methanol to Dimethyl Ether over γ-Alumina. J. Am. Chem. Soc.1976, 98 (1), 296–297.
- University of Richmond. Organic Chemistry Williamson Ether Synthesis.
- ResearchGate. Catalytic dehydration of methanol to dimethyl ether over modified ??
- Doc Brown's Chemistry. C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes.
- MDPI.
- Spandidos Publications. Figure S1. 1H NMR spectra of 1, D2O, (CD3)2CO as standard.
- ResearchGate. Space-Constrained Purification of Dimethyl Ether through Process Intensification using Semicontinuous Dividing Wall Columns | Request PDF.
- BYJU'S. Williamson Ether Synthesis reaction.
- ResearchGate.
- Doc Brown's Chemistry. C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of dimethyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes.
- YouTube. Methanol-d4, (CD3OD) Methanol-d3 (CD3OH) & Methanol-d1 (CH3OD)
- ResearchGate.
- ResearchGate. (PDF)
- George Mason University.
- Chemical Engineering Transactions.
- National Institutes of Health. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldyde Oxidase.
- Beilstein Journal of Organic Chemistry. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.
- Chemistry LibreTexts.
- YouTube.
- National Institute of Standards and Technology. Dimethyl ether.
- ResearchGate. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents | Request PDF.
- Semantic Scholar.
- MDPI.
Sources
Probing Ether Reaction Mechanisms with Dimethyl Ether-d6: Application Notes and Protocols
Introduction: The Imperative of Mechanistic Insight in Ether Chemistry
Ethers are fundamental building blocks and intermediates in a vast array of chemical processes, from atmospheric chemistry and combustion to catalysis and pharmaceutical synthesis.[1][2] A deep understanding of their reaction mechanisms is paramount for process optimization, catalyst design, and the development of predictive kinetic models. Isotopic labeling, a cornerstone of physical organic chemistry, offers a powerful lens through which to view the intricate dance of bond-breaking and bond-forming events that constitute a chemical reaction.[3][4] Specifically, the use of deuterated analogues, such as dimethyl ether-d6 (CD₃OCD₃), provides a subtle yet profound probe into reaction pathways.[5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound in the elucidation of ether reaction mechanisms. By focusing on the causality behind experimental choices, this document aims to empower researchers to not only apply these techniques but also to adapt and innovate upon them for their specific research questions.
Core Principle: The Kinetic Isotope Effect (KIE)
The primary tool leveraged when employing this compound is the kinetic isotope effect (KIE).[3] The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[6] In the case of DME-d6, the substitution of hydrogen with the heavier deuterium isotope leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond than a C-H bond, resulting in a slower reaction rate if this bond cleavage is part of the rate-determining step. A primary KIE (kH/kD > 1) is a strong indicator that the C-H (or C-D) bond is broken in the transition state of the rate-limiting step.[3]
Applications in Studying Ether Reaction Mechanisms
Oxidation Reactions: Unraveling Combustion and Atmospheric Pathways
The oxidation of dimethyl ether is a critical process in combustion and atmospheric chemistry.[1][7] this compound is an invaluable tool for studying the initial steps of these reactions, particularly hydrogen abstraction by radicals such as the hydroxyl radical (•OH).
Mechanistic Insight: By comparing the reaction rates of DME and DME-d6 with an oxidizing agent, a significant primary KIE indicates that C-H bond scission is the rate-determining step. This helps to validate reaction mechanisms that proceed via hydrogen abstraction to form a methoxymethyl radical (•CH₂OCH₃).[8][9]
Experimental Protocol: Gas-Phase Oxidation of DME vs. DME-d6
Objective: To determine the kinetic isotope effect for the reaction of dimethyl ether with hydroxyl radicals.
Materials:
-
Dimethyl ether (CH₃OCH₃)
-
This compound (CD₃OCD₃)
-
Hydroxyl radical precursor (e.g., H₂O₂ or HONO)
-
Inert carrier gas (e.g., He, N₂)
-
Flow tube reactor or smog chamber
-
Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy.[10][11]
Procedure:
-
Reactor Setup: Utilize a flow tube reactor with a known temperature and pressure profile.[12] Ensure all connections are leak-tight.
-
Reagent Preparation: Prepare gas mixtures of known concentrations of DME or DME-d6 in the inert carrier gas. Prepare a separate mixture for the •OH precursor.
-
Reaction Initiation: Introduce the DME/DME-d6 mixture and the •OH precursor mixture into the reactor. Initiate •OH production (e.g., via photolysis of the precursor).
-
In-situ Monitoring (Optional): If equipped, use in-situ FTIR to monitor the disappearance of the ether reactants and the appearance of products in real-time.[11][13][14]
-
Product Analysis: At the reactor outlet, collect gas samples at various time points and analyze them using GC-MS to identify and quantify the reaction products and remaining reactants.[15][16]
-
Data Analysis:
-
Determine the rate of disappearance of DME and DME-d6.
-
Calculate the rate constants (kH and kD) for the reactions.
-
The kinetic isotope effect is then calculated as KIE = kH / kD.
-
Data Presentation:
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | KIE (kH/kD) |
| CH₃OCH₃ | Value from experiment | \multirow{2}{*}{Calculated Value} |
| CD₃OCD₃ | Value from experiment |
Expected Outcome: A KIE significantly greater than 1 would confirm that hydrogen abstraction is the rate-limiting step in the oxidation of dimethyl ether under the studied conditions.
Catalytic Reactions: Elucidating Surface Mechanisms
Dimethyl ether can be synthesized from methanol or syngas and can also be converted to hydrocarbons over acidic catalysts like zeolites.[17][18][19] DME-d6 can be used to trace the fate of the methyl groups and understand the mechanism of C-O and C-H bond activation on the catalyst surface.
Mechanistic Insight: By analyzing the isotopic distribution in the products of DME-d6 conversion over a catalyst, one can distinguish between different proposed mechanisms. For instance, in the conversion of DME to hydrocarbons, the formation of deuterated methane or other light alkanes can provide evidence for specific reaction intermediates and pathways.[20]
Experimental Protocol: Catalytic Conversion of DME-d6 over a Zeolite Catalyst
Objective: To investigate the mechanism of dimethyl ether conversion to hydrocarbons over an H-ZSM-5 zeolite catalyst.
Materials:
-
This compound (CD₃OCD₃)
-
H-ZSM-5 zeolite catalyst
-
Inert carrier gas (e.g., N₂, Ar)
-
Packed-bed catalytic reactor with temperature and pressure control
-
Analytical instruments: GC-MS, Solid-State NMR (for catalyst characterization).
Procedure:
-
Catalyst Preparation: Activate the H-ZSM-5 catalyst by heating under a flow of inert gas to remove adsorbed water.
-
Reactor Setup: Load a known amount of the activated catalyst into the packed-bed reactor.[17]
-
Reaction: Introduce a feed stream of DME-d6 in the inert carrier gas into the reactor at the desired temperature and pressure.
-
Product Analysis: Continuously or intermittently sample the reactor effluent and analyze the product distribution using GC-MS.[15] Pay close attention to the mass spectra to identify the deuterated products.
-
Catalyst Characterization: After the reaction, the spent catalyst can be analyzed to identify any coke deposits or changes in the catalyst structure.
-
Data Analysis:
-
Identify all deuterated and non-deuterated products.
-
Quantify the product yields and selectivities.
-
Analyze the isotopic distribution in the products to infer the reaction mechanism. For example, the presence of CD₄ would suggest a different pathway than the formation of CH₃D.
-
Data Presentation:
| Product | Yield (%) | Deuterium Distribution |
| Methane | Value | CH₄, CH₃D, CH₂D₂, CHD₃, CD₄ |
| Ethene | Value | C₂H₄, C₂H₃D, etc. |
| Propene | Value | C₃H₆, C₃H₅D, etc. |
Expected Outcome: The distribution of deuterium in the products will provide insights into the elementary steps of the reaction, such as the nature of the initial C-H bond activation and the subsequent C-C bond formation steps.
Safety Precautions
Dimethyl ether is a highly flammable gas and should be handled with extreme care in a well-ventilated area, away from ignition sources.[8][9][21][22] All equipment used should be properly grounded to prevent static discharge.[22] Researchers should consult the Safety Data Sheet (SDS) for dimethyl ether before handling.
Conclusion
This compound is a powerful tool for elucidating the mechanisms of a wide range of ether reactions. By carefully designing experiments to measure kinetic isotope effects and trace isotopic labels, researchers can gain invaluable insights into reaction pathways, transition state structures, and the role of catalysts. The protocols outlined in this guide provide a starting point for these investigations, and it is hoped that they will facilitate further advancements in our understanding of ether chemistry.
References
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Dimethyl Ether. Retrieved from [Link]
-
Praxair. (2019). Safety Data Sheet: Dimethyl Ether. Retrieved from [Link]
-
Linde Gas GmbH. (2016). Safety Data Sheet: Dimethyl Ether. Retrieved from [Link]
-
Kljaic, T., Scott, M. A., Guirguis, V., Tyrlik, M., Liu, A., & Poulin, M. B. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Chapter 3: Labelling with Deuterium and Tritium. In Isotopes in the Physical and Biomedical Sciences. Retrieved from [Link]
-
Chem-Station. (2015). Deuterium Labeling Reaction. Retrieved from [Link]
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University of Maryland. (n.d.). New method for kinetic isotope effect measurements. DRUM. Retrieved from [Link]
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OSTI.GOV. (n.d.). Conversion of Dimethyl Ether on Zeolite Catalysts. Retrieved from [Link]
-
Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (n.d.). Retrieved from [Link]
-
Deuterium labelling studies as probes to distinguish between multiple... (n.d.). ResearchGate. Retrieved from [Link]
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Kljaic, T., Scott, M. A., Guirguis, V., Tyrlik, M., Liu, A., & Poulin, M. B. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv. Retrieved from [Link]
-
FTIR analysis of dimethyl ether decomposition products following charge transfer ionization with Ar+ under matrix isolation conditions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Infrared action spectroscopy as tool for probing gas-phase dynamics: Proton
) OH , formed by the reaction of CH OH. (2023). arXiv. Retrieved from [Link] -
The use of dimethyl ether (DME) solution in compression ignition engine. (2024). Combustion Engines. Retrieved from [Link]
-
Deuterium-labeling studies of intramolecular hydrogen transfer reactions and the problem of hydrogen-deuterium rearrangement in mass spectra. The case of isopropyl n-butyl ether. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
-
Promoting Direct CO2 Conversion to DME over Zeolite-based Hybrid Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Dimethyl Ether as the Next Generation Fuel to Control Nitrogen Oxides and Particulate Matter Emissions from Internal Combustion Engines: A Review. (2021). PMC. Retrieved from [Link]
-
Mechanistic studies a Deuterium labeling experiment. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ReactIR In-situ FTIR Spectrometers. Retrieved from [Link]
-
Gas-Phase Kinetics. (n.d.). Retrieved from [Link]
-
Kinetic Modeling of the Direct Dimethyl Ether (DME) Synthesis over Hybrid Multi-Site Catalysts. (n.d.). Plastice. Retrieved from [Link]
-
Suppressing the aromatic cycle of the dimethyl ether to hydrocarbons reaction on zeolites. (2023). ResearchGate. Retrieved from [Link]
-
Methanol Conversion to Dimethyl Ether in Catalytic Zeolite Membrane Reactors. (2020). ResearchGate. Retrieved from [Link]
-
Multiscale dynamical cross-talk in zeolite-catalyzed methanol and dimethyl ether conversions. (n.d.). PMC. Retrieved from [Link]
-
Chromatographic Procedure for the Determination of Products of the Direct Synthesis of Dimethyl Ether. (2019). ResearchGate. Retrieved from [Link]
-
The use of dimethyl ether (DME) solution in compression ignition engine. (2024). BazTech. Retrieved from [Link]
-
Kinetic Modeling of the Direct Dimethyl Ether (DME) Synthesis over Hybrid Multi-Site Catalysts. (n.d.). OUCI. Retrieved from [Link]
-
Reactive Distillation for Synthesis of Dimethyl Ether from Biomethanol. (2022). Energy In A Flash. Retrieved from [Link]
-
Direct production of dimethyl ether from synthesis gas utilizing bifunctional catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental methods of chemical kinetics. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Computational studies of the gas phase reactions of ethers with anions: kinetic barriers, isotope effects, consecutive eliminations and site selectivity. (n.d.). PubMed. Retrieved from [Link]
-
Experimental Study on the Combustion Process of Dimethyl Ether (DME). (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. Retrieved from [Link]
-
Dimethyl Ether. (n.d.). Lawrence Livermore National Laboratory. Retrieved from [Link]
-
Kinetic Modelling for the Dehydration of Methanol to Dimethyl Ether over γ-Al2O3. (n.d.). AIDIC. Retrieved from [Link]
-
Kinetic Modeling of the Direct Dimethyl Ether (DME) Synthesis over Hybrid Multi-Site Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Direct synthesis of dimethyl ether from syngas over mechanical mixtures of CuO/ZnO/Al2O3 and γ. (n.d.). Retrieved from [Link]
-
Synthesis of Dimethyl Ether from Supercritical Methanol in the Presence of Aluminum. (n.d.). ResearchGate. Retrieved from [Link]
-
Production of Dimethyl Ether. (n.d.). Richard Turton. Retrieved from [Link]
-
GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. (n.d.). ResearchGate. Retrieved from [Link]
- Method for measring dimethyl ether content in liquefied petroleum gas. (n.d.). Google Patents.
-
MEASUREMENT OF POLYOXYMETHYLENE DIMETHYL ETHERS PRODUCTS COMPOSITION BY GAS CHROMATOGRAPHY. (n.d.). 石油炼制与化工. Retrieved from [Link]
-
Dimethyl Ether Oxidation at Elevated Temperatures (295-600 K). (n.d.). PubMed. Retrieved from [Link]
-
Experimental Techniques to Study Organic Chemistry Mechanisms. (n.d.). Kozlowski group. Retrieved from [Link]
Sources
- 1. Dimethyl Ether as the Next Generation Fuel to Control Nitrogen Oxides and Particulate Matter Emissions from Internal Combustion Engines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Ether | Combustion [combustion.llnl.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. Dimethyl ether oxidation at elevated temperatures (295-600 K) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. amp.generalair.com [amp.generalair.com]
- 10. FTIR analysis of dimethyl ether decomposition products following charge transfer ionization with Ar+ under matrix isolation conditions. | Semantic Scholar [semanticscholar.org]
- 11. mt.com [mt.com]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
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- 20. Multiscale dynamical cross-talk in zeolite-catalyzed methanol and dimethyl ether conversions - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. produkte.linde-gas.at [produkte.linde-gas.at]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Broad Peaks in NMR Spectra with Dimethyl Ether-d6
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of broad peaks in NMR spectra when using dimethyl ether-d6 as a solvent. Our goal is to equip you with the scientific understanding and practical protocols to achieve high-resolution NMR data for your critical research.
I. Frequently Asked Questions (FAQs)
Q1: Why are my NMR peaks broad when using this compound?
A1: Broad peaks in NMR spectra using this compound can arise from several factors. The most common culprits include issues with sample preparation (such as particulates or incorrect concentration), suboptimal instrument parameters (improper shimming), and inherent physicochemical phenomena like chemical exchange or quadrupolar effects.[1] The low viscosity of dimethyl ether at room temperature is generally favorable for sharp peaks, but this can change significantly at lower temperatures.
Q2: Is this compound a good solvent for low-temperature NMR studies?
A2: Yes, this compound is often an excellent choice for low-temperature NMR experiments due to its low freezing point (approximately -141 °C). However, as the temperature decreases, the viscosity of the solvent increases, which can lead to broader peaks due to slower molecular tumbling. Careful optimization of experimental parameters is crucial for obtaining high-quality spectra at low temperatures.[2]
Q3: Can the deuterium in this compound itself cause peak broadening?
A3: Yes, this is a possibility. Deuterium is a quadrupolar nucleus (spin I=1), meaning it has a non-spherical nuclear charge distribution. This quadrupole can interact with electric field gradients, leading to a relaxation mechanism that can sometimes cause broadening of the signals of nearby analyte nuclei. This effect is dependent on the specific molecular interactions between the solvent and the analyte.[3]
Q4: How can I distinguish between broadening caused by poor shimming and chemical exchange?
A4: Poor shimming will generally cause all peaks in the spectrum to be broad and distorted, including the residual solvent peak. In contrast, chemical exchange typically affects only the specific nuclei involved in the exchange process, leading to selective broadening of those peaks.[1] Variable temperature (VT) NMR is a powerful tool to differentiate between these effects; peaks broadened by chemical exchange will show a distinct temperature dependence, often sharpening or coalescing at different temperatures.[4]
Q5: What is the typical appearance of the residual peak of this compound?
A5: The residual proton signal in this compound (CHD2-O-CD3) typically appears as a quintet around 3.31 ppm. The splitting pattern arises from coupling to the two deuterium nuclei on the same carbon.
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving broad peaks in your NMR spectra when using this compound.
Sample Preparation: The Foundation of High-Quality Spectra
Proper sample preparation is paramount for achieving sharp NMR signals. Inhomogeneities and impurities in your sample are a primary source of broad peaks.[4][5]
1.1. Insoluble Material and Particulates:
-
The Problem: Suspended solid particles in the NMR tube disrupt the homogeneity of the magnetic field, leading to significant peak broadening.[6]
-
Protocol for Diagnosis: Visually inspect your sample against a bright light. Look for any cloudiness or visible particles.
-
Protocol for Resolution:
-
Filter your sample solution directly into a clean, high-quality NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective for removing particulates.
-
Ensure your compound is fully dissolved in the this compound. If solubility is an issue, gentle warming or sonication may help. Be cautious with warming due to the low boiling point of dimethyl ether (-24 °C).
-
1.2. Sample Concentration:
-
The Problem: An overly concentrated sample can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.
-
Protocol for Optimization:
-
For ¹H NMR of small molecules, a concentration range of 5-25 mg in 0.6-0.7 mL of solvent is generally recommended.
-
If you suspect concentration-related broadening, prepare a more dilute sample and re-acquire the spectrum.
-
1.3. Paramagnetic Impurities:
-
The Problem: Even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause severe peak broadening due to efficient relaxation of nearby nuclei.[6]
-
Protocol for Mitigation:
-
Degassing: To remove dissolved oxygen, use the freeze-pump-thaw method. This involves freezing the sample, applying a vacuum to remove gases, and then thawing. Repeat this cycle three times for optimal results.
-
Chelating Agents: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA can sometimes help, provided it does not interact with your analyte.
-
Troubleshooting Workflow for Sample Preparation
Caption: A decision tree to guide the diagnosis of the root cause of peak broadening.
IV. References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Kwan, E. E. (2012). Lecture 11: Chemical Exchange. Harvard University. Retrieved from
-
University of California, Santa Barbara. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Exchange Studies. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Sørensen, H. (2006). The viscosity of dimethyl ether. Technical University of Denmark. Retrieved from [Link]
-
University of Wisconsin-Madison. (2014). Low Temperature NMR on the AV-300. Retrieved from
-
Chemistry LibreTexts. (2022). Quadrupolar Coupling. Retrieved from [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from
-
University of California, San Diego. (n.d.). Low Temperature NMR Experiments in the 500MHz. Retrieved from
Sources
Technical Support Center: Navigating the Challenges of Low Boiling Point Deuterated Solvents in NMR
Welcome to the technical support center dedicated to addressing the unique challenges researchers, scientists, and drug development professionals face when utilizing low boiling point deuterated solvents in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices to ensure the acquisition of high-quality, reproducible NMR data.
The use of low boiling point solvents like deuterated chloroform (CDCl₃), dichloromethane (CD₂Cl₂), and acetone-d₆ is widespread due to their excellent solubilizing properties for a vast range of organic compounds.[1] However, their high volatility presents a unique set of experimental hurdles that can compromise spectral quality if not properly managed. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Common Low Boiling Point Deuterated Solvents and Their Properties
A foundational understanding of the physical properties of these solvents is critical for anticipating and mitigating potential issues.
| Deuterated Solvent | Boiling Point (°C) | Common Applications & Challenges |
| Chloroform-d (CDCl₃) | 61.2 | Excellent solvent for a wide range of organic compounds. Prone to evaporation, which can lead to concentration changes and shimming issues. Can be acidic and may decompose sensitive compounds.[1][2] |
| Dichloromethane-d₂ (CD₂Cl₂) | 39.6 | Good for low-temperature experiments due to its low melting point (-95 °C). Highly volatile, making it challenging to handle at room temperature and requiring careful sealing of NMR tubes.[3][4] |
| Acetone-d₆ | 56.0 | Aprotic polar solvent, useful for a variety of compounds. Its residual peak can be a singlet, which may be advantageous. Volatility requires careful sample handling.[5] |
| Tetrahydrofuran-d₈ (THF-d₈) | 66.0 | Good for dissolving many organic compounds. Can form peroxides upon storage and is relatively volatile. |
| Diethyl ether-d₁₀ | 34.6 | Extremely volatile and flammable, requiring stringent safety precautions. Its use is less common but necessary for specific applications. |
Troubleshooting Guide: From Sample Preparation to Data Acquisition
This section addresses specific problems you may encounter when working with volatile deuterated solvents, providing explanations and step-by-step solutions.
Issue 1: My Lock Signal is Unstable or Drifting
Question: I'm using CDCl₃ and my lock signal keeps drifting, making it difficult to shim and acquire long experiments. What's causing this and how can I fix it?
Answer: An unstable lock signal is a classic symptom of solvent evaporation. As the solvent evaporates from the top of your sample, the total volume and the concentration of your analyte change. This alters the magnetic susceptibility of the sample, leading to a constantly changing magnetic field that the lock system struggles to compensate for.[6][7] This results in poor shimming and can severely impact the quality of your spectra, especially in long-term experiments.[8]
Solutions:
-
Proper Sealing of the NMR Tube: Standard plastic caps are often insufficient for preventing the evaporation of volatile solvents.[9]
-
Parafilm: While good for preventing moisture ingress, Parafilm is not effective at stopping the escape of apolar solvents.[9]
-
Screw-Cap NMR Tubes: These provide a much better seal and are suitable for many applications involving volatile solvents.[10]
-
J-Young Tubes: For highly volatile or air-sensitive samples, a J-Young NMR tube, which has a PTFE valve, provides an excellent seal.[11][12]
-
Flame-Sealing: This is the most definitive method for preventing solvent loss, especially for long-term experiments or when working with extremely volatile substances.[10][13] However, this technique requires skill and care.
-
-
Maintain a Constant Temperature: Ensure the NMR probe temperature is stable before starting your experiment. Temperature fluctuations can exacerbate solvent evaporation. For variable temperature (VT) experiments, allow the sample to equilibrate at the target temperature for at least 5-10 minutes before shimming and acquisition.[14]
Issue 2: My Shims are Poor, and the Lineshapes are Broad
Question: I can't seem to get good shims with my sample in CD₂Cl₂. The peaks are broad and distorted. What am I doing wrong?
Answer: Poor shimming with volatile solvents can be attributed to several factors, often stemming from inhomogeneous magnetic fields caused by the sample itself.
Causality and Solutions:
-
Insufficient Sample Volume: Too little solvent can lead to magnetic susceptibility gradients between the liquid sample and the air above it, making it very difficult to achieve good shimming.[2] A recommended sample volume is typically 0.6-0.7 mL, which corresponds to a height of about 4.5-5 cm in a standard 5 mm NMR tube.[2][15]
-
Solvent Evaporation and Condensation: In a poorly sealed tube, solvent can evaporate and re-condense on the upper, cooler parts of the NMR tube. This creates a non-uniform sample environment within the detection coil, leading to poor shims. This is particularly problematic in variable temperature experiments.[13]
-
Presence of Particulate Matter: Undissolved solids in your sample will disrupt the homogeneity of the magnetic field.[2] Always ensure your sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
Poor Quality NMR Tubes: Scratched or non-uniform NMR tubes can themselves introduce magnetic field distortions.[16] Always use high-quality tubes rated for the spectrometer's frequency.
Below is a workflow for preparing an NMR sample with a volatile solvent to minimize shimming issues.
Issue 3: I'm Performing a Variable Temperature (VT) Experiment and My Spectra are Not Reproducible
Question: When I run a VT NMR experiment with a low boiling point solvent, my spectra change over time even at a constant temperature. Why is this happening?
Answer: Variable temperature experiments with volatile solvents are particularly challenging due to the establishment of a liquid-vapor equilibrium within the NMR tube. The NMR probe typically only controls the temperature of the lower portion of the tube where the sample is located, while the upper part remains closer to ambient temperature.[13] This temperature gradient can lead to a slow and continuous process of evaporation and condensation, causing the sample concentration and pressure inside a sealed tube to change over a prolonged period.[13] Recent studies have shown that it can take hours for a sample in a flame-sealed tube to reach true thermal equilibrium, far longer than the typical few minutes of equilibration time.[13]
Best Practices for VT NMR with Volatile Solvents:
-
Solvent Choice: Select a solvent with a boiling point at least 10-15°C higher than the highest temperature of your experiment.[3][4] Similarly, ensure your lowest temperature is at least 10°C above the solvent's freezing point.
-
Use Appropriate Hardware: For temperature extremes, use specialized spinners (e.g., ceramic or PEEK) as standard spinners can be damaged.[4] Also, use high-quality (Class A) NMR tubes that can withstand thermal stress.[4]
-
Proper Sealing is Crucial: For high-temperature experiments, do not use a sealed NMR tube to avoid pressure buildup.[3][4] For low-temperature experiments, a sealed tube (like a J-Young tube) is necessary to prevent condensation of atmospheric moisture into the sample.
-
Extended Equilibration Time: Be aware that reaching true equilibrium may take a significant amount of time.[13] For kinetic studies, it is crucial to ensure the system is stable before taking measurements.
Here is a decision-making flowchart for sealing an NMR tube based on experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How can I minimize water contamination when using hygroscopic deuterated solvents? A1: Water contamination is a common issue.[17] To minimize it, dry all glassware, including the NMR tube and pipettes, in an oven at ~150°C for several hours and cool them in a desiccator.[18] Handle the solvent under an inert atmosphere (e.g., in a glovebox or under a stream of dry nitrogen).[18] Using single-use ampules of solvent can also help maintain high product integrity.[19]
Q2: My compound is only sparingly soluble. Can I use a smaller volume of solvent? A2: While it may seem intuitive to use less solvent for a small amount of sample, this is generally not advisable. As mentioned earlier, insufficient solvent volume leads to poor shimming.[2] If you have a limited amount of sample, consider using a microprobe or a Shigemi tube, which are designed for smaller sample volumes.
Q3: Can I reuse deuterated solvents? A3: Reusing deuterated solvents is possible but requires care. The primary concerns are contamination from previous samples and the absorption of atmospheric water. If you choose to reuse a solvent, it should be redistilled to ensure its purity. For most routine applications, it is recommended to use fresh solvent to guarantee the quality of your data.
Q4: The residual peak of my solvent (e.g., CDCl₃ at 7.26 ppm) overlaps with my analyte signals. What can I do? A4: This is a common problem, especially when analyzing aromatic compounds in CDCl₃.[20] The simplest solution is to use a different deuterated solvent whose residual peak does not overlap with your signals of interest.[20] For example, acetone-d₆ (residual peak at ~2.05 ppm) or benzene-d₆ (residual peak at ~7.16 ppm) could be good alternatives.[20]
References
-
Not Voodoo. (n.d.). Preparing NMR Samples on a Schlenk Line. Retrieved from [Link]
-
McNeil Group. (n.d.). Air Free NMR Tubes. Retrieved from [Link]
-
Morrelli, D., Maitra, S., & Krishnan, K. (2023). To flame-seal or not to the NMR tubes: The role of liquid-vapor equilibria on the accuracy of variable temperature experiments. ChemRxiv. Retrieved from [Link]
-
University of Wisconsin-Madison. (2006). Shimming and locking. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]
-
Reddit. (2020). Flame-sealing NMR tubes. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2021). How to dry deuterated NMR solvents?. Retrieved from [Link]
-
Newera-spectro. (n.d.). Tip-Off NMR Sample Tubes. Retrieved from [Link]
-
University of Liverpool. (n.d.). Sample Preparation. Retrieved from [Link]
-
University of Maryland. (n.d.). Troubleshooting. Retrieved from [Link]
-
Reddit. (2016). How to keep water out of NMR samples?. r/chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Solvents, NMR Tubes, and Susceptibility Matched Plugs Sets. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Removing Solvent from NMR tubes. Retrieved from [Link]
-
University of Bristol. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link] (Actual deep link unavailable, linking to the main university page)
-
University of York. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
-
NMR Knowledge Base. (2022). Obtaining NMR data at high or low Temperatures. Retrieved from [Link]
-
Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry. Retrieved from [Link]
-
SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]
-
University of California, San Diego. (2014). Low Temperature NMR on the AV-300. Retrieved from [Link] (Actual deep link unavailable, linking to the main university page)
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Shimming on non-deuterated solvents (“no-D”). Retrieved from [Link] (Actual deep link unavailable, linking to the main university page)
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
University of Ottawa. (n.d.). Things to know before you begin operating an NMR. Retrieved from [Link] (Actual deep link unavailable, linking to the main university page)
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
AZoM. (2020). Performing NMR Spectroscopy Without Deuterated Solvents. Retrieved from [Link]
-
ResearchGate. (2014). Why it is necessary to used deuterated solvents for NMR experiments?. Retrieved from [Link]
-
University of California, Davis. (n.d.). Locking and Shimming. Retrieved from [Link] (Actual deep link unavailable, linking to the main university page)
-
ResearchGate. (2025). Chapter 2 Recent Advances in Solvent Suppression for Solution NMR: A Practical Reference. Retrieved from [Link]
-
AMMRL. (2003). Summary: Mixed solvent shimming. Retrieved from [Link] (Actual deep link unavailable, linking to the main organization page)
-
MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Retrieved from [Link]
-
ACS Omega. (2026). Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. Retrieved from [Link]
-
PubMed Central. (2025). High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. Retrieved from [Link]
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Technical Support Center: Optimizing Shimming for High-Resolution Spectra in Dimethyl ether-d6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered when performing high-resolution NMR spectroscopy using the highly volatile solvent, Dimethyl ether-d6.
Introduction: The Challenge of a Volatile Solvent
This compound ((CD₃)₂O) is a useful solvent for low-temperature NMR experiments due to its very low melting point (approx. -141 °C) and its ability to dissolve a range of organic compounds. However, its extremely low boiling point of -24.8 °C presents significant challenges for achieving high-resolution spectra at or near ambient temperatures. The primary obstacles—volatility, thermal instability, and susceptibility to convection currents—can severely degrade magnetic field homogeneity, making the shimming process critical and non-trivial. This guide offers expert insights and systematic protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why do my NMR peaks consistently appear broad and distorted in this compound?
A1: Broad and distorted peaks in this compound are most often rooted in its high volatility. This physical property introduces several problems that degrade spectral quality:
-
Thermal Gradients and Convection: The rapid evaporation of the solvent at the surface cools the top of the sample, creating a temperature gradient. This gradient induces movement of the solvent within the tube, known as convection currents. This physical motion of the sample within the detection coil disrupts the local magnetic field homogeneity, leading to broadened lineshapes.[1][2]
-
Sample Volume Changes: Evaporation can lower the sample height during the experiment. Since shimming is optimized for a specific sample volume and position, any change will invalidate the current shim values, degrading resolution.[3]
-
Poor Sample Preparation: The presence of suspended particles, high sample viscosity due to excessive concentration, or an insufficient volume of solvent that places the liquid-air interface within the coil detection region will make shimming extremely difficult.[4][5]
Q2: My lock signal is unstable or I cannot achieve a lock. What are the likely causes?
A2: Lock instability is a common precursor to poor shimming. The primary causes include:
-
Incorrect Lock Parameters: The lock power may be too high, causing saturation of the deuterium signal, or too low, resulting in a poor signal-to-noise ratio.[6] The lock phase may also be incorrect, which prevents the spectrometer from properly finding and maintaining the lock.[1][7]
-
Insufficient Deuterated Solvent: A fundamental requirement for the field-frequency lock is a sufficient concentration of deuterium nuclei.[4]
-
Poor Initial Homogeneity: If the initial magnetic field homogeneity is very poor, the lock signal itself will be broad and weak, making it difficult for the system to establish a stable lock. Loading a standard shim file for your probe is a crucial first step.[4][7]
Q3: What is the difference between on-axis (spinning) and off-axis (non-spinning) shims, and which are more important for this compound?
A3: Shims are electromagnetic coils that produce small, corrective magnetic fields to counteract the inhomogeneities of the main static field (B₀).[3][8]
-
On-Axis (Z-shims): These shims (Z1, Z2, Z3, etc.) correct inhomogeneities along the vertical axis of the sample tube (the Z-axis). They are critical for every sample and are often referred to as "spinning shims" because their effect is not averaged out by sample spinning. For a volatile solvent, Z-shims are paramount for correcting thermal gradients along the length of the tube.
-
Off-Axis (X, Y-shims): These shims (X, Y, XZ, YZ, XY, etc.) correct for inhomogeneities in the horizontal (X-Y) plane. Sample spinning averages these off-axis inhomogeneities, which is why they are often adjusted with the spinner off.[3] If you observe significant spinning sidebands, your off-axis shims are likely poorly adjusted.[9]
For routine experiments with this compound, focusing on the on-axis Z-shims after an initial automated shimming routine will resolve most issues.
Q4: Can automated shimming routines like topshim handle a volatile solvent effectively?
A4: Automated shimming routines, particularly those using gradient shimming, are powerful tools and provide an excellent starting point.[9][10] However, they may struggle with the dynamic instabilities caused by convection. For Bruker systems, if a standard topshim routine fails or gives a poor result, you might see an error like "too many points lost during fit". In this case, using the command topshim convcomp can be beneficial as it attempts to compensate for convection currents.[1] Even after a successful automated shim, manual fine-tuning is almost always necessary to achieve the highest resolution.
Troubleshooting Guide: From Problem to Solution
This section addresses specific spectral artifacts and provides a direct path to resolving them.
| Problem Observed | Potential Cause(s) | Recommended Action(s) |
| All peaks are symmetrically broad. | Poor low-order on-axis shimming (Z1, Z2). Sample concentration is too high, increasing viscosity. | 1. Manually and iteratively adjust Z1 and Z2 to maximize the lock level or improve the FID shape. 2. If the problem persists, dilute your sample.[3][4] |
| Peaks are asymmetrical with a "hump" on one side. | Poor even-order on-axis shimming (Z2, Z4). | The shape of the peak indicates which shim is misadjusted.[8][11] Iteratively adjust Z2 and then Z4. After adjusting a higher-order shim like Z4, you must re-optimize the lower-order shims (Z1, Z2).[8][9] |
| A single peak appears "split" into multiple sharp lines. | Severe field inhomogeneity. The magnet is very poorly shimmed. | 1. Reload a trusted, standard shim file for the probe using rsh.[7] 2. Re-run the automated shimming procedure. 3. If this fails, eject the sample and ensure it is prepared and positioned correctly.[4] |
| Large spinning sidebands are present. | Poor off-axis (non-spinning) shims (X, Y, XZ, YZ). | 1. Stop sample spinning. 2. Manually adjust the low-order off-axis shims (X, Y) to maximize the lock level. 3. Iterate with XZ and YZ. 4. Restart spinning and check the spectrum. Sidebands should be significantly reduced.[3][9] |
| Resolution degrades over the course of a long experiment. | Sample evaporation changing the sample volume and position. Temperature fluctuations in the room or spectrometer. | 1. Ensure the NMR tube is well-sealed. For very long experiments, consider a flame-sealed tube or one with a J. Young valve. 2. Check that the spectrometer's temperature control unit is stable. 3. It is good practice to re-run an automated shim before each long experiment.[7] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving shimming issues.
Experimental Protocols
Protocol 1: Sample Preparation for this compound
Causality: Proper sample preparation is the foundation of good shimming. For a volatile solvent, the goal is to create a homogeneous, stable sample column free of particulates and correctly positioned within the magnet.[5]
-
Solute Preparation: Ensure your compound of interest is fully dissolved in the this compound. For a standard 5mm tube, a concentration of 5-25 mg in 0.6-0.7 mL is typical for ¹H NMR.[12] Avoid overly concentrated samples, which can increase viscosity and broaden lines.[3][4]
-
Filtration: Filter the sample solution through a pipette packed with a small plug of glass wool into a clean, high-quality NMR tube. This removes any suspended solid particles that would severely disrupt magnetic field homogeneity.[5]
-
Volume and Positioning: Ensure the sample height is sufficient, typically around 4-5 cm, to keep the liquid-air interface outside the sensitive region of the probe's detection coil.[13] Use a depth gauge to ensure the sample is centered correctly in the spinner turbine.[4]
-
Sealing: Cap the NMR tube securely. For experiments running for more than a few minutes, wrap the cap with Parafilm to minimize solvent evaporation.
-
Thermal Equilibration: After inserting the sample into the magnet, allow it to equilibrate for at least 5-10 minutes before starting the locking and shimming procedure. This allows thermal gradients to dissipate.
Protocol 2: Systematic Manual Shimming Workflow
Causality: A systematic approach to shimming ensures that you converge on the optimal field homogeneity efficiently. The process is iterative because higher-order shims have contributions from lower-order ones.[8]
-
Load Standard Shims: Begin by reading a recent, reliable shim set for the probe you are using (e.g., rsh in TopSpin).[1][7]
-
Lock Sample: Lock the spectrometer on the this compound deuterium signal. Optimize the lock power, gain, and phase for a stable, strong signal.
-
Automated Shim: Run an automated shimming routine (e.g., topshim or gradient shimming) as a starting point.[6][10]
-
Manual On-Axis Shimming (Z-shims):
-
Monitor the lock level.
-
Adjust Z1 to maximize the lock level.
-
Adjust Z2 to maximize the lock level.
-
Repeat the adjustment of Z1 and Z2, as they are interdependent.
-
Proceed to Z3 and Z4 , re-optimizing Z1 and Z2 after each adjustment.
-
-
Manual Off-Axis Shimming (X, Y-shims - Optional, for non-spinning or high-res):
-
Turn off the sample spinner.
-
Adjust X and Y to maximize the lock level.
-
Adjust XZ and YZ to maximize the lock level.
-
Re-optimize X and Y.
-
Turn the spinner back on if required for the experiment.
-
-
Final Assessment: Acquire a 1D proton spectrum. The peaks should be sharp and symmetrical, with minimal spinning sidebands.
Iterative Shimming Logic Diagram
Sources
- 1. NMR Useful Tips [uwyo.edu]
- 2. [PDF] Improvements in 3D Automated Shimming Techniques in High-Resolution NMR | Semantic Scholar [semanticscholar.org]
- 3. mn.uio.no [mn.uio.no]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. organomation.com [organomation.com]
- 6. lsa.umich.edu [lsa.umich.edu]
- 7. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 9. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 10. arxiv.org [arxiv.org]
- 11. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sites.uclouvain.be [sites.uclouvain.be]
purification techniques for removing impurities from Dimethyl ether-d6
Welcome to the technical support center for the purification of Dimethyl ether-d6 (DME-d6). This guide is designed for researchers, scientists, and drug development professionals who require high-purity DME-d6 for their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during the purification process. Our approach is rooted in practical, field-proven insights to ensure the integrity of your research.
Troubleshooting Guide: Common Issues in DME-d6 Purification
This section addresses specific problems you may encounter during the purification of this compound, providing explanations and actionable solutions.
Question 1: My DME-d6 is showing a broad peak around 3.31 ppm in the 1H NMR spectrum, which I suspect is a methanol-d4 impurity. How can I remove it?
Answer:
The presence of a peak around 3.31 ppm in the 1H NMR spectrum of DME-d6 is indeed indicative of methanol-d4 (CD3OD) contamination. This is a common impurity as DME-d6 is often synthesized via the dehydration of methanol-d4.[1][2][3] Due to the significant difference in boiling points between DME-d6 (-24.8 °C) and methanol-d4 (64.7 °C), low-temperature fractional distillation is the most effective method for removal.
The underlying principle of this technique is the separation of components in a mixture based on their differing volatilities.[4] DME-d6, being much more volatile, will vaporize at a lower temperature than methanol-d4, allowing for its separation and collection in a purified form.
Troubleshooting Workflow: Methanol-d4 Removal
Caption: Workflow for removing methanol-d4 from DME-d6.
Question 2: I've noticed a broad singlet in my 1H NMR spectrum that shifts depending on the sample concentration and temperature. I suspect it's water. How do I dry my DME-d6?
Answer:
Water is a common contaminant in deuterated solvents, often introduced through atmospheric exposure.[5] In aprotic deuterated solvents, the residual water peak (H2O) can appear as a broad singlet. For removing water from DME-d6, the use of activated molecular sieves is the recommended method.
Molecular sieves are porous crystalline aluminosilicates that selectively adsorb molecules based on size.[6] 3Å or 4Å molecular sieves are suitable for drying ethers, as their pore size is small enough to trap water molecules while excluding the larger DME-d6 molecules. It is crucial to activate the molecular sieves before use to ensure their water-adsorbing capacity is at its maximum.[7][8][9]
Question 3: After purification, my DME-d6 still shows unexpected small peaks in the GC-MS analysis. What could be the source of these impurities?
Answer:
If you have already removed methanol-d4 and water, the presence of other impurities could be due to a few factors:
-
Partially Deuterated Species: The synthesis of DME-d6 from methanol-d4 may not be 100% efficient, leading to the formation of partially deuterated isotopologues such as CD3OCH2D. These species will have very similar boiling points to DME-d6, making them difficult to remove by distillation. Isotope-ratio-monitoring gas chromatography-mass spectrometry (IRM-GC-MS) can be used to identify and quantify such isotopic impurities.[10][11][12]
-
Impurities from Starting Material: The methanol-d4 used for the synthesis may contain other organic impurities that are carried through to the final product.
-
Leaching from Apparatus: Impurities can be introduced from the purification apparatus itself, such as residual solvents from cleaning or plasticizers from tubing. Ensure all glassware is thoroughly cleaned and dried before use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities are typically:
-
Methanol-d4 (CD3OD): Unreacted starting material from the synthesis process.[1][13] Its presence is identified by a characteristic peak around 3.31 ppm in the 1H NMR spectrum.[14]
-
Water (H2O or D2O): Can be a byproduct of the synthesis reaction or absorbed from the atmosphere. It appears as a broad singlet in the 1H NMR spectrum with a chemical shift that can vary.
-
Partially deuterated isotopologues: Species such as CD3OCH2D may be present due to incomplete deuteration of the starting materials.
Q2: What is the best way to store purified this compound?
A2: Due to its low boiling point and hygroscopic nature, DME-d6 should be stored in a tightly sealed, pressure-rated container in a cool, dry, and well-ventilated area, away from sources of ignition.[15] For laboratory use, it is often supplied in lecture bottles or cylinders. To prevent atmospheric moisture contamination, it is advisable to handle it under an inert atmosphere (e.g., argon or dry nitrogen).
Q3: How can I verify the purity of my this compound?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is excellent for detecting and quantifying proton-containing impurities.[16][17] The absence of peaks other than the residual solvent peak of DME-d6 is a good indicator of high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[18][19] It can also be used to detect and quantify partially deuterated species.
| Impurity | Analytical Technique | Typical Chemical Shift (¹H NMR) / Indication |
| Methanol-d4 | ¹H NMR | Quintet around 3.31 ppm[14] |
| Water (H2O) | ¹H NMR | Broad singlet, variable chemical shift (e.g., ~1.56 ppm in CDCl3) |
| Partially Deuterated Species | GC-MS | Peaks with slightly different retention times and mass-to-charge ratios |
| Other Organic Solvents | ¹H NMR, GC-MS | Refer to chemical shift tables for identification[5][16][17][18][20][21] |
Q4: Can I use drying agents other than molecular sieves?
A4: While other drying agents like calcium hydride (CaH2) are effective for many solvents, they are not recommended for gaseous compounds like DME-d6 due to the difficulty of separation after drying. Molecular sieves are the preferred choice as they are solid beads that can be easily separated from the gas stream.[22]
Experimental Protocols
Protocol 1: Purification of DME-d6 by Low-Temperature Fractional Distillation
This protocol describes the removal of less volatile impurities, such as methanol-d4 and water, from DME-d6.
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Cryogenic liquids (liquid nitrogen) should be handled with appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.
Apparatus:
-
Lecture bottle of impure DME-d6
-
Two-neck round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Cold trap
-
Liquid nitrogen or dry ice/acetone bath
-
Heating mantle or water bath
-
Inert gas source (argon or dry nitrogen)
Procedure:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried.
-
Cool the receiving flask and the cold trap using a liquid nitrogen or dry ice/acetone bath.
-
Carefully condense a desired amount of DME-d6 from the lecture bottle into the two-neck round-bottom flask, which is pre-cooled in a separate cold bath.
-
Once the desired amount of liquid DME-d6 is collected, remove the lecture bottle and connect the flask to the distillation apparatus under a gentle flow of inert gas.
-
Slowly warm the distillation flask using a heating mantle or water bath to a temperature slightly above the boiling point of DME-d6 (-24.8 °C).
-
The more volatile DME-d6 will vaporize, travel up the fractionating column, and condense in the chilled receiving flask.[23]
-
Maintain a slow and steady distillation rate to ensure good separation.
-
Less volatile impurities, such as methanol-d4 and water, will remain in the distillation flask.
-
Once the distillation is complete, the purified DME-d6 can be transferred to a suitable storage container under an inert atmosphere.
Workflow for Low-Temperature Fractional Distillation
Caption: Step-by-step workflow for DME-d6 purification by distillation.
Protocol 2: Drying of Gaseous DME-d6 using Activated Molecular Sieves
This protocol is for removing trace amounts of water from DME-d6 gas.
Materials:
-
DME-d6 gas source
-
Drying tube or column packed with activated 3Å or 4Å molecular sieves
-
Flow meter
-
Collection vessel (e.g., a cold trap or a reaction vessel)
Activation of Molecular Sieves:
-
Place the molecular sieves in a flask and heat to 200-300 °C under vacuum for several hours.[6][24]
-
Allow the sieves to cool to room temperature under an inert atmosphere (e.g., argon or dry nitrogen).
-
Store the activated sieves in a tightly sealed container until use.
Drying Procedure:
-
Pass the gaseous DME-d6 through the drying tube packed with activated molecular sieves at a slow and controlled flow rate.
-
The molecular sieves will adsorb any water present in the gas stream.
-
The dry DME-d6 gas exiting the column can then be used directly or condensed into a cold collection vessel for later use.
References
-
Jalon Zeolite. (n.d.). A complete Guide on How to Activate Molecular Sieve. Retrieved from [Link]
-
Solutions And Tips. (2025, October 17). Troubleshooting Common Issues With Molecular Sieve Operations. Retrieved from [Link]
-
Naike Chemical Equipment Packing Co., Ltd. (n.d.). How To Activate Molecular Sieve? Retrieved from [Link]
-
The Brückner Research Group. (n.d.). CB-LSOP-Flame drying.docx. Retrieved from [Link]
-
(2024, October 28). How to Dry the Molecular Sieve: A Complete Guide. Retrieved from [Link]
-
Delta Adsorbents. (2020, August 25). How do Molecular Sieves work? Retrieved from [Link]
-
Studylib. (n.d.). Molecular Sieve Activation Procedure. Retrieved from [Link]
-
Christensen, B., Nielsen, J., & Villadsen, J. (1998). Isotopomer analysis using GC-MS. PubMed. Retrieved from [Link]
-
Kolmetz, K. (2020, March 25). MOLE SIEVE DEHYDRATION SELECTION, SIZING AND TROUBLESHOOTING, Kolmetz Handbook of Process Equipment Design. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Basic Capillary GC Theory and Practical Troubleshooting. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179.
-
Wikipedia. (n.d.). Low-temperature distillation. Retrieved from [Link]
-
Grokipedia. (2026, January 7). Low-temperature distillation. Retrieved from [Link]
- Matthews, D. E., & Hayes, J. M. (1978). Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 50(11), 1465-1473.
-
Shepherd, M. (1931). Analytical separation and purification of gases by fractional distillation and rectification at low temperatures. NIST Technical Series Publications. Retrieved from [Link]
- MacCoss, M. J., & Previs, S. F. (2020). Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules. Metabolites, 10(11), 463.
- U.S. Patent No. US20030114722A1. (2003). Fractional condensation process.
-
LibreTexts. (2022, April 7). 5.2C: Step-by-Step Procedures. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches. Retrieved from [Link]
-
USA Lab. (2020, December 4). Methods of Extracting Volatile Oils. Retrieved from [Link]
-
Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. Retrieved from [Link]
-
Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]
-
Xu, N., Gruber, M., Westcott, N., Soroka, J., Parkin, I., & Hegedus, D. (2005). A method for the solvent extraction of low-boiling-point plant volatiles. PubMed. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
- Di Blasi, C., Branca, C., & D'Errico, G. (2020).
-
Open Source Ecology. (2022, May 10). DME from Methanol. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
OSU Chemistry. (n.d.). 7512 - NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Kumar, P., Singh, R., Kumar, P., & Kumar, R. (2023). Temperature-dependent synthesis of dimethyl ether (DME) from methanol over beta zeolite: a novel approach to a sustainable fuel. PMC - PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, June 23). Separation enhanced methanol and dimethyl ether synthesis. Journal of Materials Chemistry A. Retrieved from [Link]
-
MDPI. (n.d.). Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
Turton, R. (n.d.). Production of Dimethyl Ether. Retrieved from [Link]
Sources
- 1. DME from Methanol - Open Source Ecology [wiki.opensourceecology.org]
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- 3. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. deltaadsorbents.com [deltaadsorbents.com]
- 7. jalonzeolite.com [jalonzeolite.com]
- 8. How To Activate Molecular Sieve? - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]
- 9. redriver.team [redriver.team]
- 10. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masspec.scripps.edu [masspec.scripps.edu]
- 12. researchgate.net [researchgate.net]
- 13. Temperature-dependent synthesis of dimethyl ether (DME) from methanol over beta zeolite: a novel approach to a sustainable fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 15. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 19. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 20. epfl.ch [epfl.ch]
- 21. kgroup.du.edu [kgroup.du.edu]
- 22. sse.co.th [sse.co.th]
- 23. Purification [chem.rochester.edu]
- 24. studylib.net [studylib.net]
Navigating the Spectral Landscape: A Technical Guide to Solvent Effects of Dimethyl Ether-d6 on Chemical Shifts
For Immediate Release
[City, State] – [Date] – As a leading provider of high-purity solvents for nuclear magnetic resonance (NMR) spectroscopy, we are pleased to launch a comprehensive technical support guide addressing the solvent effects of Dimethyl ether-d6 (DME-d6). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and accurately interpret NMR spectra acquired in this versatile solvent.
Introduction to this compound in NMR Spectroscopy
This compound is a valuable solvent for NMR spectroscopy, particularly for low-temperature experiments, due to its low freezing point (approximately -141 °C) and its ability to dissolve a wide range of organic compounds. However, like any solvent, DME-d6 can influence the chemical shifts of an analyte, an effect that must be understood to ensure accurate structural elucidation and data interpretation. This guide provides a detailed exploration of these effects and practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the residual peaks of this compound?
Due to the high isotopic enrichment of commercially available DME-d6, the residual proton signal (from DME-d5) is often not observed or is very weak. However, based on the chemical structure, a quintet would be expected due to coupling with deuterium. The ¹³C signal for the deuterated methyl groups is anticipated to appear as a septet. For the non-deuterated analogue, dimethyl ether, the two equivalent methyl groups result in a single peak in both the ¹H and ¹³C NMR spectra.[1]
Q2: How should I reference my NMR spectrum in this compound?
For non-aqueous solvents like DME-d6, the primary reference standard is tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C NMR. Alternatively, a secondary reference, such as the residual solvent peak, can be used if its chemical shift is accurately known under the experimental conditions. Given the potential variability of the residual DME-d5 peak, adding a small amount of an internal standard like TMS is the most reliable method for accurate referencing.
Q3: Why are the chemical shifts of my analyte different in DME-d6 compared to other solvents like CDCl₃ or DMSO-d6?
Solvent-induced chemical shift variations arise from several factors, including the solvent's magnetic susceptibility, polarity, and specific interactions with the analyte (e.g., hydrogen bonding, anisotropic effects). DME-d6 is a relatively non-polar aprotic solvent. In contrast, DMSO-d6 is a highly polar aprotic solvent, and CDCl₃ has intermediate polarity. These differences in solvent properties lead to different electronic environments for the analyte's nuclei, resulting in altered chemical shifts. For labile protons, such as those in alcohols and amines, these effects can be particularly pronounced.
Q4: Can I use DME-d6 for low-temperature NMR studies?
Yes, DME-d6 is an excellent choice for low-temperature NMR experiments. Its very low freezing point allows for the study of dynamic processes and reaction intermediates at temperatures where many other common NMR solvents would solidify. Low-temperature NMR can help to slow down conformational exchange or chemical reactions on the NMR timescale, leading to sharper signals and the ability to observe distinct species that may be in rapid equilibrium at room temperature.[2][3]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter when using this compound.
Issue 1: Unexpected Peak Positions or "Shifted" Spectra
Symptoms:
-
The entire spectrum appears shifted upfield or downfield compared to expected values.
-
Known peaks of the analyte appear at unfamiliar chemical shifts.
Root Causes & Solutions:
-
Incorrect Referencing: The most common cause of a uniformly shifted spectrum is improper referencing.
-
Protocol:
-
Ensure that an internal reference standard, such as TMS, was added to the sample.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
If an internal standard was not used, and the residual solvent peak is not clearly identifiable or reliable, it may be necessary to re-run the sample with an added standard.
-
-
-
Solvent-Solute Interactions: Specific interactions between DME-d6 and the analyte can lead to significant changes in chemical shifts for certain protons or carbons.
-
Explanation: While DME-d6 is relatively inert, the lone pairs on the oxygen atom can act as a weak hydrogen bond acceptor. For analytes with acidic protons, this can lead to downfield shifts compared to a completely non-interacting solvent.
-
Troubleshooting Steps:
-
Compare the spectrum to data acquired in a different aprotic solvent of similar polarity to gauge the extent of the solvent effect.
-
For compounds with labile protons, consider running the experiment in a solvent that is a stronger or weaker hydrogen bond acceptor to confirm the interaction.
-
-
Issue 2: Broadened NMR Signals
Symptoms:
-
Peaks in the spectrum are wider than expected, leading to a loss of resolution and difficulty in interpreting coupling patterns.
Root Causes & Solutions:
-
Chemical Exchange: The analyte may be undergoing a dynamic process, such as conformational exchange or a chemical reaction, that is occurring on the NMR timescale.
-
Workflow for Diagnosing Chemical Exchange:
-
-
Sample Concentration and Viscosity: High sample concentrations can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.
-
Protocol:
-
Prepare a more dilute sample and re-acquire the spectrum.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
-
Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.
-
Mitigation:
-
Ensure all glassware is scrupulously clean.
-
If the analyte is a metal complex, ensure it is in a diamagnetic state.
-
-
Data Summary
The following table provides the key physical properties of this compound relevant to its use as an NMR solvent.
| Property | Value |
| Molecular Formula | C₂D₆O |
| Molecular Weight | 52.12 g/mol |
| Boiling Point | -24 °C |
| Freezing Point | -141.5 °C |
| Density | 0.735 g/mL at -25 °C |
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR in this compound
-
Analyte Preparation: Accurately weigh 1-5 mg of the analyte into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial.
-
Internal Standard: Add a small amount (typically <1% v/v) of tetramethylsilane (TMS) as an internal reference.
-
Dissolution: Gently agitate the vial to ensure the analyte is fully dissolved. A brief period of sonication may be used if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation, especially given the low boiling point of DME.
Protocol 2: Low-Temperature NMR Experiment Workflow
Caption: Workflow for a low-temperature NMR experiment.
Conclusion
This compound is a powerful solvent for NMR spectroscopy, offering unique advantages for low-temperature studies. By understanding its inherent properties and potential interactions with analytes, researchers can effectively troubleshoot common issues such as chemical shift variations and peak broadening. Adherence to proper sample preparation and referencing protocols is paramount for obtaining high-quality, reproducible NMR data. This guide serves as a valuable resource for navigating the nuances of using this compound in your research endeavors.
References
- This citation is intentionally left blank as no direct source for DME-d6 residual peaks was found.
- How many absorption(s) would you expect dimethyl ether to show in its ^(1)H and ^(13)C NMR spectra?. Study.com.
- This citation is intentionally left blank as no direct source for DME-d6 referencing was found.
- This citation is intentionally left blank as no direct source for DME-d6 solvent effects was found.
-
NMR at low and ultralow temperatures. PubMed. [Link]
-
NMR at Low and Ultra-Low Temperatures. PMC. [Link]
Sources
preventing sample precipitation in Dimethyl ether-d6 at low temperatures
Technical Support Center: Low-Temperature NMR in Dimethyl Ether-d6
A Guide for Researchers in Pharmaceutical and Chemical Sciences
Welcome to our dedicated resource for troubleshooting and optimizing your low-temperature Nuclear Magnetic Resonance (NMR) experiments using this compound (DME-d6). This guide is designed to provide practical, in-depth solutions to common challenges, particularly the prevention of sample precipitation upon cooling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding sample precipitation in DME-d6.
Q1: My sample immediately precipitated when I cooled my NMR probe. What is the primary cause?
A: The most common reason is that your analyte's solubility in DME-d6 has decreased as the temperature dropped, falling below the concentration of your sample. For most solid and liquid solutes, solubility increases with temperature; conversely, as you cool the sample, the solvent loses its capacity to keep the analyte dissolved, leading to precipitation or "crashing out."[1] While DME-d6 has a very low melting point of -141°C[2][3], the solubility limit of your compound can be reached at much warmer temperatures.
Q2: Why is a clear, homogenous sample critical for high-quality NMR data?
A: A homogenous, single-phase solution is essential for acquiring high-quality NMR spectra. The presence of suspended solid particles severely degrades the magnetic field homogeneity within the sample. Each particle has a different magnetic susceptibility than the solution, creating localized magnetic field distortions. This leads to broadened spectral lines, loss of resolution, and inaccurate quantitative results, rendering the data unreliable for structural elucidation or kinetic analysis.
Q3: Besides my compound's intrinsic solubility, are there other common factors that cause precipitation at low temperatures?
A: Yes. A frequent culprit is the presence of trace amounts of water or other impurities. Water, which is soluble in DME-d6 at room temperature, can freeze at low temperatures, acting as a seed crystal or an "anti-solvent" that initiates the precipitation of your less-polar analyte. Ensuring your sample is strictly anhydrous is a critical step.
Q4: Can I simply use less sample to avoid precipitation?
A: While reducing the concentration is a valid strategy, it comes with a trade-off. For nuclei with low natural abundance and sensitivity, like ¹³C, reducing the concentration may require a significantly longer acquisition time to achieve an adequate signal-to-noise ratio. The goal is to find the optimal balance: the highest possible concentration that remains stable at your target temperature.
Part 2: In-Depth Troubleshooting Guides
If the initial FAQs did not resolve your issue, these guides provide structured, step-by-step protocols to diagnose and solve precipitation problems.
Guide 1: Assessing and Overcoming Solubility Limits
The fundamental principle governing solubility is "like dissolves like," meaning polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[4] Solubility is determined by the balance of intermolecular forces between solvent-solvent, solute-solute, and solvent-solute molecules.[1] When cooling, you are altering this delicate energy balance.
Troubleshooting Workflow: Precipitation Event
The following diagram outlines a logical workflow to follow when you encounter sample precipitation.
Caption: Troubleshooting workflow for sample precipitation.
Guide 2: The Co-Solvent Strategy
If reducing concentration is not viable, introducing a co-solvent can modify the polarity and freezing characteristics of the solvent system to enhance analyte solubility.
Choosing a Co-Solvent: An ideal co-solvent should be fully miscible with DME-d6 at the target temperature, improve the analyte's solubility, and not have signals that overlap with important regions in your NMR spectrum.
Data Table: Properties of DME-d6 and Potential Co-Solvents
| Solvent | Melting Point (°C) | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics |
| This compound | -141[2] | -24.8[2] | ~5.0 | Primary solvent, low freezing point. |
| Tetrahydrofuran-d8 | -108 | 66 | 7.6 | Increases polarity, good for polar analytes. |
| Methylene Chloride-d2 | -97[5] | 40[5] | 9.1 | Higher polarity, good miscibility. |
| Acetone-d6 | -94[6] | 56.5[6] | 20.7[6] | High polarity, but reactivity with some analytes. |
| Toluene-d8 | -95 | 111 | 2.4 | Decreases polarity, good for non-polar analytes. |
Note: Data sourced from various chemical suppliers and NMR solvent data charts.[5][6][7] Polarity values are for non-deuterated analogues and serve as a close approximation.
Experimental Protocol: Co-Solvent Screening
-
Preparation: In a clean, dry vial, dissolve a known quantity of your analyte in a minimal amount of DME-d6 at room temperature.
-
Initial Test: Add the chosen co-solvent dropwise, starting with a low percentage (e.g., 5-10% v/v). Ensure the solution remains homogenous.
-
Transfer & Filtration: Filter the sample solution through a Pasteur pipette packed with a small, tight plug of glass wool directly into a clean, dry NMR tube. This is crucial to remove any micro-particulates.
-
Cooling: Place the sample in the NMR probe and slowly decrease the temperature in steps (e.g., 10°C increments). Visually inspect the sample for any signs of cloudiness or precipitation at each step.
-
Optimization: If precipitation still occurs, prepare a new sample with a slightly higher percentage of the co-solvent (e.g., increase in 5% increments) and repeat the cooling process. Document the temperature at which the sample remains clear.
Part 3: Best Practices & Preventative Measures
Proactive measures during sample preparation are the most effective way to prevent precipitation.
Protocol 1: Rigorous Anhydrous Sample Preparation
Water is a pervasive impurity that can significantly impact low-temperature experiments. The following workflow minimizes water contamination.
Caption: Workflow for preparing an anhydrous NMR sample.
Detailed Steps:
-
Dry Analyte: Ensure your compound is thoroughly dried under high vacuum for several hours to remove any adsorbed water.
-
Solvent Handling: Use a new, sealed container of high-quality anhydrous DME-d6 (e.g., a Sure/Pac™ cylinder). If using a bottled solvent, ensure it has been stored correctly under an inert atmosphere.
-
Inert Atmosphere: Perform all sample preparation steps, including weighing the analyte and transferring the solvent, inside a glovebox or using Schlenk line techniques to prevent exposure to atmospheric moisture.
-
Seal Securely: Use an NMR tube equipped with a J. Young valve or a similar resealable closure. For ultimate protection, flame-sealing the tube is an option for very sensitive samples.
Protocol 2: The "Shock" vs. "Annealing" Cooling Method
The rate of cooling can influence precipitation.
-
Shock Cooling (Not Recommended): Rapidly dropping the temperature to the target value can induce sudden supersaturation and cause the sample to crash out of solution amorphously.
-
Stepwise Cooling / Annealing (Recommended): Lowering the temperature in controlled increments (e.g., 5-10°C at a time) with a short equilibration period at each step allows the solution to remain in equilibrium. This process, akin to annealing, minimizes the risk of sudden precipitation and is more likely to yield a stable, supercooled homogenous solution.
By implementing these troubleshooting guides and best practices, you can significantly increase the success rate of your low-temperature NMR experiments in this compound, ensuring the acquisition of high-quality, reliable data for your research.
References
-
Wikipedia. (2023, December 19). Dimethyl ether. Retrieved from [Link]
-
Kayan, B., & Gözmen, B. (2012). Solubility and Decomposition of Organic Compounds in Subcritical Water. IntechOpen. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 3). What Are The Properties Of Dimethyl Ether? [Video]. YouTube. Retrieved from [Link]
-
Chemsrc. (2025, August 19). dimethyl ether. Retrieved from [Link]
-
Wikipedia. (2024, January 5). Solubility. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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- 3. dimethyl ether | CAS#:115-10-6 | Chemsrc [chemsrc.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 6. labs.chem.byu.edu [labs.chem.byu.edu]
- 7. chem.washington.edu [chem.washington.edu]
managing pressure buildup when using Dimethyl ether-d6 in sealed tubes
Technical Support Center: Dimethyl Ether-d6 Applications
Guide: Managing Pressure in Sealed Tube Experiments
Welcome to the Technical Support Center. This guide provides essential safety protocols, troubleshooting advice, and answers to frequently asked questions regarding the use of this compound (DME-d6) in sealed tube experiments, particularly for NMR analysis. As a Senior Application Scientist, my goal is to ensure you can perform your experiments safely and effectively by understanding the chemical principles behind the procedures.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental properties of DME-d6 and the primary reasons it poses a significant pressure hazard in sealed systems.
Q1: Why does this compound generate such high pressure in a sealed tube?
A1: The primary reason is its very low boiling point of -24.8 °C (-12.6 °F) .[1][2] This means that at standard laboratory temperatures (e.g., 20-25 °C), DME-d6 is a gas. When you condense it into a liquid at low temperatures and seal it in a tube, it will immediately begin to boil as it warms up, causing a rapid and significant increase in internal pressure as it transitions back to the gas phase.
The vapor pressure of DME-d6 at 25 °C is approximately 7760 mmHg, which is over 10 atmospheres of pressure.[1][2] Standard glassware, including many types of NMR tubes, is not designed to withstand such pressures and can fail catastrophically, leading to an explosion.
Q2: I need to run an NMR experiment with DME-d6 at room temperature. Is that even possible?
A2: Yes, it is possible, but it requires specialized equipment and techniques. You cannot simply seal liquid DME-d6 in a standard NMR tube at atmospheric pressure and let it warm up. You must use a high-pressure rated NMR tube and, critically, control the amount of material introduced to manage the final pressure. The recommended and safest method for preparing such samples is the Freeze-Pump-Thaw (FPT) technique, which is detailed in Part 2 of this guide. This method allows for the safe introduction of the solvent into a truly sealed system.
Q3: What happens if I heat a sealed tube containing DME-d6?
A3: Heating a sealed tube containing DME-d6 is extremely dangerous and should only be attempted in specialized, pressure-rated equipment with appropriate safety shielding. The pressure inside the tube will increase dramatically with temperature, following the principles of the ideal gas law (PV=nRT).
The table below, constructed from established vapor pressure data, illustrates how pressure rises with temperature.[3][4][5][6]
| Temperature (°C) | Temperature (K) | Approximate Vapor Pressure (atm) | Hazard Level |
| -24.8 | 248.4 | 1.0 | Boiling Point |
| 0 | 273.2 | 2.6 | High |
| 25 | 298.2 | 10.2 | Extreme |
| 50 | 323.2 | ~20 | Severe Explosion Risk |
| 100 | 373.2 | ~50 | Do Not Attempt |
Furthermore, while DME is thermally stable up to 400°C in an inert atmosphere, at very high temperatures (e.g., 500°C), it can decompose into methane (CH₄), hydrogen (H₂), and carbon monoxide (CO).[7][8][9] This decomposition creates even more moles of gas, leading to a catastrophic pressure increase far beyond what the initial vapor pressure would suggest. The primary decomposition pathway begins with the cleavage of the C-O bond to form methyl radicals.[10][11]
Q4: Are there safer alternative solvents for low-temperature NMR?
A4: Yes, the choice of solvent depends on the required temperature range and the solubility of your analyte. For temperatures below -30°C, DME-d6 is often chosen for its excellent solubilizing properties and low melting point (-141 °C).[1][12] However, if your experiment can be conducted at slightly higher temperatures, you might consider alternatives like:
-
CD₂Cl₂ (Dichloromethane-d2): Boiling point ~39.6 °C. Useful down to approximately -90 °C.
-
Toluene-d8: Boiling point ~111 °C. Useful down to approximately -95 °C.
-
Propane-d8: Requires similar handling techniques to DME-d6 due to its low boiling point (-42 °C), but may be suitable for certain applications.
Always consult the physical properties of the solvent to ensure it is appropriate and safe for your experimental conditions.
Part 2: Experimental Protocols & Workflows
This section provides a detailed, field-proven methodology for safely preparing a sealed NMR tube containing DME-d6.
Protocol: Safe Preparation of a DME-d6 NMR Sample via Freeze-Pump-Thaw (FPT)
This protocol is essential for safely preparing an air-sensitive or volatile sample in a sealed tube. It ensures that the final sealed tube contains only your sample and the DME-d6 solvent, preventing dangerous pressure buildup from trapped air and allowing for precise control over the solvent amount.
Required Equipment:
-
High-quality, heavy-walled NMR tube with a J. Young's valve or a similar high-vacuum valve.[13][14] Do NOT use standard thin-walled tubes with plastic caps.
-
Schlenk line or vacuum manifold.
-
Dewar flasks.
-
Liquid nitrogen (LN₂) and a dry ice/acetone slush bath (-78 °C).
-
Personal Protective Equipment (PPE): Safety glasses, face shield, lab coat, cryogenic gloves.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place your solid analyte into the J. Young's NMR tube.
-
Attach the tube to the Schlenk line via a flexible hose.
-
If the analyte is stable under vacuum, gently evacuate the tube to remove air and moisture. If it is sensitive, purge the tube with an inert gas (e.g., Argon or Nitrogen) several times.
-
-
Solvent Condensation:
-
Isolate the NMR tube from the main vacuum line by closing the Schlenk line tap leading to it.
-
Place a lecture bottle of DME-d6 gas in a separate dry ice/acetone bath to reduce its vapor pressure for safer handling.
-
Connect the DME-d6 cylinder to the Schlenk line. Briefly purge the line with DME-d6 gas to remove any air.
-
Immerse the bottom of the J. Young's NMR tube in a liquid nitrogen dewar (-196 °C). Crucially, ensure the tube is under a static vacuum or inert atmosphere before cooling to prevent condensation of liquid oxygen, which can create an explosive mixture. [15]
-
Slowly open the valve on the NMR tube and the DME-d6 source. The DME-d6 will travel through the line and condense as a solid inside the cold NMR tube.
-
Condense only the required amount of solvent (typically 0.5-0.6 mL). This can be estimated by pre-calibrating the condensation rate or by visual inspection. Overfilling is a major safety hazard.
-
-
Freeze-Pump-Thaw Cycles:
-
Close the DME-d6 source and the valve on the NMR tube.
-
Keep the tube in the liquid nitrogen bath (the solvent is frozen solid). Open the tube's valve to the vacuum line and evacuate the headspace for 2-3 minutes to remove any non-condensable gases.
-
Close the tube's valve. Remove the liquid nitrogen bath and replace it with a dry ice/acetone bath. Allow the solvent to thaw slowly. You may hear bubbling as dissolved gases are released from the thawing solvent.
-
Once thawed, freeze the sample again in liquid nitrogen.
-
Repeat this FPT cycle (evacuate headspace, close valve, thaw, refreeze) at least three times to ensure all dissolved atmospheric gases are removed.
-
-
Final Sealing:
-
After the final FPT cycle, while the solvent is still frozen solid in liquid nitrogen, open the valve to the vacuum for a final time to evacuate the headspace.
-
Close the J. Young's valve securely.
-
The tube can now be removed from the Schlenk line. Allow it to warm up to room temperature BEHIND A BLAST SHIELD .
-
The following diagram illustrates the workflow for this critical procedure.
Caption: Workflow for the Freeze-Pump-Thaw (FPT) protocol.
Part 3: Troubleshooting Guide
This section provides clear, actionable steps for identifying and mitigating risks during your experiment.
Q5: I've prepared my tube, and it looks frosty or I see rapid boiling at room temperature. What should I do?
A5: These are signs of a highly pressurized system. DO NOT PANIC. Follow this troubleshooting workflow immediately.
Caption: Troubleshooting workflow for a suspected over-pressurized tube.
Key Actions for a Suspected Over-Pressurized Tube:
-
Isolate and Shield: Place the tube in a secure location behind a blast shield inside a fume hood.
-
Cool Down: Slowly cool the tube by placing the dewar with a dry ice/acetone slush bath around it. This will reduce the internal pressure by re-condensing the DME-d6 gas. Do not plunge a warm, pressurized tube directly into liquid nitrogen, as the thermal shock could cause the glass to fail.
-
Seek Assistance: Once the solvent is frozen and the pressure is stabilized, do not attempt to open the tube. Contact your institution's Environmental Health & Safety (EHS) office or a senior colleague experienced with handling high-pressure gas for guidance on how to safely vent the tube.
Q6: My NMR tube broke in the spectrometer. What is the procedure?
A6: This is a serious incident.
-
Alert Everyone: Immediately alert personnel in the area and the facility manager.
-
Do Not Open the Magnet Bore: DME-d6 is extremely flammable.[2][16][18][19] An uncontrolled release near the high-field magnet and electronic equipment creates a severe fire and explosion hazard.
-
Follow Facility Protocol: The NMR facility manager will have a specific protocol for this event, which may involve shutting down power to the console and initiating a controlled venting of the magnet bore. Do not act independently.
-
Review and Re-evaluate: After the incident is resolved, a thorough review of the sample preparation procedure is necessary to identify the cause of failure and prevent a recurrence. The most likely cause is either using a non-pressure-rated tube or overfilling the tube.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6914126, this compound. Retrieved from [Link]
-
Alliance Technologies. (n.d.). Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. Retrieved from [Link]
-
Airgas. (2022). Safety Data Sheet: Dimethyl ether. Retrieved from [Link]
-
Zhao, Z., Kazakov, A., & Dryer, F. L. (n.d.). Thermal Decomposition Reaction and a High Temperature Kinetic Model of Dimethyl Ether. Princeton University. Retrieved from [Link]
-
MESA Specialty Gases & Equipment. (2018). Dimethyl Ether - SAFETY DATA SHEET. Retrieved from [Link]
-
Filo. (n.d.). The thermal decomposition of dimethyl ether was measured by finding the increase in pressure at 500 C. Retrieved from [Link]
-
Eco-Link. (n.d.). How to Store and Handle Solvents Safely. Retrieved from [Link]
-
Quora. (2016). How are solvents handled in a science lab, how are they handled safely, and why is it important to handle them safely?. Retrieved from [Link]
-
CP Lab Safety. (2023). Best Practices for Handling and Storing Solvents. Retrieved from [Link]
-
Dalhousie University. (n.d.). Safe Work Instructions for Working With Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl ether. Retrieved from [Link]
-
ResearchGate. (2008). Thermal decomposition reaction and a comprehensive kinetic model of dimethyl ether. Retrieved from [Link]
-
YouTube. (2022). The thermal decomposition of dimethyl ether as measured by finding the increase in pressure of t.... Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
ResearchGate. (2014). Vapor Pressure Measurements of Dimethyl Ether from (233 to 399) K. Retrieved from [Link]
-
Alternative Fuels Data Center. (n.d.). Fundamental Aspects of Dimethyl Ether. Retrieved from [Link]
-
NIST. (n.d.). Dimethyl ether. Retrieved from [Link]
-
Air Liquide. (n.d.). Dimethylether Gas Encyclopedia. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Removing Solvent from NMR tubes. Retrieved from [Link]
-
Wilmad-LabGlass. (n.d.). Valve Tubes and Air Sensitive Samples in NMR. Retrieved from [Link]
-
National Institutes of Health. (2016). Practical aspects of high-pressure NMR spectroscopy and its applications in protein biophysics and structural biology. Retrieved from [Link]
Sources
- 1. DIMETHYL-D6 ETHER CAS#: 17222-37-6 [amp.chemicalbook.com]
- 2. DIMETHYL-D6 ETHER | 17222-37-6 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. afdc.energy.gov [afdc.energy.gov]
- 5. Dimethyl ether [webbook.nist.gov]
- 6. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 7. The thermal decomposition of dimethyl ether was measured by finding the i.. [askfilo.com]
- 8. youtube.com [youtube.com]
- 9. Dimethyl ether | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 10. princeton.edu [princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl ether - Wikipedia [en.wikipedia.org]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. uni-onward.com.tw [uni-onward.com.tw]
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- 16. mesagas.com [mesagas.com]
- 17. How to Store and Handle Solvents Safely [sreeleo.com]
- 18. This compound | C2H6O | CID 6914126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. solgroup.com [solgroup.com]
Technical Support Center: Optimizing Dimethyl Ether-d6 NMR Experiments
Sources
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- 2. lsa.umich.edu [lsa.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. Cryoprobe - NMR Wiki [nmrwiki.org]
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- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 17. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
Technical Support Center: Dimethyl Ether-d6 Safe Disposal
This guide provides detailed technical and safety information for researchers, scientists, and drug development professionals on the proper handling and disposal of residual Dimethyl ether-d6. The question-and-answer format is designed to address specific issues you may encounter during your experiments.
Section 1: Compound Identification and Hazard Assessment
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 17222-37-6), also known as deuterated methyl ether or (CD₃)₂O, is the deuterated isotopologue of dimethyl ether. While its primary laboratory use is as an NMR solvent, its physical and chemical hazards are dominated by its parent compound's properties.[1]
The primary hazards are:
-
Extreme Flammability: this compound is an extremely flammable gas.[1] It can easily ignite from heat, sparks, or open flames, and its vapors can travel a considerable distance to an ignition source and flash back.[2] Gas/air mixtures are explosive.[2][3]
-
Gas Under Pressure: It is typically supplied as a liquefied gas under pressure in lecture bottles or cylinders.[1][4] These containers may rupture or explode if heated.[1][4][5]
-
Asphyxiation Risk: As a gas heavier than air, it can accumulate in low-lying or poorly ventilated areas, displacing oxygen and posing a suffocation risk.[2][6]
-
Contact Hazard: Direct contact with the liquid or rapidly expanding gas can cause severe frostbite.[4][5][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | (CD₃)₂O | |
| Molecular Weight | 52.11 g/mol | [1] |
| Boiling Point | -24.8 °C | [4] |
| Autoignition Temp. | 226 - 240 °C (439 - 464 °F) | [3][4] |
| Vapor Density | ~1.6 (vs air) | [2] |
| UN Number | 1033 | [1][7] |
| GHS Hazard Codes | H220 (Flammable Gas), H280 (Gas Under Pressure) | [1] |
Q2: Is this compound prone to forming explosive peroxides like other common lab ethers?
Yes, this is a critical consideration. Like its non-deuterated counterpart and other ethers, dimethyl ether can react with air and light to form shock-sensitive and potentially explosive peroxides.[2][6] While the risk is often highlighted more for liquid ethers like diethyl ether or THF, the potential exists. Prolonged storage, especially after a container has been opened and exposed to air, increases this risk.[3][5]
Causality: The mechanism involves the abstraction of a hydrogen (or in this case, deuterium) atom from the carbon adjacent to the ether oxygen by a radical, followed by reaction with molecular oxygen. Although the carbon-deuterium bond is stronger than a carbon-hydrogen bond, this does not eliminate the hazard. Therefore, it is crucial to treat dimethyl ether with the same precautions regarding peroxide formation as other ethers.
Q3: Are there specific regulations for disposing of deuterated compounds?
For waste disposal purposes, the primary driver for regulation is the chemical's hazardous characteristics (e.g., flammability, corrosivity, toxicity), not its isotopic composition. Therefore, this compound must be managed as a hazardous waste due to its extreme flammability (EPA Hazardous Waste Number D001).[8][9]
While federal agencies like the Nuclear Regulatory Commission (NRC) and the Department of Commerce regulate the export of deuterium for nuclear and non-nuclear end uses, these regulations do not typically apply to the disposal of small, residual quantities from laboratory research.[10][11] Your institution's Environmental Health & Safety (EHS) office will provide specific guidance based on federal, state, and local hazardous waste regulations.[9]
Section 2: Pre-Disposal and Safe Handling
Q4: How should I prepare residual this compound for disposal?
Proper preparation is essential for safe collection and disposal. The goal is to contain the waste securely without creating new hazards.
Experimental Protocol: Preparing Residual this compound Waste
-
Work Area Setup: Conduct all handling of this compound in a well-ventilated chemical fume hood.[7][12] Ensure the work area is free of ignition sources (e.g., hot plates, motors, static electricity).[3][4]
-
Container Selection: The best container is often the original lecture bottle or cylinder, which is designed for the pressure of the gas.[13] If transferring residual amounts from a reaction mixture, use a dedicated, compatible hazardous waste container provided by your EHS office. The container must be pressure-rated if there is a risk of vaporization and pressure buildup.
-
Labeling:
-
Clearly label the container with the words "HAZARDOUS WASTE".[14]
-
Identify the full chemical name: "this compound".
-
List all components of any mixture, including solvents and reactants.
-
Indicate the specific hazards: "Extremely Flammable," "Gas Under Pressure."
-
-
Segregation: Do not mix this compound waste with other waste streams, especially oxidizers or acids, to prevent violent reactions.[12]
-
Storage: Store the labeled waste container in a designated, cool, and well-ventilated satellite accumulation area away from heat and direct sunlight, pending pickup by your institution's hazardous waste team.[4][7]
Q5: What Personal Protective Equipment (PPE) is required when handling this compound for disposal?
A multi-layered approach to PPE is necessary to protect against the compound's hazards.
-
Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes and gas release.[14] A face shield should be worn over goggles if there is a significant risk of pressure release.
-
Hand Protection: Use gloves rated for work with flammable gases and cold temperatures. Nitrile gloves may offer limited protection for incidental contact, but they can be permeated.[12] For direct handling of liquefied gas, insulated gloves (cryogenic gloves) are required to prevent frostbite.[2]
-
Body Protection: A flame-resistant lab coat is essential.[12] Long pants and closed-toe shoes made of non-synthetic materials are required.
-
Respiratory Protection: All handling of open or potentially leaking containers must be done in a certified chemical fume hood.[12] In the event of a large leak or emergency where ventilation is insufficient, a self-contained breathing apparatus (SCBA) is required, and only trained emergency responders should enter the area.[4][15]
Section 3: Approved Disposal Methods
Q6: What is the primary and only recommended disposal method for this compound?
The only safe and compliant method for disposing of residual this compound is through a licensed hazardous waste disposal company . This is arranged through your institution's EHS office.[9][14]
Causality: Professional disposal contractors have the specialized facilities and permits required to handle and destroy highly flammable and pressurized gases. The most common ultimate disposal method is high-temperature incineration in a permitted thermal oxidizer, which ensures complete destruction of the compound into less harmful components like CO₂, water, and deuterium oxide.
Q7: Can I dispose of small quantities of this compound by evaporation in a fume hood?
No. This practice is explicitly not recommended and is extremely dangerous.
While some older guidelines may mention evaporation for trace amounts of volatile solvents, it is not safe for an extremely flammable gas like dimethyl ether.[16]
Trustworthiness: Attempting to vent a lecture bottle or allow a solution to evaporate in a fume hood creates a direct and immediate fire and explosion hazard.[2] The heavy vapors can accumulate in the hood's ductwork or exhaust system, where a spark from a fan motor or static discharge could trigger a violent explosion.[2][9] This practice violates safety protocols and potentially environmental regulations.
Q8: Can this compound be neutralized or treated in the lab before disposal?
No. In-lab chemical neutralization or treatment is not a viable or safe option for this compound. Ethers are generally unreactive, and there are no simple, standard laboratory reactions to convert dimethyl ether into a non-hazardous substance. Industrial processes exist for its removal from chemical streams but are not applicable to a laboratory setting.[17][18] Attempting to react it with other chemicals could lead to an uncontrolled or explosive reaction.
Q9: How do I dispose of an "empty" this compound lecture bottle or cylinder?
An "empty" gas cylinder is never truly empty and still contains residual gas under pressure. It must be managed as hazardous waste.
Protocol: Disposing of "Empty" Cylinders
-
Do Not Refill: Never attempt to refill the cylinder.
-
Close Valve: Ensure the cylinder valve is fully closed.
-
Cap Securely: Replace the valve cap and any outlet plugs.
-
Label as Waste: Label the cylinder clearly as "EMPTY" and/or "HAZARDOUS WASTE" according to your EHS office procedures.
-
Contact EHS: Arrange for pickup through your hazardous waste program. Many suppliers have cylinder return programs, which EHS can coordinate. Pressurized gas bottles must be disposed of correctly and not placed in regular trash.
Section 4: Workflows and Emergency Procedures
Q10: What should I do in case of an accidental release or leak of this compound?
Immediate and correct action is critical to prevent injury or fire.
dot
Caption: Workflow for responding to an accidental leak.
Q11: The valve on my lecture bottle is leaking and cannot be closed. What is the immediate course of action?
A leaking cylinder that cannot be sealed represents a serious and ongoing hazard.
dot
Caption: Emergency procedure for a non-sealable leaking cylinder.
References
-
Synergy Recycling. (n.d.). Dimethyl Ether (DME). Retrieved from [Link][7]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6914126, this compound. Retrieved from [Link][1]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][13]
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University of California, Santa Barbara. (n.d.). Use of Ether. Environment, Health & Safety. Retrieved from [Link][12]
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Black, C., & Stavroudis, C. (1984). Hazardous Waste Disposal. WAAC Newsletter, 6(2), 8-13. Retrieved from [Link][16]
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University of California, Santa Barbara. (2012). Standard Operating Procedure: Diethyl Ether. Retrieved from [Link][19]
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University of Wisconsin-Madison. (2022). Standard Operating Procedure (SOP): DIETHYL ETHER (ETHER, ETHYL ETHER). Retrieved from [Link][14]
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International Labour Organization & World Health Organization. (2021). ICSC 0454 - DIMETHYL ETHER. Retrieved from [Link][2]
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Airgas. (n.d.). Safety Data Sheet: Dimethyl Ether. Retrieved from [Link][4]
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MESA Specialty Gases & Equipment. (2018). Dimethyl Ether - SAFETY DATA SHEET. Retrieved from [Link][5]
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Middlesex Gases & Technologies. (2015). Dimethylether - Safety Data Sheet. Retrieved from [Link][8]
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Google Patents. (n.d.). KR100587493B1 - How to separate dimethyl ether contained in spent sulfuric acid. Retrieved from [17]
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New Jersey Department of Health. (n.d.). Hazard Summary: DIMETHYL ETHER. Retrieved from [Link][9]
-
Linde Gas GmbH. (2016). SAFETY DATA SHEET: Dimethylether. Retrieved from [Link][15]
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Google Patents. (n.d.). US4794204A - Process for the removal of dimethyl ether in methyl chloride. Retrieved from [18]
-
GOV.UK. (n.d.). Protocol. Retrieved from [Link]
-
U.S. Nuclear Regulatory Commission. (n.d.). § 110.24 General license for the export of deuterium for nuclear end use. Retrieved from [Link]
- Google Patents. (n.d.). US5122236A - Method for removal of dimethyl ether and methanol from c4 hydrocarbon streams.
-
Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Retrieved from [Link]
-
Federal Register. (2021). Control of Deuterium That Is Intended for Use Other Than in a Nuclear Reactor Under the Export Administration Regulations (EAR). Retrieved from [Link][10]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
U.S. Nuclear Regulatory Commission. (n.d.). Deuterium Final Rule. Retrieved from [Link][11]
-
Wikipedia. (n.d.). Dimethyl ether. Retrieved from [Link]
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- 6. DIMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 19. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Validation & Comparative
A Tale of Two Solvents: A Comparative Guide to Dimethyl Ether-d6 and DMSO-d6 for NMR Analysis of Polar Analytes
In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a deuterated solvent is a critical decision that profoundly influences the quality and interpretability of the resulting spectra. This is particularly true when analyzing polar molecules, where solvent-analyte interactions can dictate spectral resolution, chemical shifts, and the observation of labile protons. For decades, Dimethyl Sulfoxide-d6 (DMSO-d6) has been the undisputed workhorse for a vast array of polar analytes, celebrated for its exceptional dissolving power and unique hydrogen bonding characteristics. However, the emergence of alternative solvents warrants a closer examination of their potential advantages in specific applications. This guide provides an in-depth, objective comparison of the well-established DMSO-d6 with the less conventional, yet intriguing, Dimethyl ether-d6 (DME-d6), offering researchers, scientists, and drug development professionals a comprehensive resource to inform their solvent selection.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each solvent is paramount to appreciating their respective strengths and weaknesses in the context of NMR spectroscopy. The following table summarizes the key characteristics of this compound and DMSO-d6.
| Property | This compound (DME-d6) | Dimethyl Sulfoxide-d6 (DMSO-d6) |
| Molecular Formula | C₂D₆O | C₂D₆OS |
| Molecular Weight | 52.11 g/mol | 84.17 g/mol [1] |
| Physical State at STP | Gas | Colorless Liquid[2] |
| Boiling Point | -24.8 °C[3] | 189 °C[4][5] |
| Melting Point | -141 °C[3] | 18.5 - 20.2 °C[2] |
| Density | 2.1146 kg/m ³ (gas, 0 °C) | ~1.190 g/mL at 25 °C[2] |
| Viscosity | Low (as a gas/liquefied gas) | 1.996 cP at 20 °C[6] |
| Polarity | Polar aprotic | Highly polar aprotic[5] |
| Hygroscopicity | Not significantly hygroscopic | Highly hygroscopic[2][7] |
| ¹H Residual Peak (ppm) | Not commonly reported | ~2.50 (quintet, DMSO-d5)[8] |
| ¹³C Residual Peak (ppm) | Not commonly reported | ~39.52 (septet)[8] |
The Incumbent Champion: DMSO-d6
DMSO-d6 is a polar aprotic solvent renowned for its remarkable ability to dissolve a wide range of both polar and nonpolar compounds, making it a "go-to" solvent for samples of unknown solubility.[5][7] Its high dielectric constant and strong dipole moment facilitate the dissolution of many challenging analytes, including peptides, carbohydrates, and natural products.[9][10]
The Power of Hydrogen Bond Acceptance
A defining feature of DMSO-d6 is its potent hydrogen bond accepting capability.[11] The oxygen atom of the sulfoxide group readily forms strong hydrogen bonds with labile protons (e.g., -OH, -NH, -SH) of the analyte. This interaction slows down the rate of proton exchange on the NMR timescale, a phenomenon that has profound implications for spectral interpretation. In many other solvents, these exchangeable protons often appear as broad, ill-defined signals or are completely absent due to rapid exchange with residual water or other protic species. In DMSO-d6, however, they frequently resolve into sharp multiplets, revealing valuable scalar coupling information that is crucial for structural elucidation.[11]
Experimental Protocol: Standard Sample Preparation in DMSO-d6
A meticulous sample preparation protocol is essential for acquiring high-quality NMR spectra.
The Challenge of Water Contamination
The pronounced hygroscopicity of DMSO-d6 is its most significant drawback.[2][7] It readily absorbs moisture from the atmosphere, which can lead to a prominent water peak in the ¹H NMR spectrum (typically around 3.3 ppm). This can obscure analyte signals in that region and complicate spectral analysis. Therefore, stringent handling procedures are necessary to minimize water contamination.
The Challenger: this compound
This compound presents a starkly different profile from DMSO-d6. As a gas at room temperature and pressure, its application as an NMR solvent requires specialized techniques, typically involving low temperatures to liquefy the gas.[3][12] This inherent property positions DME-d6 not as a direct replacement for DMSO-d6, but as a specialist solvent for specific applications.
The Low-Temperature Advantage
The most compelling reason to consider DME-d6 is for low-temperature NMR studies.[12] Its extremely low melting point of -141 °C allows for experiments to be conducted at temperatures far below the freezing point of DMSO-d6 (around 18.5 °C).[2][3] This is particularly advantageous for:
-
Trapping reaction intermediates: Unstable species that would rapidly decompose at room temperature can be observed and characterized.
-
Slowing conformational exchange: For molecules with dynamic conformational equilibria, low temperatures can "freeze out" individual conformers, allowing for their individual characterization.
-
Studying temperature-sensitive biomolecules: Some proteins and other biological macromolecules may denature or degrade at room temperature, making low-temperature analysis essential.
A Less Interactive Environment
Compared to DMSO-d6, DME-d6 is a less interactive solvent. While it is a polar aprotic solvent, its hydrogen bond accepting ability is significantly weaker. Studies have shown that dimethyl ether can participate in weak C-H···O hydrogen bonds, but it does not possess the strong hydrogen bond accepting character of DMSO. The practical implication of this is a potentially "cleaner" representation of the analyte's intrinsic conformation, with less perturbation from strong solvent-analyte interactions.
Experimental Protocol: Low-Temperature NMR Sample Preparation with DME-d6
Preparing an NMR sample with a gaseous solvent requires a different approach.
Head-to-Head Comparison for Polar Analytes
| Feature | This compound (DME-d6) | Dimethyl Sulfoxide-d6 (DMSO-d6) |
| Solubility of Polar Analytes | Good for many organic compounds, but may be less effective for highly polar or ionic species compared to DMSO-d6. | Excellent for a broad range of polar and nonpolar analytes, including salts.[5][7] |
| Observation of Labile Protons | Exchange is likely to be slower than in protic solvents, but the weaker H-bond accepting ability may not resolve couplings as effectively as DMSO-d6. | Excellent. Slows proton exchange, allowing for the observation of sharp signals and scalar couplings for -OH, -NH, and -SH protons.[11] |
| Solvent-Induced Shifts | Expected to cause less significant shifts in analyte resonances due to weaker interactions. | Can induce significant chemical shift changes, particularly for protons involved in hydrogen bonding.[2] |
| Spectral Resolution | Potentially higher resolution due to lower viscosity, especially at low temperatures. | Higher viscosity can lead to broader lines, potentially reducing resolution.[6] |
| Operating Temperature Range | Very wide, ideal for low-temperature studies (-141 °C to -24.8 °C).[3] | Limited by its freezing point (~18.5 °C) and high boiling point (189 °C).[2][4][5] |
| Sample Preparation | More complex, requires specialized equipment for handling a gas and conducting low-temperature experiments. | Straightforward for liquid and solid samples at room temperature.[13] |
| Quantitative NMR (qNMR) | Challenging due to the difficulty in accurately dispensing a known amount of gaseous solvent. | Well-established for qNMR with numerous validated internal standards. |
| Safety Considerations | Highly flammable gas.[14] Requires careful handling to avoid pressure buildup. | Combustible liquid with a high flash point. Readily penetrates the skin, carrying any dissolved substances with it. |
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and DMSO-d6 for the NMR analysis of polar analytes is not a matter of one being universally superior to the other. Instead, it is a decision guided by the specific requirements of the experiment and the nature of the analyte.
DMSO-d6 remains the preeminent choice for routine NMR analysis of a wide variety of polar compounds at ambient temperatures. Its exceptional dissolving power and its unique ability to slow the exchange of labile protons provide invaluable structural information that is often unattainable in other solvents. For quantitative applications, its utility is well-documented and supported by a wealth of established protocols.
This compound, on the other hand, carves out a niche for itself in the realm of specialized applications, primarily low-temperature NMR spectroscopy. For researchers investigating thermally sensitive molecules, reactive intermediates, or complex conformational dynamics, the ability to conduct experiments at cryogenic temperatures makes DME-d6 an indispensable tool. Its lower viscosity and less interactive nature can also offer advantages in terms of spectral resolution and minimizing solvent-induced perturbations of the analyte's structure.
Ultimately, the informed selection of an NMR solvent is a cornerstone of successful structure elucidation. By understanding the distinct properties and optimal use cases of both DMSO-d6 and DME-d6, researchers can equip themselves to extract the most precise and meaningful data from their NMR experiments.
References
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Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry. (URL: [Link])
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Dimethyl ether - Wikipedia. (URL: [Link])
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Which other NMR solvent can be used to dissolve a compound apart from chloroform, methanol or DMSO? | ResearchGate. (URL: [Link])
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Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri - Canadian Science Publishing. (URL: [Link])
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Deuterated DMSO - Wikipedia. (URL: [Link])
-
Selection Guide on Deuterated Solvents for NMR - Labinsights. (URL: [Link])
-
Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. - Reddit. (URL: [Link])
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Dimethyl sulfoxide - Wikipedia. (URL: [Link])
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NMR Sample Preparation: The Complete Guide - Organomation. (URL: [Link])
-
NMR sample preparation. (URL: [Link])
-
NMR splitting of DMSO-d6 and Methanol-d4 - YouTube. (URL: [Link])
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Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia. (URL: [Link])
-
peptide nmr. (URL: [Link])
-
NMR Sample Preparation. (URL: [Link])
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The Unseen Workhorse: A Head-to-Head Comparison of Dimethyl Ether-d6 and CDCl3 for NMR Spectroscopy
In the pursuit of molecular truth, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for structural elucidation. The choice of a deuterated solvent is paramount to the success of these experiments, directly influencing spectral quality, resolution, and the types of chemical questions that can be answered. While deuterated chloroform (CDCl3) has long been the ubiquitous solvent of choice in many organic chemistry laboratories, its limitations, particularly in specialized applications, have paved the way for alternatives. This guide provides an in-depth technical comparison of dimethyl ether-d6 (DME-d6) and CDCl3, offering field-proven insights and experimental considerations to aid researchers, scientists, and drug development professionals in making informed solvent selections.
At a Glance: Key Physicochemical and Spectroscopic Properties
A foundational understanding of the physical and chemical properties of each solvent is critical in predicting their behavior and suitability for a given application. The following table summarizes these key parameters.
| Property | This compound (DME-d6) | Deuterated Chloroform (CDCl3) |
| Molecular Formula | C2D6O | CDCl3 |
| Molecular Weight | 52.11 g/mol | 120.38 g/mol [1] |
| Melting Point | -141 °C[2][3] | ~ -64 °C[1] |
| Boiling Point | -24.8 °C[2][3] | ~ 61.2 °C[1] |
| Physical State at RT | Gas | Liquid |
| Residual ¹H Signal | ~3.35 ppm (s) | ~7.26 ppm (s) |
| Residual ¹³C Signal | ~58.0 ppm | ~77.16 ppm (t) |
| Polarity | Moderate | Relatively Nonpolar[4] |
| Key Applications | Low-temperature NMR, organometallic chemistry, reactive intermediates | Routine analysis of small organic molecules, natural products |
The Causality of Choice: this compound for Low-Temperature Elucidations
The most striking difference between DME-d6 and CDCl3 lies in their physical states at room temperature and their respective liquid ranges. DME-d6 is a gas that liquefies under moderate pressure, a characteristic that underpins its primary advantage: an exceptionally wide and low-temperature liquid range.[2][3] This makes it an invaluable solvent for variable-temperature NMR studies, particularly for the characterization of thermally sensitive molecules, reactive intermediates, and conformational isomers that are in rapid exchange at ambient temperatures.
The utility of low-temperature NMR is predicated on the ability to "freeze out" dynamic processes on the NMR timescale, allowing for the observation of distinct signals for species that would otherwise appear as a single, averaged resonance. CDCl3, with a freezing point of approximately -64°C, has a significantly more limited low-temperature range.[1] For experiments requiring temperatures below this, CDCl3 is unsuitable. In contrast, DME-d6 remains liquid down to -141°C, opening a vast experimental window for probing molecular dynamics at very low temperatures.[2][3]
Figure 1. Decision workflow for solvent selection in low-temperature NMR experiments.
Solubility Profile: A Tale of Two Polarities
The principle of "like dissolves like" is a fundamental tenet in chemistry and directly applies to the selection of an NMR solvent. CDCl3 is a relatively nonpolar solvent and is an excellent choice for a wide array of small organic molecules, including many natural products, lipids, and other nonpolar to moderately polar compounds.[1] Its ability to dissolve a broad range of common organic structures is a primary reason for its widespread use.[5]
Dimethyl ether, on the other hand, exhibits moderate polarity.[6] While comprehensive quantitative solubility data for a wide range of compounds in liquefied DME is not as extensively documented as for common liquid solvents, its utility for dissolving both nonpolar hydrocarbons and more polar compounds has been noted.[6] It is soluble in most organic solvents such as acetone, chloroform, and ethanol. This suggests that DME-d6 can be a versatile solvent for a spectrum of organic molecules. For highly polar or ionic compounds, neither DME-d6 nor CDCl3 may be the optimal choice, and more polar solvents like DMSO-d6 or D2O should be considered.
For organometallic complexes, which can be sensitive to the acidic impurities that can form in CDCl3, DME-d6 offers a less reactive environment. Its etheric oxygen can also coordinate to metal centers, which may influence the observed chemistry but can also aid in solubilization.
Experimental Protocols: Handling a Gaseous Solvent
The gaseous nature of DME-d6 at ambient temperature necessitates a different sample preparation workflow compared to liquid solvents like CDCl3.
Standard NMR Sample Preparation with CDCl3
-
Analyte Preparation: Weigh approximately 2-5 mg of the solid analyte directly into a clean, dry 5 mm NMR tube. For liquid samples, add 1-2 drops to the tube.
-
Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl3 to the NMR tube.
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, sonication can be used to aid dissolution.
-
Filtration (if necessary): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Final Steps: Wipe the exterior of the NMR tube and place it in a spinner turbine for insertion into the spectrometer.
Figure 2. Standard NMR sample preparation workflow using CDCl3.
Low-Temperature NMR Sample Preparation with DME-d6
This procedure requires the use of a vacuum line and appropriate cold baths.
-
Analyte Preparation: Place the analyte in a J. Young NMR tube or a standard NMR tube attached to a vacuum adapter.
-
Solvent Condensation: Attach the NMR tube to a vacuum line. Cool the bottom of the NMR tube in a liquid nitrogen bath (-196 °C).
-
Gas Transfer: Connect a lecture bottle of DME-d6 to the vacuum line. Carefully open the valve to allow the gaseous DME-d6 to flow into the cooled NMR tube, where it will condense as a solid.
-
Volume Adjustment: Condense the desired amount of DME-d6 (typically to a liquid height of about 4 cm, which corresponds to roughly 0.6 mL).
-
Sealing: Once the desired amount of solvent is condensed, close the valve on the lecture bottle and the valve on the NMR tube (if using a J. Young tube) or flame-seal the standard NMR tube under vacuum.
-
Thawing and Mixing: Carefully remove the liquid nitrogen bath and allow the NMR tube to warm to room temperature behind a blast shield. The condensed DME-d6 will melt and dissolve the sample.
-
Spectrometer Insertion: The sealed NMR tube can then be cooled to the desired temperature within the NMR spectrometer.
Figure 3. Workflow for preparing a low-temperature NMR sample using DME-d6.
Safety and Handling: A Critical Consideration
Deuterated Chloroform (CDCl3): CDCl3 is a chlorinated solvent and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and can cause skin and eye irritation. Over time, CDCl3 can decompose to form acidic byproducts, which can be problematic for acid-sensitive samples.[1] It is often stabilized with small amounts of silver foil.
This compound (DME-d6): As a flammable gas, DME-d6 poses a significant fire and explosion hazard.[7] It is stored as a liquefied gas under pressure.[3] All handling should be conducted in a well-ventilated area, away from ignition sources.[7] Contact with the liquid can cause frostbite.[7] Due to its high volatility, it can displace oxygen in enclosed spaces, leading to a risk of asphyxiation.[7]
Concluding Remarks: Selecting the Right Tool for the Job
The choice between this compound and deuterated chloroform is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the NMR experiment.
-
For routine, room-temperature analysis of a wide range of small organic molecules, CDCl3 remains the workhorse solvent. Its ease of use, broad solubility profile for common organic compounds, and well-characterized spectral properties make it a reliable and cost-effective choice.
-
For investigations into reaction mechanisms, the study of thermally unstable compounds, or the characterization of dynamic processes, DME-d6 is an indispensable tool. Its extremely low freezing point provides an expansive temperature range for variable-temperature NMR studies, allowing for the resolution of complex chemical phenomena that are inaccessible in other solvents.
Ultimately, a thorough understanding of the physicochemical properties of both solvents, coupled with a careful consideration of the experimental goals, will enable the researcher to select the optimal medium for their NMR analysis, ensuring the acquisition of high-quality, unambiguous data.
References
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Dimethyl ether - Sciencemadness Wiki. (2023, August 26). Retrieved January 13, 2026, from [Link]
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Dimethyl Ether - SAFETY DATA SHEET. (n.d.). Retrieved January 13, 2026, from [Link]
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NMR Solvent Data Chart - Gas Isotopes | Special Gases. (n.d.). Retrieved January 13, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). Retrieved January 13, 2026, from [Link]
-
Comparison of the polarity of organic solvents_. (2022, October 13). Retrieved January 13, 2026, from [Link]_
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What is the difference between chloroform and DCM in extraction? In the instruction of a synthesis, it is mentioned to do extraction by DCM but we have done this by CHCl3. Does it make a problem? - Quora. (2021, December 9). Retrieved January 13, 2026, from [Link]
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Buy CDCl₃ for NMR Analysis - Uses & Safety - Advent Chembio. (n.d.). Retrieved January 13, 2026, from [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Dimethyl Ether-d6 in Research
For the discerning researcher, the choice of reagents is a critical decision point, balancing the pursuit of high-quality, unambiguous data against the constraints of a finite budget. Dimethyl ether-d6 (DME-d6), a deuterated analogue of the common solvent and reagent, is a prime example of this analytical crossroads. While its cost is significantly higher than its non-deuterated counterpart and other alternatives, its unique properties offer distinct advantages in specific research applications. This guide provides an in-depth cost-benefit analysis of DME-d6, offering experimental insights and comparative data to inform your decision-making process.
Core Applications and Inherent Benefits of DME-d6
This compound finds its primary utility in three main areas of chemical research: Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling for mechanistic studies, and as an internal standard in mass spectrometry. The fundamental benefit in each case stems from the replacement of hydrogen atoms with deuterium, a heavier, stable isotope.
NMR Spectroscopy: A Tool for Spectral Simplification
In ¹H NMR spectroscopy, the signal from a proton-containing solvent can overwhelm the signals from the analyte, especially at low concentrations. Using a deuterated solvent, in which most hydrogen atoms are replaced by deuterium, minimizes the solvent's interference, allowing for a clearer, more precise analysis of the compound of interest.[1]
While common deuterated solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d6 (DMSO-d6) are staples in most labs, DME-d6 offers a unique combination of properties. Its high volatility (boiling point: -24 °C) makes it an excellent choice for studies of volatile analytes or for experiments where easy sample recovery by evaporation is desired. Furthermore, its simple singlet resonance in the residual proton spectrum does not interfere with many common analyte signals.
Isotopic Labeling and the Kinetic Isotope Effect (KIE)
DME-d6 can serve as a source for introducing deuterated methyl groups onto a molecule. This is invaluable for mechanistic studies, particularly for investigating the Kinetic Isotope Effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[2][3] Specifically, a C-D bond is stronger than a C-H bond, and thus, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly.[4] By comparing the reaction rates of a substrate with its deuterated analogue, researchers can gain crucial insights into the reaction mechanism.[5][6] The use of deuterated compounds has become a viable low-risk approach in drug development to slow metabolic processes.[2][3]
Mass Spectrometry: The Gold Standard for Quantification
In quantitative mass spectrometry, particularly LC-MS, deuterated compounds are considered the "gold standard" for internal standards.[7] An ideal internal standard is a compound that is chemically identical to the analyte but has a different mass.[8] DME-d6, when used to synthesize a deuterated version of an analyte, co-elutes with the non-deuterated analyte and experiences the same ionization efficiencies and matrix effects.[7][9] By adding a known amount of the deuterated standard to a sample, any variations during sample preparation or analysis that affect the analyte will also affect the standard to the same degree. This allows for highly accurate and precise quantification based on the ratio of the analyte signal to the internal standard signal.[7]
Comparative Analysis: DME-d6 vs. The Alternatives
The decision to use DME-d6 necessitates a careful comparison with more common and often less expensive alternatives.
Performance Comparison
| Application | DME-d6 | Common Alternatives | Performance Considerations |
| NMR Solvent | Excellent for volatile analytes; simple residual peak. | Chloroform-d (CDCl₃), DMSO-d6, Acetone-d6. | Alternatives are less volatile and may have more complex residual solvent peaks.[10][11] CDCl₃ is suitable for many nonpolar compounds, while DMSO-d6 is excellent for polar compounds.[1] |
| Isotopic Labeling (Methylation) | Provides a -CD₃ group. | Methyl iodide-d₃ (CD₃I), Dimethyl sulfate-d6 ((CD₃)₂SO₄). | The choice of reagent depends on the specific reaction conditions and the reactivity of the substrate. CD₃I is a common and effective methylating agent.[12][13] |
| Mass Spectrometry Internal Standard | Ideal for analytes containing a dimethyl ether moiety. | Structurally similar, non-deuterated compounds; other deuterated standards. | Deuterated analogues are superior as they correct for matrix effects more effectively than non-isotopic standards.[7][14] |
Cost Comparison: A Pragmatic Look
The primary drawback of DME-d6 is its cost. Deuterated compounds, in general, are more expensive than their non-deuterated counterparts due to the specialized synthesis required.
| Compound | Typical Price Range (per 10 mL) | Key Considerations |
| This compound | Contact supplier for current pricing | High cost is a significant factor. |
| Chloroform-d | $30 - $60 | A widely used and relatively affordable NMR solvent.[15] |
| DMSO-d6 | $100 - $250 | More expensive than CDCl₃ but versatile for polar analytes.[16][17] |
| Methyl iodide-d₃ | Contact supplier for current pricing | Cost is a factor in large-scale labeling studies. |
| Non-deuterated Dimethyl ether | Significantly lower cost. | Not suitable for applications requiring isotopic labeling. |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
Cost-Benefit Analysis: Making an Informed Decision
The justification for using the more expensive DME-d6 hinges on the specific requirements of the experiment.
-
When is DME-d6 worth the cost?
-
High-Precision Quantitative Studies: In regulated bioanalysis or drug metabolism studies using mass spectrometry, the accuracy gained from a perfectly matched deuterated internal standard can be non-negotiable.[7]
-
Mechanistic Clarity: When elucidating a reaction mechanism, the insights gained from a KIE study can be invaluable, saving significant time and resources in the long run by guiding synthetic strategy.[2][3]
-
Complex NMR Spectra: For the analysis of volatile compounds where spectral overlap with more common solvent residuals is a problem, DME-d6 can simplify the spectrum, enabling a more straightforward and accurate interpretation.
-
-
When are alternatives more appropriate?
-
Routine NMR: For routine characterization of non-volatile compounds that are soluble in common deuterated solvents, the additional cost of DME-d6 is unlikely to be justified.
-
Standard Synthetic Procedures: In synthetic applications where isotopic labeling is not required, the non-deuterated and much cheaper dimethyl ether is the logical choice.
-
The following decision-making workflow can help guide your choice:
Experimental Protocol: Quantitative NMR (qNMR) using a Deuterated Internal Standard
This protocol outlines the use of a deuterated compound as an internal standard for quantitative NMR, a principle that underscores the value of isotopic labeling. While this example uses DMSO-d6 for illustrative purposes due to the availability of detailed protocols, the principles are directly applicable to using DME-d6 as a solvent and/or standard for volatile analytes.[18]
Objective: To determine the purity of an analyte using qNMR with a high-purity internal standard.
Causality: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte peak to the integral of a peak from a known amount of a high-purity internal standard, the concentration and purity of the analyte can be accurately calculated. A deuterated solvent is used to eliminate interfering signals from the solvent itself.[1]
Materials:
-
Analyte of interest
-
High-purity internal standard (e.g., dimethyl sulfone)
-
High-purity deuterated solvent (e.g., DMSO-d6, ≥99.8 atom % D)[18]
-
Analytical microbalance (readability ±0.01 mg)
-
High-precision 5 mm NMR tubes
-
Calibrated pipettes
Procedure:
-
Accurate Weighing (Self-Validation): Using a calibrated analytical microbalance, accurately weigh the analyte and the internal standard. This step is critical for accuracy. Record the weights precisely. For example, weigh approximately 5-10 mg of the analyte and a similar molar equivalent of the internal standard.
-
Dissolution: Quantitatively transfer both the analyte and the internal standard into a clean, dry vial. Add a precise volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d6) using a calibrated pipette.
-
Homogenization: Ensure complete dissolution by vortexing or sonicating the sample. A clear, homogenous solution is essential for accurate integration.
-
Sample Transfer: Transfer the solution to a high-precision NMR tube. Ensure the filling height is appropriate for your spectrometer's probe (typically 4-5 cm).[18]
-
NMR Acquisition: Acquire the ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time of the peaks of interest) to allow for complete relaxation of all nuclei. This is crucial for accurate integration.
-
Data Processing and Integration: Process the spectrum (phasing, baseline correction). Carefully integrate a well-resolved peak for the analyte and a well-resolved peak for the internal standard.
-
Purity Calculation: Use the following formula to calculate the purity of the analyte:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Conclusion
This compound is a specialized reagent whose high cost is offset by significant benefits in specific, high-stakes research applications. For routine analyses, more economical alternatives are generally sufficient. However, for researchers engaged in high-precision quantitative mass spectrometry, detailed mechanistic investigations, or the NMR analysis of challenging volatile compounds, DME-d6 can be a powerful tool that provides data of exceptional quality and clarity. The decision to incorporate it into your experimental design should be based on a careful analysis of your research goals, the required level of data precision, and budgetary constraints.
References
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Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
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Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. Retrieved from [Link]
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The kinetic isotope effect in the search for deuterated drugs. (n.d.). Thomson Reuters. Retrieved from [Link]
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The E2 Reaction and the Deuterium Isotope Effect. (2022). Chemistry LibreTexts. Retrieved from [Link]
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The importance of deuterated compounds, the magic methyl effect and strategies for deuteration. (n.d.). ResearchGate. Retrieved from [Link]
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The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. (2021). ResearchGate. Retrieved from [Link]
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Kinetic Isotope Effect: Principles and its use in mechanism investigation. (n.d.). EPFL. Retrieved from [Link]
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The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. (n.d.). Semantic Scholar. Retrieved from [Link]
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Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (n.d.). PubMed Central. Retrieved from [Link]
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Deuteration Degree-Controllable Methylation via a Cascade Assembly Strategy using Methylamine-Water as Methyl Source. (2023). PubMed. Retrieved from [Link]
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Biological Methylating Reagents. (2014). Chemistry LibreTexts. Retrieved from [Link]
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Fact Sheet: Solvent Alternatives. (2018). University of Pennsylvania EHRS. Retrieved from [Link]
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DCM Ban: Alternatives & Resources for Dichloromethane. (n.d.). American Chemical Society. Retrieved from [Link]
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The Techno-Economic Benefit of Sorption Enhancement: Evaluation of Sorption-Enhanced Dimethyl Ether Synthesis for CO2 Utilization. (n.d.). Frontiers. Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
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Process Intensification Alternatives in the DME Production. (n.d.). ResearchGate. Retrieved from [Link]
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Techno-Economic Analysis of Dimethyl Ether Production from Different Biomass Resources and Off-Grid Renewable Electricity. (n.d.). ResearchGate. Retrieved from [Link]
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Dmso D6 Price. (2025). IndexBox. Retrieved from [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Maryland. Retrieved from [Link]
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Dimethyl ether, A review of production processes and a modeling of the indirect route. (n.d.). ScienceDirect. Retrieved from [Link]
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Study the Sensitivity Analysis, Economic Evaluation and Heat Integration of a Plant Producing Dimethyl Ether (DME) from Methanol by using ASPEN HYSIS Simulation. (2021). Journal of Chemical and Pharmaceutical Research, 13(6), 01-09. Retrieved from [Link]
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Production and Cost Analysis of Dimethyl Ether for Transportation. (2017). AIChE. Retrieved from [Link]
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Why is methylene chloride-d2 so expensive? (2023). Reddit. Retrieved from [Link]
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Understanding Internal standards and how to choose them. (2025). Reddit. Retrieved from [Link]
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Binding orientation and reactivity of alkyl α,ω-dibromide in water soluble cavitands - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Retrieved from [Link]
-
13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). (n.d.). HMDB. Retrieved from [Link]
-
Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. Retrieved from [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). PubMed Central. Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Ohio State University Chemistry. Retrieved from [Link]
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Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. (n.d.). PubMed. Retrieved from [Link]
-
Study of the Conversion of Methanol to Dimethyl Ether on Zeolite HZSM-5 Using in Situ Flow MAS NMR. (2000). PubMed. Retrieved from [Link]
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Dimethyl Ether price index. (n.d.). BusinessAnalytiq. Retrieved from [Link]
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NMR splitting of DMSO-d6 and Methanol-d4. (2019). YouTube. Retrieved from [Link]
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¹H NMR (C6D6) spectra for compound 5 (* petroleum ether). (n.d.). ResearchGate. Retrieved from [Link]
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Deuterated Solvents. (n.d.). Neta Scientific. Retrieved from [Link]
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Dimethyl Ether (DME) Price Trend, Forecast | News 2025. (n.d.). IMARC Group. Retrieved from [Link]
-
Dimethyl Ether Production Cost Reports. (n.d.). Intratec.us. Retrieved from [Link]
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A Senior Application Scientist's Guide to Reliable NMR Reference Spectra for Dimethyl Ether-d6
For researchers, scientists, and professionals in drug development, the integrity of Nuclear Magnetic Resonance (NMR) spectroscopy data is paramount. The choice of a deuterated solvent is a critical experimental parameter that directly impacts spectral quality and interpretation. This guide provides an in-depth analysis of Dimethyl ether-d6 (DME-d6) as an NMR solvent, offers a comparison with common alternatives, and presents protocols to ensure the acquisition of reliable reference spectra.
The Critical Role of Deuterated Solvents in NMR
In ¹H NMR spectroscopy, the overwhelming signal from protonated solvents would completely obscure the signals from the analyte. Deuterated solvents, in which hydrogen atoms (¹H) are replaced with deuterium (²H or D), are therefore essential.[1] Since deuterium resonates at a different frequency from protons, it does not produce interfering signals in the ¹H NMR spectrum. Furthermore, the deuterium signal provides a lock for the NMR spectrometer, ensuring the stability of the magnetic field throughout the experiment.[1]
The selection of an appropriate deuterated solvent is a balance of several factors:
-
Solubility of the analyte: The sample must be sufficiently soluble to yield a strong signal.
-
Chemical inertness: The solvent should not react with the analyte.
-
Residual solvent peaks: No deuterated solvent is 100% isotopically pure. The residual protonated solvent signals should not overlap with analyte signals.
-
Physical properties: The solvent's boiling point, melting point, and viscosity can be important practical considerations.
This compound: Properties and Spectroscopic Data
This compound (CD₃OCD₃) is a deuterated ether that can be a useful alternative to more common NMR solvents in specific applications. Due to its low boiling point, it is particularly suitable for studies of volatile compounds or for experiments where easy removal of the solvent is required.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 17222-37-6 |
| Molecular Formula | C₂D₆O |
| Molecular Weight | 52.11 g/mol |
| Boiling Point | -24.8 °C |
| Melting Point | -141 °C |
Source: Sigma-Aldrich, ChemicalBook[2][3]
As of the latest search, readily available, experimentally verified 1H and 13C NMR reference spectra for this compound from public spectral databases such as the Spectral Database for Organic Compounds (SDBS) were not found. However, based on the structure and properties of deuterated compounds, the following are the expected reference signals:
Expected ¹H and ¹³C NMR Reference Data for this compound:
Due to the high symmetry of the molecule, a single peak is expected in both the ¹H and ¹³C NMR spectra. The residual ¹H signal would arise from the -CD₂H group and would appear as a quintet due to coupling with the two deuterium atoms. The ¹³C signal would be a septet due to coupling with the three deuterium atoms.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Not available | Quintet |
| ¹³C | Not available | Septet |
Note: The exact chemical shifts can vary slightly depending on the specific instrument and experimental conditions.
Comparison with Alternative Deuterated Solvents
The choice of a deuterated solvent is highly dependent on the specific requirements of the NMR experiment. Below is a comparison of DME-d6 with some of the most commonly used deuterated solvents.
| Solvent | Formula | Key Properties & Applications | Residual ¹H Peak (ppm) | Residual ¹³C Peak (ppm) |
| Chloroform-d | CDCl₃ | Good for a wide range of organic compounds. | 7.26 (singlet) | 77.16 (triplet) |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | Excellent for polar compounds. | 2.50 (quintet) | 39.52 (septet) |
| Acetone-d₆ | (CD₃)₂CO | Useful for a variety of organic compounds. | 2.05 (quintet) | 29.84, 206.26 (septet) |
| Methanol-d₄ | CD₃OD | Good for polar and protic compounds. | 3.31 (quintet), 4.87 (singlet, OH) | 49.00 (septet) |
| Deuterium Oxide | D₂O | For water-soluble compounds. | ~4.79 (singlet, HOD) | - |
| Benzene-d₆ | C₆D₆ | For aromatic and nonpolar compounds. | 7.16 (singlet) | 128.06 (triplet) |
Note: Chemical shifts are referenced to TMS and can vary slightly with temperature and sample composition.
Experimental Protocol for Acquiring a ¹H NMR Spectrum
To ensure the acquisition of a high-quality ¹H NMR spectrum, the following step-by-step protocol should be followed. This protocol uses the principles of self-validation by including necessary checks and calibrations.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the analyte into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of this compound. As DME-d6 is a gas at room temperature, this will require condensation into the tube at low temperatures.
-
Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required or if the spectrometer will not be locked to the deuterium signal.
-
Cap the NMR tube securely.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer to the deuterium signal of the DME-d6. This is a crucial step for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal. This process optimizes the homogeneity of the magnetic field, which is essential for high-resolution spectra.
-
-
Acquisition Parameters:
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Use a 90° pulse angle for optimal signal intensity in a single scan.
-
Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the sample to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative ratios of the different protons.
-
Visualization of Experimental Workflows
To further clarify the decision-making and experimental processes, the following diagrams are provided.
Caption: A logical workflow for selecting the most appropriate deuterated solvent for an NMR experiment.
Caption: A step-by-step workflow for the acquisition and processing of a ¹H NMR spectrum.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The locking and shimming process ensures the stability and homogeneity of the magnetic field, which is a prerequisite for reliable data. The use of an internal standard provides a consistent reference point, making the chemical shifts comparable across different experiments and spectrometers. Furthermore, the careful setting of acquisition parameters, particularly the relaxation delay, ensures the quantitative reliability of the spectral data.
Conclusion
While experimentally verified reference spectra for this compound are not as commonly available as for other deuterated solvents, its unique physical properties make it a valuable tool for specific NMR applications. By understanding the principles of deuterated solvent selection and adhering to rigorous experimental protocols, researchers can confidently acquire and interpret high-quality NMR data. This guide provides the foundational knowledge and practical steps necessary to effectively utilize this compound and other deuterated solvents in your research endeavors.
References
-
UChem. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Validating Experimental Results with Dimethyl Ether-d6
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. The choice of something as seemingly simple as a deuterated solvent can have profound implications for the accuracy, reproducibility, and interpretation of results. This guide provides an in-depth technical comparison of Dimethyl ether-d6 (DME-d6), a valuable but often overlooked deuterated solvent, against its more common counterparts. We will delve into its unique properties, provide detailed experimental protocols for its use in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and present a framework for validating the results you obtain.
Understanding this compound: A Unique Tool in the Researcher's Arsenal
This compound ((CD₃)₂O) is the deuterated isotopologue of dimethyl ether, a colorless gas at standard temperature and pressure.[1] Its most defining characteristic is its low boiling point of -24.8 °C, which makes it an exceptional solvent for low-temperature NMR studies and allows for easy removal post-analysis.[2]
Physicochemical Properties: A Comparative Overview
To appreciate the unique advantages of DME-d6, it's essential to compare its properties with other commonly used deuterated solvents. While DME-d6 is non-polar, its solubility characteristics for many organic compounds are excellent.[3][4]
| Property | This compound (DME-d6) | Chloroform-d (CDCl₃) | Dimethyl sulfoxide-d6 (DMSO-d6) | Acetone-d6 | Dichloromethane-d2 (CD₂Cl₂) |
| Formula | (CD₃)₂O | CDCl₃ | (CD₃)₂SO | (CD₃)₂CO | CD₂Cl₂ |
| Molecular Weight | 52.11 g/mol [5] | 120.38 g/mol | 84.17 g/mol | 64.13 g/mol | 86.95 g/mol |
| Boiling Point | -24.8 °C[2] | 61.2 °C | 189 °C[3] | 56 °C | 39.6 °C |
| Melting Point | -141 °C[2] | -63.5 °C | 18.4 °C[6] | -94 °C | -96.7 °C |
| ¹H Residual Peak (ppm) | ~3.34 (in CDCl₃) | 7.26 | 2.50[7] | 2.05[8] | 5.32 |
| ¹³C Signal (ppm) | ~59.0 (in CDCl₃) | 77.16 | 39.52[7] | 29.84, 206.26 | 53.84 |
| Key Features | Excellent for low-temperature studies; easily removed. | Good general-purpose solvent for non-polar to moderately polar compounds.[8] | High polarity, dissolves a wide range of compounds, including many salts.[8][9] | Moderately polar, good for a range of organic compounds.[8] | Good for low-temperature studies, less volatile than DME-d6. |
Note: Residual peak positions can vary slightly depending on temperature, concentration, and other solutes.[10]
The primary advantage of DME-d6 lies in its extremely low melting point and boiling point, defining a wide liquid range at temperatures where many other common deuterated solvents would freeze. This makes it an invaluable tool for studying temperature-sensitive molecules and reaction intermediates.[11][12]
Validating Experimental Results with DME-d6 in NMR Spectroscopy
The unique properties of DME-d6 make it particularly well-suited for specialized NMR applications, most notably for experiments conducted at low temperatures.
Causality Behind Experimental Choices: Why Choose DME-d6 for Low-Temperature NMR?
Low-temperature NMR is a powerful technique for:
-
Slowing down dynamic processes: Many molecules exist in a state of rapid conformational exchange at room temperature, leading to averaged and often broad NMR signals. By lowering the temperature, these exchange processes can be slowed on the NMR timescale, allowing for the observation of individual conformers.[12]
-
Trapping reaction intermediates: Many chemical reactions proceed through short-lived, unstable intermediates that are impossible to observe at room temperature. By running the reaction at low temperatures, these intermediates can often be trapped and characterized by NMR.[5]
-
Improving spectral resolution: For some samples, particularly those with paramagnetic species, lowering the temperature can lead to sharper signals and improved spectral resolution.
DME-d6 is an ideal solvent for these applications due to its wide liquid range at low temperatures and its relative inertness.
Experimental Protocol: Low-Temperature ¹H NMR using DME-d6
This protocol describes the preparation of an NMR sample of a solid analyte for low-temperature analysis using DME-d6.
Materials:
-
Analyte (5-10 mg)
-
High-precision 5 mm NMR tube with a J. Young valve
-
Schlenk line or similar vacuum/inert gas manifold
-
Dewar flasks
-
Liquid nitrogen
-
DME-d6 gas cylinder
-
Cold bath (e.g., acetone/dry ice)
Workflow Diagram:
Caption: Workflow for low-temperature NMR using DME-d6.
Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh 5-10 mg of your solid analyte and place it into a clean, dry J. Young NMR tube. b. Attach the NMR tube to a Schlenk line. c. Carefully evacuate the tube to remove all air and moisture. This is critical to prevent condensation of ice, which will degrade the spectral quality. d. Backfill the tube with a dry, inert gas such as nitrogen or argon.
-
Condensation of DME-d6: a. Place the bottom of the NMR tube into a Dewar of liquid nitrogen. b. Connect the DME-d6 gas cylinder to the Schlenk line. c. With the J. Young valve open to the manifold, slowly introduce the DME-d6 gas into the NMR tube. The gas will condense into a liquid at the bottom of the tube. d. Continue this process until approximately 0.6 mL of liquid DME-d6 has been collected. e. Close the J. Young valve securely.
-
Sample Dissolution and Equilibration: a. Remove the NMR tube from the liquid nitrogen and place it in a cold bath at a temperature where the DME-d6 will remain liquid but the analyte can dissolve (e.g., an acetone/dry ice bath at -78 °C). b. Gently agitate the tube to dissolve the analyte completely.
-
NMR Data Acquisition: a. Pre-cool the NMR spectrometer to the desired starting temperature. b. Carefully insert the NMR tube into the spectrometer. c. Lock onto the deuterium signal of the DME-d6. d. Tune the probe and shim the magnetic field for optimal homogeneity. e. Acquire your NMR spectra. It is advisable to start at the lowest desired temperature and gradually increase it to observe any temperature-dependent changes.[13]
Validating Experimental Results with DME-d6 in Mass Spectrometry
Deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry.[11][14] While DME-d6 itself is less commonly used as an internal standard due to its volatility, the principles of using deuterated standards are universal and critical for validating quantitative assays.
Causality Behind Experimental Choices: Why Use a Deuterated Internal Standard?
Quantitative analysis by LC-MS can be affected by several sources of variability, including:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[14]
-
Sample Preparation Inconsistencies: Analyte recovery can vary between samples during extraction and processing steps.[14]
-
Instrumental Drift: Minor fluctuations in instrument performance can introduce errors over an analytical run.[14]
A deuterated internal standard is chemically identical to the analyte and will therefore have the same chromatographic retention time, extraction recovery, and ionization efficiency.[11][15] By adding a known amount of the deuterated standard to every sample, calibrator, and quality control sample, any variations will affect both the analyte and the standard equally. The ratio of the analyte signal to the internal standard signal will therefore remain constant and directly proportional to the analyte's concentration, effectively canceling out these sources of error.[14]
Experimental Protocol: Validation of a Bioanalytical LC-MS/MS Assay Using a Deuterated Internal Standard
This protocol outlines a typical workflow for validating the quantification of a drug in human plasma using its deuterated analogue as an internal standard.
Materials:
-
Analyte of interest
-
Deuterated internal standard (e.g., Analyte-d6)
-
Human plasma
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solution)
-
Methanol (for stock solutions)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
Workflow Diagram:
Caption: Bioanalytical workflow using a deuterated internal standard.
Step-by-Step Methodology:
-
Preparation of Standards and Samples: a. Prepare stock solutions of the analyte and the deuterated internal standard in methanol. b. Create a series of calibration standards and quality control (QC) samples by spiking pooled, drug-free human plasma with the analyte stock solution to cover the desired concentration range. c. Prepare a working internal standard solution by diluting the deuterated standard stock solution to a fixed concentration in the protein precipitation solution (ACN with 0.1% formic acid).
-
Sample Extraction (Protein Precipitation): a. Aliquot a small volume (e.g., 50 µL) of each calibrator, QC, and unknown plasma sample into a microcentrifuge tube or 96-well plate. b. Add a larger volume (e.g., 150 µL) of the working internal standard solution to each sample. c. Vortex vigorously for 30-60 seconds to ensure complete protein precipitation. d. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the clear supernatant to a clean vial or well for analysis.
-
LC-MS/MS Analysis: a. Inject the supernatant onto a suitable C18 reversed-phase LC column. b. Use a gradient elution with Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid). c. Detect the analyte and the deuterated internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the internal standard. d. Integrate the peak areas for both the analyte and the internal standard.
-
Data Analysis and Validation: a. Calculate the peak area ratio (analyte peak area / internal standard peak area) for all samples. b. Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is commonly used. c. Use the calibration curve to determine the concentration of the analyte in the QC samples and unknown samples. d. Validate the assay by assessing its linearity, accuracy, precision, and matrix effects according to regulatory guidelines. The use of the deuterated internal standard should result in high accuracy and precision.[16]
This compound as a Mechanistic Probe: A Case Study in Kinetic Isotope Effects
Deuterated compounds are not just passive solvents or internal standards; they can be powerful tools for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). A KIE is observed when replacing an atom in a reactant with one of its isotopes causes a change in the reaction rate.
A study on the reaction of hydroxyl radicals (•OH) with both normal dimethyl ether (DME) and this compound (DME-d6) provides an excellent example of this application.[8][14] The reaction involves the abstraction of a hydrogen (or deuterium) atom from the ether.
The rate coefficients for these reactions were measured over a range of temperatures. It was found that the reaction with DME was significantly faster than the reaction with DME-d6. This is a classic example of a primary kinetic isotope effect.
Why does this happen? The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Therefore, more energy is required to break the C-D bond in the rate-determining step of the reaction, leading to a slower reaction rate for the deuterated compound. The observation of a significant KIE in this study provides strong evidence that the C-H (or C-D) bond is indeed broken in the rate-determining step of the reaction, confirming the proposed hydrogen abstraction mechanism.[8][14] This demonstrates how DME-d6 can be used as a valuable tracer to validate proposed reaction pathways.
Conclusion: Embracing the Full Potential of Deuterated Compounds
Validating experimental results requires a deep understanding of the tools at our disposal. This compound, with its unique properties, offers significant advantages for low-temperature NMR studies, enabling the characterization of dynamic systems and transient intermediates that are inaccessible with other solvents. Furthermore, the principles of using deuterated compounds as internal standards in mass spectrometry are fundamental to achieving the highest levels of accuracy and precision in quantitative analysis. Finally, the use of deuterated molecules like DME-d6 as mechanistic probes provides invaluable insights into the intricacies of chemical reactions. By understanding the causality behind our experimental choices and employing robust, validated protocols, we can ensure the integrity of our data and accelerate the pace of scientific discovery.
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Fulle, D., Fittschen, C., & Roth, P. (2013). Reaction of Dimethyl Ether with Hydroxyl Radicals: Kinetic Isotope Effect and Prereactive Complex Formation. The Journal of Physical Chemistry A, 117(38), 9205–9214. [Link]
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A Head-to-Head Battle of the Deuterated Solvents: Dimethyl Ether-d6 vs. Acetone-d6 for NMR Spectroscopy
For the discerning researcher in the fields of chemistry, materials science, and drug development, the selection of an appropriate deuterated solvent is a foundational decision that dictates the quality and interpretability of Nuclear Magnetic Resonance (NMR) spectra. While commonplace solvents like chloroform-d and DMSO-d6 have their established roles, the unique demands of low-temperature studies and specific analyte solubility profiles necessitate a deeper look into less conventional options. This guide provides an in-depth performance comparison of two such solvents: Dimethyl ether-d6 ((CD₃)₂O) and Acetone-d6 ((CD₃)₂CO), offering experimental insights to inform your selection process.
Introduction: Two Solvents, Distinct Personalities
Acetone-d6 is a widely used, versatile aprotic solvent, appreciated for its ability to dissolve a broad range of organic compounds and its convenient liquid state at room temperature.[1][2] In contrast, this compound is a gas at ambient temperature and pressure, a characteristic that defines its niche application in low-temperature NMR experiments where its extremely low freezing point becomes a paramount advantage.[3] The choice between these two solvents is therefore not one of simple substitution but a strategic decision based on the specific experimental requirements, particularly the desired temperature range and the nature of the analyte.
At a Glance: Key Performance Characteristics
A direct comparison of the physical and NMR-specific properties of this compound and Acetone-d6 reveals their distinct advantages and limitations.
| Property | This compound | Acetone-d6 |
| Molecular Formula | (CD₃)₂O | (CD₃)₂CO |
| Molecular Weight | 52.11 g/mol | 64.12 g/mol [4] |
| Physical State at 25 °C | Gas[3] | Liquid[1] |
| Boiling Point | -24.8 °C[3] | 55.5 °C[4] |
| Melting Point | -141 °C[3] | -93.8 °C[4] |
| Liquid Density | 0.735 g/mL (at -25 °C) | 0.872 g/mL (at 25 °C)[4] |
| Viscosity (cP) | ~0.23 (at 20°C, liquid) | 0.36 (at 20°C) |
| Dielectric Constant | 5.0 | 20.7 (at 25°C) |
| ¹H Residual Signal (ppm) | 3.24 (quintet) | 2.05 (quintet)[5][6] |
| ¹³C Residual Signal (ppm) | 58.6 (septet) | 29.8 (septet), 206.0 (singlet)[5][6] |
The Deciding Factors: A Deeper Dive into Performance
The causality behind choosing one solvent over the other hinges on a few critical experimental parameters. The following decision-making workflow illustrates the logical path to selecting the optimal solvent for your NMR study.
Caption: Solvent selection workflow for this compound vs. Acetone-d6.
Temperature Range: The Defining Application of this compound
The most compelling reason to choose this compound is the requirement for very low-temperature NMR studies, below the freezing point of Acetone-d6 (-94 °C).[3][4] This makes it an invaluable solvent for trapping and characterizing reactive intermediates, studying fluxional processes in organometallic complexes, and investigating the conformational dynamics of molecules at cryogenic temperatures.[7]
Acetone-d6, with its liquid range from -93.8 °C to 55.5 °C, is also well-suited for a broad range of variable-temperature NMR experiments.[4][8] It is often employed to study dynamic processes that occur at moderately low to elevated temperatures.
Solubility: A Question of Polarity
Acetone-d6 is a polar aprotic solvent capable of dissolving a wide array of organic molecules, from moderately polar to many nonpolar compounds.[1] Its carbonyl group can act as a hydrogen bond acceptor, aiding in the dissolution of protic analytes.
This compound, being an ether, is less polar than acetone-d6. While it is a good solvent for many organic compounds, its primary utility is not as a universal solvent at room temperature due to its gaseous state. Its solubility characteristics are most relevant in the context of low-temperature experiments where it can dissolve analytes that might be insoluble in other low-temperature solvents like Freons.
Chemical Reactivity and Inertness
This compound is generally considered chemically inert, a significant advantage when studying reactive species. The ether linkage is stable under a wide range of conditions.
Acetone-d6, on the other hand, contains a carbonyl group which can be a site of reactivity. For instance, it can undergo condensation reactions with primary amines to form imines, an important consideration when analyzing such compounds.
Experimental Protocols: A Practical Guide
Protocol 1: Sample Preparation for Low-Temperature NMR using this compound
Given that this compound is a gas at room temperature, a specialized procedure is required for preparing an NMR sample. This protocol should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
NMR tube with a J. Young valve
-
Schlenk line with vacuum and inert gas (N₂ or Ar)
-
Cold bath (e.g., liquid nitrogen or dry ice/acetone)
-
This compound lecture bottle with a regulator
-
Analyte
Procedure:
-
Analyte Preparation: Place the solid analyte into the J. Young NMR tube.
-
Degassing: Attach the NMR tube to the Schlenk line and evacuate the tube under high vacuum.
-
Solvent Condensation:
-
Cool the bottom of the NMR tube in the cold bath.
-
Connect the this compound lecture bottle to the Schlenk line.
-
Slowly open the regulator to introduce this compound gas into the evacuated and cooled NMR tube. The gas will condense into a liquid in the bottom of the tube.
-
Condense the desired amount of solvent (typically 0.5-0.6 mL).
-
-
Sealing: Close the J. Young valve on the NMR tube.
-
Analyte Dissolution: Carefully remove the tube from the cold bath and gently swirl to dissolve the analyte in the liquefied solvent. The sample is now ready for insertion into the pre-cooled NMR spectrometer.
Caption: Workflow for preparing an NMR sample with this compound.
Protocol 2: Variable-Temperature NMR with Acetone-d6
This protocol outlines a general procedure for conducting a variable-temperature NMR experiment using Acetone-d6 to study a dynamic process.
Materials:
-
Standard NMR tube and cap
-
Analyte dissolved in Acetone-d6
-
NMR spectrometer with variable-temperature capabilities
Procedure:
-
Sample Preparation: Prepare a solution of the analyte in Acetone-d6 at a suitable concentration.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Variation:
-
Gradually decrease or increase the temperature in discrete steps (e.g., 10 K increments).
-
Allow the sample to equilibrate at each new temperature for a few minutes before acquiring a spectrum.
-
-
Data Acquisition: Record a spectrum at each temperature, noting any changes in chemical shifts, line broadening, or coalescence of signals.
-
Data Analysis: Analyze the series of spectra to determine thermodynamic and kinetic parameters of the dynamic process under investigation.
Conclusion: Making the Right Choice for Your Research
The choice between this compound and Acetone-d6 for NMR spectroscopy is a clear-cut decision based on the experimental objectives. Acetone-d6 remains a workhorse solvent for a wide range of applications at and below room temperature, offering excellent solvating power and ease of use. This compound, with its gaseous nature at ambient conditions, is a specialist solvent. Its unparalleled low-temperature capabilities make it the solvent of choice for experiments that require pushing the boundaries of cryogenic NMR to observe and characterize fleeting molecular states and dynamics. By understanding the distinct properties and performance characteristics of each, researchers can confidently select the optimal solvent to unlock the rich structural and dynamic information that NMR spectroscopy provides.
References
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Macchioni, A., & Ciancaleoni, G. (2014). NMR Spectroscopy: A Privileged Tool for Studying Non-covalent Interactions in Organometallic Chemistry. Chemical Society Reviews, 43(14), 4883–4901. [Link]
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ResearchGate. (n.d.). Variable-temperature ¹H-NMR spectra of DMA in DMSO-d6 and methyl acetate in acetone-d6. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to Cross-Validation of Mass Spectrometry Data with a Dimethyl Ether-d6 Standard
For researchers, scientists, and professionals in drug development, the immutable demand for precision and accuracy in quantitative mass spectrometry is paramount. The integrity of pharmacokinetic, toxicokinetic, and bioequivalence data hinges on the robustness of the analytical methods employed. A cornerstone of a reliable bioanalytical method is the appropriate use of an internal standard (IS) to account for variability during sample preparation and analysis.[1][2] Among the choices for internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard, with deuterated analogs being a widely utilized option.[3]
This guide provides an in-depth technical comparison and cross-validation protocol for the use of Dimethyl ether-d6 (DME-d6) as an internal standard in mass spectrometry, particularly for the analysis of volatile analytes. While direct comparative performance data for DME-d6 against a wide array of other internal standards is not extensively published, this guide synthesizes established principles of isotope dilution mass spectrometry and validation to provide a robust framework for its application.
The Rationale for Internal Standards in Mass Spectrometry
In an ideal analytical world, the signal response from a mass spectrometer would be perfectly proportional to the concentration of the analyte of interest. However, in practice, numerous factors can introduce variability, leading to inaccurate and imprecise results. These factors include:
-
Inconsistencies in Sample Preparation: Variations in extraction efficiency, sample volume, and derivatization reactions can all affect the final amount of analyte that reaches the detector.[1]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to erroneous quantification.[4][5]
-
Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response over time can contribute to analytical drift.[1]
An internal standard is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, including calibrators and quality controls (QCs), at the earliest stage of sample preparation.[6] By calculating the ratio of the analyte's response to the IS's response, the aforementioned sources of variability can be effectively normalized, leading to significantly improved data quality.
This compound: A Profile for Volatile Analyte Quantification
This compound ((CD₃)₂O) is the deuterated analog of dimethyl ether, a colorless, volatile gas.[2][7][8][9][10] Its properties make it a potentially suitable internal standard for the quantification of other volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS).
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₂D₆O |
| Molecular Weight | 52.11 g/mol [2] |
| Boiling Point | -24.8 °C[2] |
| Form | Gas[2] |
| Isotopic Purity | Typically ≥99 atom % D[2] |
The primary advantage of using a deuterated internal standard like DME-d6 lies in the principle of isotope dilution mass spectrometry. Since DME-d6 is chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatographic separation and experiences similar extraction efficiencies and matrix effects. However, due to its higher mass, it can be distinguished by the mass spectrometer.
Comparative Analysis: DME-d6 vs. Alternative Internal Standards
The selection of an internal standard is a critical decision in method development. Here, we compare the theoretical performance of DME-d6 with other common types of internal standards for volatile analyte quantification.
| Internal Standard Type | Advantages | Disadvantages | Suitability for Volatile Analytes |
| This compound (Deuterated Analog) | - Closely mimics the analyte's chromatographic and ionization behavior.- High potential to correct for matrix effects.- Cost-effective compared to ¹³C or ¹⁵N labeled standards. | - Potential for chromatographic shift, where the deuterated standard elutes slightly earlier than the analyte.- Risk of isotopic (H/D) exchange under certain conditions, though less likely for the stable methyl groups of DME.[11] | Excellent: Ideal for correcting variability in the analysis of volatile compounds by GC-MS. |
| Structural Analog (Non-isotopically labeled) | - Readily available and often less expensive than SIL standards. | - May not co-elute with the analyte.- Can exhibit different ionization efficiencies and be affected differently by matrix effects, leading to inadequate correction. | Moderate: Can be a viable option if a suitable analog with very similar properties is found, but requires thorough validation. |
| Homologous Series | - Can provide a range of retention times to match different analytes. | - Not a perfect mimic of the analyte's properties.- May not adequately compensate for analyte-specific matrix effects. | Moderate: Useful in high-throughput screening where a universal IS is desired, but may not provide the highest level of accuracy for a specific analyte.[2] |
| ¹³C or ¹⁵N Labeled Analog | - Considered the "gold standard" as they are less prone to chromatographic shifts and isotopic exchange compared to deuterated standards. | - Generally more expensive and less commercially available than deuterated standards. | Excellent: Provides the highest level of accuracy, but the cost may not be justified for all applications. |
Experimental Protocol: Cross-Validation of a GC-MS Method Using this compound
Cross-validation is a critical process to ensure that an analytical method is robust and transferable. This protocol outlines a comprehensive approach for the cross-validation of a GC-MS method for a volatile analyte using DME-d6 as the internal standard.
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of the target volatile analyte and a certified standard of this compound in a suitable organic solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma, simulated process stream) with the analyte at a minimum of six different concentration levels. Add DME-d6 to each standard at a constant concentration.
-
QC Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These should also be spiked with the same constant concentration of DME-d6.
Sample Preparation (Illustrative Headspace Injection for GC-MS)
-
To a headspace vial, add a measured amount of the sample (calibrator, QC, or unknown).
-
Add a precise volume of the DME-d6 internal standard working solution.
-
Seal the vial immediately.
-
Incubate the vial at a controlled temperature for a specific time to allow for the partitioning of volatile components into the headspace.
-
Inject a defined volume of the headspace into the GC-MS system.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for volatile compound analysis (e.g., DB-624).[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient to ensure the separation of the analyte from other matrix components.
-
Injector: Split/splitless injector at an appropriate temperature (e.g., 250 °C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic, stable ions for both the analyte and this compound.
-
Cross-Validation Procedure
Cross-validation should be performed under two primary scenarios: inter-laboratory transfer and method modification.
A. Inter-Laboratory Cross-Validation:
This is essential when a method is transferred between two or more laboratories.
-
Protocol Exchange: Both laboratories must use the exact same, detailed analytical method protocol.
-
Sample Analysis: A validated batch of QC samples (Low, Medium, High) and a representative subset of study samples are analyzed at both laboratories.
-
Data Comparison: The results from both laboratories are statistically compared. The percentage difference for each sample should be within a pre-defined acceptance criterion (e.g., ±15%).
B. Intra-Laboratory Cross-Validation (Method Modification):
This is performed when a significant change is made to a validated method (e.g., change in instrumentation, critical reagent).
-
Parallel Analysis: Analyze a set of QC samples and representative study samples using both the original validated method and the modified method.
-
Performance Evaluation: The accuracy and precision of the modified method must meet the acceptance criteria established during the initial validation.
-
Bias Assessment: The mean concentration of samples analyzed by the modified method should not deviate by more than a pre-defined percentage (e.g., 15%) from the mean concentration of the same samples analyzed by the original method.
Acceptance Criteria for Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. The recovery of the IS should be similar to that of the analyte. |
| Matrix Effect | The ratio of the analyte peak area in the presence of matrix to the peak area in the absence of matrix should be consistent across different sources of matrix. The use of DME-d6 should effectively minimize the impact of matrix effects. |
| Stability | Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). |
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a comprehensive cross-validation process for a mass spectrometry method.
Caption: A workflow for the cross-validation of a GC-MS method using an internal standard.
Conclusion and Best Practices
The use of this compound as an internal standard offers a robust and cost-effective solution for the accurate quantification of volatile analytes by GC-MS. Its chemical similarity to volatile organic compounds ensures that it effectively compensates for analytical variability, thereby enhancing the reliability of experimental data.
Key Takeaways for Researchers:
-
Justify Your Choice: The selection of an internal standard should always be scientifically justified. For volatile analytes, a deuterated analog like DME-d6 is often the most appropriate choice.
-
Thorough Validation is Non-Negotiable: A comprehensive validation of the analytical method, including an assessment of all key performance parameters, is essential to ensure data integrity.
-
Cross-Validation Ensures Transferability: When methods are transferred between laboratories or modified, a rigorous cross-validation protocol must be followed to guarantee consistent and reliable results.
-
Monitor for Isotopic Exchange: While less common for stable methyl groups, the potential for hydrogen-deuterium exchange should be considered during method development, especially if the analytical conditions involve extreme pH or temperature.
By adhering to the principles and protocols outlined in this guide, researchers and scientists can confidently employ this compound as an internal standard to achieve the high level of accuracy and precision required in drug development and other scientific disciplines.
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Hewavitharana, A. K., & Rozet, E. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. [Link]
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Li, W., et al. (2009). Determination of low ppm levels of dimethyl sulfate in an aqueous soluble API intermediate using liquid-liquid extraction and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 812-816. [Link]
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Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Toxicol Sci, 132(2), 267-278. [Link]
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ADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
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Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 52(2), 205-217. [Link]
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Tabet, J. C., et al. (2000). Ion/molecule reactions with dimethyl ether and dimethyl-d6 ether: Differentiation of four isomers contained in patchouli essential oil. Rapid Communications in Mass Spectrometry, 14(10), 872-877. [Link]
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A Comparative Guide to the Application of Dimethyl Ether-d6 in Catalysis Research
Introduction: Beyond a Simple Tracer, a Mechanistic Scalpel
In the intricate world of heterogeneous catalysis, understanding reaction mechanisms at the molecular level is paramount for the rational design of more efficient and selective catalysts. While reactants and products are readily analyzed, the ephemeral intermediates and the kinetics of their transformation on a catalyst surface often remain a black box. Isotopic labeling is a cornerstone technique for prying open this box, and Dimethyl ether-d6 (DME-d6), the fully deuterated isotopologue of DME, has emerged as a particularly powerful tool.
This guide moves beyond a simple catalog of applications. It provides a comparative analysis of how DME-d6 is strategically employed to elucidate reaction pathways, determine rate-limiting steps, and characterize active sites. We will explore its use as a mechanistic tracer, a probe for kinetic isotope effects, and a contrast agent in advanced spectroscopic studies, comparing its utility against non-deuterated DME and other probe molecules. The focus is on the causality behind experimental choices, empowering researchers to design more insightful experiments.
Application 1: Mechanistic Pathway Elucidation with DME-d6 as a Tracer
The conversion of methanol and dimethyl ether to olefins (MTO/DTO) over acidic zeolite catalysts like HZSM-5 is a critical process for producing valuable chemical feedstocks from non-petroleum sources.[1] The reaction proceeds through a complex "hydrocarbon pool" mechanism, where confined organic species mediate the reaction. A key debate revolves around the relative contributions of an olefin-based cycle and an aromatic-based cycle. DME-d6 is instrumental in dissecting these pathways.
The Dual-Cycle Mechanism Controversy
In the dual-cycle mechanism, both olefins and aromatic species within the zeolite pores can be methylated by the oxygenate feed (methanol or DME), leading to the growth of larger hydrocarbons that subsequently crack to produce light olefins like ethene and propene.[2][3] By co-feeding DME-d6 with non-labeled hydrocarbons (e.g., ethene-h4 or toluene-h8) and analyzing the isotopic distribution of the products using mass spectrometry, researchers can trace the flow of deuterium atoms and thus map the dominant reaction routes.
For instance, if DME-d6 preferentially methylates aromatic species, a higher deuterium enrichment will be observed in the xylenes and higher methylbenzenes, and subsequently in the ethene produced from their dealkylation. Conversely, if the olefin-based cycle dominates, deuterium will rapidly appear in propene, butenes, and their cracking products.
Alternative Tracer: ¹³C-Labeled DME
While DME-d6 is excellent for tracking methyl groups, an alternative is to use ¹³C-labeled DME. The choice between them depends on the analytical technique and the specific question.
| Feature | This compound (D₆) | ¹³C-Labeled Dimethyl Ether |
| Primary Technique | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR), MS |
| Advantage | High sensitivity in MS. Can be used to probe C-H bond activation via KIE (see next section). | ¹³C NMR provides detailed structural information about intermediates. Avoids potential kinetic isotope effects that could alter reaction rates. |
| Limitation | Potential for H/D scrambling can complicate analysis. The kinetic isotope effect may alter the reaction kinetics compared to the non-labeled system. | Lower NMR sensitivity. Higher cost. |
| Best Use Case | Tracing methyl group pathways in complex networks, especially when combined with KIE studies. | Elucidating the precise structure of carbonaceous intermediates and confirming reaction pathways without altering kinetics. |
Application 2: Pinpointing Rate-Limiting Steps with the Kinetic Isotope Effect (KIE)
The replacement of a lighter isotope (e.g., ¹H) with a heavier one (e.g., ²H or D) can alter the rate of a chemical reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for identifying the rate-determining step (RDS) of a catalytic cycle.[4] If the bond to the isotopically substituted atom is broken or formed in the RDS, a primary KIE (typically kH/kD > 1) is observed.
Case Study: Catalytic Combustion of DME on Platinum
A study on the combustion of DME on platinum clusters provides a clear example of using DME-d6 to determine the RDS.[5] The central question was whether the initial activation of DME proceeds via C-H or C-O bond scission.
-
Hypothesis 1 (C-H activation): CH₃OCH₃ + * → CH₃OCH₂* + H*
-
Hypothesis 2 (C-O activation): CH₃OCH₃ + * → CH₃O* + CH₃*
By comparing the turnover rates of DME-h6 and DME-d6 under identical conditions, researchers observed a significant primary KIE. The rate of DME-h6 combustion was faster than that of DME-d6, indicating that a C-H (or C-D) bond is broken in the rate-limiting step.[5] This finding strongly supported Hypothesis 1 and ruled out C-O bond scission as the initial, rate-limiting event.
Experimental Protocol: KIE Measurement in a Flow Reactor
-
Catalyst Preparation: Load a packed-bed reactor with a known mass of the catalyst (e.g., Pt/Al₂O₃).
-
Pre-treatment: Activate the catalyst under standard conditions (e.g., calcination followed by reduction in H₂).
-
Reaction with DME-h6: Introduce a feed stream of DME-h6, O₂, and an inert gas (e.g., He) at a specific temperature and flow rate.
-
Steady-State Analysis: Allow the reaction to reach a steady state. Analyze the reactor effluent using an online Gas Chromatograph (GC) to determine the conversion of DME-h6.
-
Purge: Purge the system thoroughly with the inert gas to remove all traces of the previous reactants.
-
Reaction with DME-d6: Introduce a feed stream with the exact same molar concentrations and flow rate, but substituting DME-h6 with DME-d6.
-
Steady-State Analysis: Again, allow the reaction to reach a steady state and measure the conversion of DME-d6 with the GC.
-
KIE Calculation: The KIE is calculated as the ratio of the rate constants (k). For a differential reactor operating at low conversion (X < 15%), the rate is proportional to conversion. Thus, KIE ≈ Rate(h6) / Rate(d6) ≈ X(h6) / X(d6).
Application 3: A High-Contrast Probe for Spectroscopic & Desorption Studies
DME-d6 serves as an excellent probe molecule for various analytical techniques used to characterize catalyst surfaces and adsorbed species. The significant mass difference and different nuclear spin properties between ¹H and ²H provide a "contrast" that helps to isolate and identify signals of interest.
In-situ Infrared (IR) Spectroscopy
IR spectroscopy is used to study the vibrational modes of molecules.[6] Adsorbed DME and its surface derivatives, such as methoxy species, have characteristic C-H stretching and bending vibrations. However, in complex reaction environments, these signals can overlap with those from other hydrocarbon species or the catalyst framework itself.
By introducing DME-d6, the C-D vibrational frequencies are shifted to lower wavenumbers (by a factor of ~1/√2) compared to the C-H frequencies. This isotopic shift effectively moves the signals for the DME-derived species into a cleaner region of the spectrum, allowing for unambiguous identification and monitoring of their formation and consumption on the catalyst surface under reaction conditions.[7]
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR is a powerful technique for studying reaction mechanisms in real-time.[8][9] When studying DME conversion, the ¹H NMR spectrum can become crowded. Using DME-d6 simplifies the ¹H spectrum by removing the large reactant signals, making it easier to observe the formation of proton-containing products or intermediates. Furthermore, ²H (deuterium) NMR can be used directly to observe the fate of the deuterated species, providing complementary information on surface mobility and chemical transformations.
Temperature-Programmed Desorption (TPD)
TPD is used to study the strength of adsorption of molecules on a catalyst surface.[10] A catalyst with an adsorbed layer of molecules is heated at a linear rate, and a mass spectrometer tracks the rate of desorption as a function of temperature. The temperature of the desorption peak maximum (Tₘ) is related to the activation energy of desorption.
By comparing the TPD profiles of DME-h6 and DME-d6, one can investigate isotope effects in adsorption and desorption. A shift in Tₘ between the two isotopologues can provide insights into how the C-H/C-D bonds interact with the surface and influence the desorption energy barrier. Studies on zeolites have used this approach to compare the desorption energies of methanol and DME, revealing that DME is the more abundant surface species during the initial induction period of the MTO reaction.[11]
Comparative Data Summary for Spectroscopic & Desorption Techniques
| Technique | Observation with DME-h6 | Advantage of Using DME-d6 |
| IR Spectroscopy | C-H stretching bands (~2800-3000 cm⁻¹) can overlap with other organic species. | C-D stretching bands are shifted to a clearer spectral window (~2000-2250 cm⁻¹), allowing for unambiguous assignment of DME-derived surface species. |
| ¹H NMR Spectroscopy | Large signals from reactant DME-h6 can obscure smaller signals from products or intermediates. | Simplifies the ¹H spectrum, enabling easier detection and quantification of protonated products. |
| TPD | Provides a desorption profile with a peak temperature (Tₘ) related to the desorption energy. | A shift in Tₘ compared to DME-h6 reveals a kinetic isotope effect in the desorption process, providing insight into the surface-adsorbate interaction. |
Conclusion: The Strategic Value of DME-d6
This compound is far more than a simple deuterated solvent or a passive tracer. It is a multi-faceted mechanistic probe that provides critical, otherwise unobtainable insights into catalytic reactions. Its strategic application allows researchers to:
-
Trace Reaction Pathways: By tracking the flow of deuterium, it helps to distinguish between competing mechanisms, such as the dual-cycle pathway in DTO synthesis.
-
Identify Rate-Limiting Steps: The measurement of the kinetic isotope effect provides definitive evidence for C-H bond activation in the rate-determining steps of reactions like catalytic combustion.
-
Enhance Spectroscopic Analysis: The isotopic frequency shift in IR and the simplification of ¹H NMR spectra allow for clear identification and monitoring of surface intermediates under in-situ conditions.
While alternatives like ¹³C-labeling offer complementary information, particularly for structural elucidation via NMR, DME-d6 provides a unique combination of pathway tracing and kinetic information. By carefully selecting the right isotopic tool and experimental technique, researchers can move from a correlative understanding to a predictive one, accelerating the design of next-generation catalysts for a more sustainable chemical industry.
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A Comparative Guide to the Kinetic Isotope Effect: Dimethyl Ether vs. Dimethyl Ether-d6
For researchers and professionals in drug development and mechanistic chemistry, understanding the nuances of reaction pathways is paramount. The Kinetic Isotope Effect (KIE) serves as a powerful tool to probe the rate-determining steps of a chemical reaction. This guide provides an in-depth comparison of the KIE observed when substituting hydrogen with deuterium in dimethyl ether (DME), offering both theoretical grounding and practical experimental insights.
The Principle of the Kinetic Isotope Effect (KIE)
The KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] Formally, it is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H). For the deuteration of dimethyl ether, this is represented as k_H/k_D. A "normal" primary KIE (k_H/k_D > 1) is observed when the bond to the isotopically substituted atom is cleaved in the rate-determining step.[2]
This effect is fundamentally a quantum mechanical phenomenon. The substitution of a lighter isotope with a heavier one alters the vibrational frequency of the chemical bond.[3] Specifically, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond.[2][4][5][6][7] Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound.[2][4][5][8]
Theoretical Framework: C-H vs. C-D Bond Cleavage in Dimethyl Ether
The primary KIE in the reaction of dimethyl ether is most prominently observed in processes involving the abstraction of a hydrogen atom, such as in combustion or oxidation reactions. The initial and often rate-determining step in DME oxidation is the abstraction of a hydrogen atom by a radical species (e.g., a hydroxyl radical, •OH).[9]
CH₃OCH₃ + •OH → CH₃OCH₂• + H₂O
When dimethyl ether-d6 (CD₃OCD₃) is used, the reaction becomes:
CD₃OCD₃ + •OH → CD₃OCD₂• + D₂O
The core of the KIE lies in the difference in activation energy (E_a) for these two reactions. Due to the lower zero-point energy of the C-D bond, its bond dissociation energy is effectively higher than that of the C-H bond.[2][4][5][10] This translates to a higher activation energy for the H-atom abstraction from DME-d6, resulting in a slower reaction rate compared to its non-deuterated counterpart.
Caption: Potential energy diagram illustrating the higher activation energy for C-D bond cleavage.
Experimental Determination of the KIE for Dimethyl Ether
The KIE for the reaction of DME with hydroxyl radicals has been studied experimentally. A common approach involves a slow-flow reactor coupled with laser flash photolysis for OH radical generation and laser-induced fluorescence for time-resolved detection of OH concentration.[11][12]
Exemplary Experimental Protocol
-
Reactant Preparation: Prepare mixtures of dimethyl ether (or DME-d6) in a buffer gas (e.g., helium) at known concentrations.
-
OH Radical Generation: Introduce a precursor for OH radicals, such as nitric acid (HNO₃), into the reactor. Use a laser pulse (e.g., at 248 nm from a KrF excimer laser) to photolyze the precursor and generate OH radicals.
-
Kinetic Measurement: Monitor the decay of the OH radical concentration over time using laser-induced fluorescence. A second laser (a tunable dye laser) excites the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube.
-
Data Analysis: The pseudo-first-order rate coefficient is determined from the exponential decay of the OH signal. By varying the concentration of DME (or DME-d6), the second-order rate constant (k) can be extracted from a plot of the pseudo-first-order rate versus the ether concentration.
-
KIE Calculation: The KIE is calculated as the ratio of the rate constant for the reaction with DME (k_H) to the rate constant for the reaction with DME-d6 (k_D).
Caption: Workflow for the experimental determination of the KIE of DME.
Comparative Experimental Data
Experimental studies provide quantitative validation for the theoretically predicted KIE. The reaction of DME and DME-d6 with hydroxyl radicals serves as a well-documented example.
| Reactant | Temperature Range (K) | Pressure Range (bar) | Rate Coefficient Expression (cm³ s⁻¹) | Reference |
| CH₃OCH₃ (DME) | 292 - 650 | 5.9 - 20.9 | k_H = (4.5 ± 1.3) × 10⁻¹⁶ (T/K)¹·⁴⁸ exp(66.6 K/T) | [11][12] |
| CD₃OCD₃ (DME-d6) | 387 - 554 | 13.0 - 20.4 | k_D = (7.3 ± 2.2) × 10⁻²³ (T/K)³·⁵⁷ exp(759.8 K/T) | [11][12] |
At a representative temperature of 400 K, the calculated rate constants are:
-
k_H ≈ 2.9 x 10⁻¹³ cm³ s⁻¹
-
k_D ≈ 4.1 x 10⁻¹⁴ cm³ s⁻¹
This yields a significant KIE (k_H/k_D) of approximately 7.1 , underscoring the substantial effect of deuterium substitution on the reaction rate. This large value is indicative of a primary KIE where the C-H/C-D bond is broken in the rate-determining step.
Implications and Broader Applications
-
Combustion and Atmospheric Chemistry: Understanding the KIE of DME is crucial for developing accurate combustion models.[13][14][15] DME is a promising alternative fuel, and its oxidation chemistry dictates its performance and emission characteristics.[14][16] The rate of the initial H-atom abstraction step, which is significantly influenced by isotopic substitution, is a key parameter in these models.
-
Mechanistic Elucidation: The magnitude of the KIE provides valuable information about the transition state of a reaction. A large primary KIE, as seen with DME, strongly suggests a transition state where the hydrogen atom is being transferred.[3]
-
Drug Development: The principles of KIE are leveraged in the pharmaceutical industry to enhance the metabolic stability of drugs. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of enzymatic degradation (which often involves C-H bond cleavage) can be slowed down. This "deuterium-reinforced" approach can improve a drug's pharmacokinetic profile, leading to a longer half-life and potentially reduced dosing frequency.
Conclusion
The comparison between dimethyl ether and its deuterated analog, this compound, provides a clear and quantifiable demonstration of the kinetic isotope effect. Grounded in the fundamental principles of zero-point energy differences between C-H and C-D bonds, the observed slower reaction rate for the deuterated species offers compelling evidence for a reaction mechanism where C-H bond cleavage is the rate-determining step. The experimental data, obtained through rigorous kinetic studies, confirms the theoretical predictions and highlights the KIE as an indispensable tool for researchers in mechanistic chemistry, combustion science, and drug discovery.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl ether-d6
As researchers and scientists, our focus is often on the synthesis and analysis at the heart of discovery. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, authoritative protocol for the proper disposal of Dimethyl ether-d6 ((CD₃)₂O), a common deuterated solvent. While its isotopic labeling makes it invaluable for NMR spectroscopy, its physical hazards are identical to its non-deuterated counterpart and demand rigorous handling from acquisition to disposal.
Hazard Identification & Risk Assessment: The "Why"
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of these disposal procedures. The primary hazards are not chemical toxicity in the traditional sense, but its physical properties as a liquefied, flammable gas.[1][2]
-
Extreme Flammability: Dimethyl ether is an extremely flammable gas (Hazard Class 2.1) that forms explosive mixtures with air.[1][3] Its vapors are heavier than air, meaning they can accumulate in low-lying areas and travel considerable distances to an ignition source, creating a significant flashback risk.
-
Gas Under Pressure: The compound is shipped and stored as a liquefied gas under pressure.[4] Cylinders may rupture or explode if heated, making storage away from heat sources critical.[1][2]
-
Asphyxiation Hazard: In poorly ventilated spaces, the gas can displace oxygen, leading to a risk of rapid suffocation.[4] Initial symptoms of overexposure can include dizziness, drowsiness, and loss of coordination.[1][3]
-
Peroxide Formation: Like many ethers, Dimethyl ether can form explosive peroxides upon prolonged exposure to air and light.[5][6] While some data suggests it is more resistant to autoxidation than other common ethers, this risk cannot be disregarded.[7] Old or undated containers pose a severe explosion hazard and must be handled with extreme caution.[1][6][8]
-
Frostbite Risk: Direct contact with the rapidly evaporating liquid can cause severe frostbite.[1][4][5]
Essential Safety & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure you are in a controlled and safe environment.
-
Ventilation: All handling of this compound, including the collection of waste, must be performed in a certified chemical fume hood to prevent the accumulation of flammable and asphyxiating vapors.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-rated safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (Buna-N rubber is recommended).[1]
-
Lab Attire: A flame-retardant lab coat and closed-toe shoes are required.
-
Additional PPE: For tasks involving the transfer of large quantities, an apron and face shield may be necessary.[1]
-
Core Disposal Protocol: A Step-by-Step Guide
Disposing of this compound is not a matter of simple disposal; it is a regulated process of waste management. Under no circumstances should this compound be disposed of via sink drains or by evaporation. [6][8][9] Such actions are illegal, environmentally irresponsible, and create an immediate fire and explosion hazard.
Step 1: Waste Characterization and Segregation
The first step is to correctly classify the waste stream. This is a critical decision that impacts safety, compliance, and cost.
-
Action: Characterize your this compound waste as a flammable, non-halogenated organic solvent .
-
Causality: Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, require generators to properly identify their hazardous waste.[10][11][12] Segregating non-halogenated waste from halogenated streams is crucial.[13][14] Mixing them needlessly increases disposal costs, as the entire volume must be treated as more expensive halogenated waste. Furthermore, never mix ethers with incompatible waste streams like acids or oxidizers, as this can lead to violent chemical reactions.[13]
Step 2: Container Selection and Labeling
Proper containment is essential to prevent leaks and clearly communicate hazards.
-
Action: Collect liquid waste containing this compound in a designated, leak-proof container with a secure, vapor-tight cap. The container must be chemically compatible with the ether. Often, the original container is suitable if it is in good condition.
-
Causality: Using robust, sealed containers prevents the escape of flammable vapors and protects laboratory personnel.[8][9] All hazardous waste containers must be properly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" (avoiding abbreviations).
-
A clear indication of the hazards (e.g., "Ignitable").
-
Step 3: Waste Accumulation and Storage
Safe storage of the accumulated waste is a critical control point to prevent incidents.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be equipped with secondary containment (e.g., a larger bin) to capture any potential leaks.[8][9]
-
Causality: The storage location must be a cool, dry, and well-ventilated area away from all sources of heat, sparks, or open flames.[1][3] Storing flammable waste in a dedicated fire-rated cabinet is best practice. Keeping waste containers closed at all times, except when adding waste, is a regulatory requirement and a fundamental safety rule to prevent vapor release.[8][9]
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to those who are certified to handle it.
-
Action: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your organization's Environmental Health & Safety (EHS) department to request a waste pickup.[6][9]
-
Causality: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] Your EHS office manages this "cradle-to-grave" process, ensuring that the waste is transported and disposed of in compliance with all federal, state, and local regulations.[12][15]
Managing Empty Cylinders and Residuals
A cylinder that has contained this compound is never truly empty.
-
Procedure: Do not discard "empty" cylinders in regular trash. They contain residual gas under pressure and unreacted chemical, making them hazardous.[16][17] Close the valve, replace the outlet cap, and clearly mark the cylinder as "EMPTY". Return the cylinder to the manufacturer or supplier for reuse or recycling. If this is not possible, manage it as hazardous waste through your EHS office.[1]
Data Summary & Workflow Visualization
For quick reference, the key properties and a logical workflow for disposal are summarized below.
Table 1: this compound Properties and Identifiers
| Property | Value | Source |
| Chemical Formula | (CD₃)₂O | |
| Molecular Weight | 52.11 g/mol | [2] |
| CAS Number | 17222-37-6 | [2] |
| Boiling Point | -24.8 °C | |
| Autoignition Temp. | 350 °C (662 °F) | |
| Vapor Density | 1.62 (vs. air) | |
| UN Number | 1033 | [3] |
| Hazard Class | 2.1 (Flammable Gas) | [2][5] |
Diagram 1: Disposal Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound.
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A Senior Application Scientist's Guide to Handling Dimethyl Ether-d6
This guide provides essential, immediate safety and logistical information for the handling of Dimethyl ether-d6 ((CD₃)₂O). As a deuterated, extremely flammable gas, its use in research, particularly as an NMR solvent or tracer, demands rigorous adherence to safety protocols.[1][2] This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety for all laboratory personnel.
Immediate Safety Briefing & Hazard Analysis
This compound, while chemically similar to its non-deuterated counterpart, presents significant physical hazards. Its primary dangers are not toxicological but are related to its physical state and extreme flammability.[3][4]
Core Hazards Overview:
| Hazard Category | Description | Immediate Action Required |
| Extreme Flammability | Gas/air mixtures are explosive.[5] The gas is 1.62 times denser than air, allowing it to accumulate in low-lying areas and travel to distant ignition sources.[5][6] | Strict elimination of all ignition sources (open flames, sparks, hot surfaces, static discharge).[3][7][8] Use only in well-ventilated areas with explosion-proof equipment.[9][10] |
| Gas Under Pressure | Supplied in cylinders, it may explode if heated.[2][6][7][11] | Store in a cool, well-ventilated area away from heat sources and direct sunlight.[7][12] Secure cylinders properly to prevent falling.[13] |
| Asphyxiation Risk | As a simple asphyxiant, it can displace oxygen in poorly ventilated or confined spaces, leading to dizziness, loss of consciousness, or death without warning.[7][8][13] | Always work in a well-ventilated area or chemical fume hood.[10][14] Monitor oxygen levels in confined spaces. If symptoms occur, move to fresh air immediately.[7] |
| Cryogenic Hazard | Contact with the rapidly evaporating liquid can cause severe frostbite.[3][7][13] | Wear appropriate eye/face protection and insulated gloves when handling the liquid or during operations where liquid contact is possible.[3][5][11] |
Core Protocol: Personal Protective Equipment (PPE)
A risk assessment must be conducted for each specific use case to select the appropriate PPE.[11] The following represents the minimum required ensemble for handling this compound.
-
Eye and Face Protection:
-
Hand Protection:
-
Requirement: Two types of gloves are necessary depending on the task. For handling the cold cylinder, wear insulated or leather working gloves.[10][11] For tasks with potential for direct chemical contact, chemically resistant gloves such as Buna-N or neoprene are recommended.[7][9]
-
Causality: Insulated gloves prevent frostbite from contact with the cylinder.[5] Chemical-resistant gloves prevent skin irritation, although the primary skin hazard is cryogenic.
-
-
Body Protection:
-
Requirement: Wear fire and flame-retardant lab coats or coveralls.[11] An apron may be necessary if splashes are anticipated.[7]
-
Causality: Due to the extreme flammability of this compound, standard cotton lab coats are insufficient and can become a fuel source in a fire. Flame-retardant garments provide a critical layer of protection against flash fires.
-
-
Respiratory Protection:
-
Requirement: All work must be conducted in a certified chemical fume hood or a well-ventilated area with a high rate of air exchange.[10][14]
-
Causality: This is the primary engineering control to prevent the buildup of flammable or asphyxiating concentrations of the gas.[8]
-
Emergency Use: In the event of a leak or if exposure limits are exceeded, a self-contained breathing apparatus (SCBA) is required.[3][7][11] For certain situations, a gas mask with an AX-type filter may be appropriate, but this should be determined by a formal risk assessment.[9][11]
-
Operational & Emergency Protocols
Standard Handling Procedure
-
Preparation: Before handling, ensure the work area is free of ignition sources.[3] Confirm the chemical fume hood is functioning correctly. Post warning signs indicating a flammable gas is in use.
-
Equipment Grounding: All equipment and containers used in the transfer of this compound must be electrically grounded and bonded to prevent static electricity buildup, which can serve as an ignition source.[3][10]
-
Tool Selection: Use only non-sparking tools made of materials like brass or bronze when working with or near cylinders and transfer lines.[3][10]
-
Cylinder Handling: Transport cylinders using a suitable hand truck with the valve cap in place.[10][15] Secure the cylinder in an upright position in the work area.[13]
-
Dispensing: This product is often packaged under pressure and is best handled with a vacuum line.[16][17] Open the cylinder valve slowly to avoid a sudden release of pressure.[13] Never heat the cylinder to increase the flow rate.[13]
-
Shutdown: After use, close the cylinder valve securely.[15] Purge the system with an inert gas before opening it to the atmosphere.
Storage Plan
-
Location: Store cylinders in a cool, dry, well-ventilated, and fireproof area, away from incompatible materials like oxidizing agents, acids, and halogens.[9][12][18]
-
Conditions: The storage temperature should not exceed 52°C (125°F).[9] Protect cylinders from direct sunlight and physical damage.[7][18]
-
Segregation: Store flammable gas cylinders separately from other chemicals, particularly oxidizers.[12][13] Adhere to OSHA and NFPA guidelines for storing flammable materials.[19][20][21][22][23]
Emergency Response
Chemical Properties for Emergency Planning
| Property | Value | Significance |
| Formula | (CD₃)₂O[6][16] | Deuterated form of Dimethyl ether. |
| Molecular Weight | 52.11 g/mol [2][6] | Heavier than air. |
| Boiling Point | -24.8 °C (-12.6 °F)[6][14] | Gas at standard temperature and pressure. |
| Vapor Density | 1.62 (vs. air)[1][6] | Gas will sink and accumulate in low areas.[5] |
| Flammability Limits | 2.7% - 32% by volume in air[8] | Wide explosive range. |
| Autoignition Temp. | 350 °C (662 °F)[1][6] | Can ignite from hot surfaces. |
Leak or Spill Procedure:
-
Evacuate: Immediately evacuate all personnel from the danger area.[11]
-
Isolate & Ventilate: Remove all ignition sources if it is safe to do so.[3][11] Increase ventilation to disperse the gas.
-
Assess: Do not enter the area without an SCBA until the atmosphere is proven to be safe and oxygen levels are normal.[7][11]
-
Stop the Leak: If possible and without risk, stop the flow of gas.[3] If a cylinder is leaking, move it to a safe outdoor location or into a fume hood and allow it to empty.[3][7]
Fire Response:
-
Leaking Gas Fire: DO NOT extinguish the flame unless the gas leak can be stopped safely and immediately.[7][8][11] Extinguishing the flame while the leak continues can create an invisible cloud of gas that can re-ignite explosively.[7][8]
-
Surrounding Fires: Use water spray to cool fire-exposed containers to prevent them from rupturing.[3][7]
First Aid:
-
Inhalation: Move the victim to fresh air.[7] If breathing is difficult or has stopped, provide artificial respiration (only by trained personnel) and seek immediate medical attention.[11]
-
Skin Contact (Frostbite): Immediately flush the affected area with lukewarm water (DO NOT USE HOT WATER).[7][24] Do not rub the area. Gently wrap in blankets. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7] Get immediate medical attention.[11]
Disposal and Decontamination Plan
Waste disposal must be conducted in strict accordance with all federal, state, and local regulations.[7]
-
Product Disposal: Under no circumstances should the gas be released into the environment or drains. The standard and required procedure is to return the cylinder, with any residual product, to the chemical supplier.[7] Do not attempt to dispose of the contents locally.
-
Container Disposal: Do not reuse empty cylinders. They must be returned to the supplier. Empty containers may still contain hazardous residue and explosive vapors.[15]
-
Decontamination: Contaminated clothing should be removed immediately, and if there is a risk of static discharge, soak it thoroughly with water before removal.[15]
Visual Workflow: Safe Handling of this compound
The following diagram outlines the critical decision points and safety checks for handling a cylinder of this compound.
Caption: Workflow for the safe handling of this compound gas cylinders.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
